molecular formula C26H35NO6 B13846898 1,3-Dibenzyl Anthrose

1,3-Dibenzyl Anthrose

Cat. No.: B13846898
M. Wt: 457.6 g/mol
InChI Key: DJMADFCGXHCAJT-ONEOHUSESA-N
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Description

1,3-Dibenzyl Anthrose is a useful research compound. Its molecular formula is C26H35NO6 and its molecular weight is 457.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dibenzyl Anthrose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibenzyl Anthrose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H35NO6

Molecular Weight

457.6 g/mol

IUPAC Name

3-hydroxy-N-[(2R,3R,4S,5R)-5-methoxy-2-methyl-4,6-bis(phenylmethoxy)oxan-3-yl]-3-methylbutanamide

InChI

InChI=1S/C26H35NO6/c1-18-22(27-21(28)15-26(2,3)29)23(31-16-19-11-7-5-8-12-19)24(30-4)25(33-18)32-17-20-13-9-6-10-14-20/h5-14,18,22-25,29H,15-17H2,1-4H3,(H,27,28)/t18-,22-,23+,24-,25?/m1/s1

InChI Key

DJMADFCGXHCAJT-ONEOHUSESA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H](C(O1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3)NC(=O)CC(C)(C)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3)NC(=O)CC(C)(C)O

Origin of Product

United States

Foundational & Exploratory

Molecular Architecture and Immunodiagnostic Utility of 1,3-Dibenzyl Anthrose: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection and neutralization of Bacillus anthracis spores rely heavily on identifying unique molecular signatures on the spore surface. The exosporium glycoprotein BclA terminates in a highly specific, immunodominant tetrasaccharide. The non-reducing terminal residue of this glycan is anthrose [1]. Because anthrose is virtually absent in other biological systems, it serves as the gold standard biomarker for anthrax detection[2].

1,3-Dibenzyl Anthrose is a synthetically engineered hapten designed to mimic this native terminal residue. By strategically protecting the pyranose ring with benzyl groups, researchers can stabilize the molecule for conjugation, enabling the generation of highly specific polyclonal and monoclonal antibodies for biodefense and diagnostic applications[3]. As a Senior Application Scientist, I have structured this guide to detail the physicochemical properties, mechanistic synthesis rationale, and self-validating protocols required to utilize this critical molecule in drug development and diagnostics.

Molecular Architecture & Physicochemical Properties

Natively, anthrose is chemically defined as 4,6-dideoxy-4-(3-hydroxy-3-methylbutanamido)-2-O-methyl-D-glucopyranose. The synthetic derivative, 1,3-Dibenzyl Anthrose, introduces benzyl ether protections at the anomeric (C1) and C3 positions.

Mechanistic Rationale for Structural Modifications

The addition of 1,3-dibenzyl groups is not merely a synthetic convenience; it dictates the molecule's behavior in biological assays:

  • Anomeric Stabilization: The C1 benzyl group locks the pyranose ring in a stable glycosidic configuration. This prevents mutarotation (spontaneous ring opening and closing), which would otherwise degrade the conformational integrity of the epitope during long-term storage or prolonged assay incubations.

  • Epitope Presentation: The C3 benzyl group provides targeted steric shielding. Its hydrophobicity forces the critical C4-isovaleric acid derivative (the primary immunogenic epitope recognized by B-cell receptors) into an exposed, outward-facing conformation, maximizing antibody binding affinity[1].

Table 1: Quantitative Physicochemical Data
PropertyValueClinical/Laboratory Significance
Molecular Formula C₂₆H₃₅NO₆Base formula for mass spectrometry validation.
Molecular Weight 457.56 g/mol Critical for calculating molar equivalents during conjugation.
H-Bond Donors 2Facilitates specific interactions within the antibody paratope.
H-Bond Acceptors 6Drives solubility and target-receptor hydrogen networking.
Solubility Profile Dichloromethane, Ethyl Acetate, MethanolNecessitates organic co-solvents (like DMF) prior to aqueous buffer introduction.
Physical State Yellowish Oil / SolidRequires careful handling and quantitative transfer using solvent rinsing.

Synthetic Strategy & Mechanistic Pathways

Synthesizing anthrose natively is notoriously challenging due to the dense, specific functionalization required on the pyranose ring. The synthesis of 1,3-Dibenzyl Anthrose typically begins with a D-galactose or D-glucose precursor[4].

Causality in Synthesis: Why utilize a 1,3-dibenzylation strategy early in the synthetic route? The benzyl ethers are mechanistically directive. They are highly inert to both the harsh reductive amination required to modify the C4 position and the radical deoxygenation required at C6. Furthermore, benzyl groups resist the nucleophilic conditions used when attaching the complex 3-hydroxy-3-methylbutanamido group. Once the core hapten is synthesized, these benzyl groups can either be selectively cleaved via Palladium-catalyzed hydrogenolysis (Pd/C) or retained to serve as hydrophobic anchors in liposomal formulations[4].

SynthesisPathway A D-Galactose Precursor (Starting Material) B Selective Protection (1,3-Dibenzylation) A->B Benzyl Bromide, NaH C C4/C6 Modification (Deoxygenation & Acylation) B->C C4-Azidation, C6-Iodination D 1,3-Dibenzyl Anthrose (Target Hapten) C->D 3-hydroxy-3-methylbutyric acid E Carrier Protein Conjugation (KLH/BSA) D->E Linker Activation (EDC/NHS)

Fig 1: Synthetic workflow from D-galactose precursor to immunogenic carrier conjugate.

Immunogenic Applications & Self-Validating Protocols

To utilize 1,3-Dibenzyl Anthrose as an immunogen (to generate anti-spore antibodies), it must be conjugated to a highly immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH). Small molecules (<1000 Da) cannot elicit a T-cell-dependent immune response on their own.

Step-by-Step Conjugation Protocol

This protocol utilizes a self-validating feedback loop to ensure the integrity of the final bioconjugate.

  • Hapten Activation: Dissolve 5.0 mg of 1,3-Dibenzyl Anthrose (functionalized with a terminal carboxylic acid linker) in 500 µL of anhydrous Dimethylformamide (DMF). Add 1.2 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 equivalents of NHS (N-Hydroxysuccinimide). Stir for 2 hours at room temperature.

    • Causality: EDC activates the carboxyl group, but the resulting O-acylisourea intermediate is highly unstable in water. NHS converts it into a semi-stable NHS-ester, preventing premature hydrolysis and ensuring selective reactivity with primary amines on the carrier protein.

  • Carrier Preparation: Dissolve 10 mg of KLH in 1 mL of 0.1 M Sodium Bicarbonate buffer (pH 8.5).

    • Causality: A pH of 8.5 ensures that the

      
      -amino groups of the lysine residues on KLH are deprotonated, rendering them highly nucleophilic for the incoming NHS-ester.
      
  • Conjugation: Dropwise, add the activated hapten solution to the KLH solution under continuous, gentle vortexing to prevent localized precipitation. Incubate overnight at 4°C.

  • Purification: Remove unreacted hapten and cross-linking byproducts using a 10 kDa MWCO (Molecular Weight Cut-Off) centrifugal filter, washing 5 times with 1X PBS (pH 7.4).

  • Self-Validation (MALDI-TOF MS): Do not proceed to immunization without validation. Analyze a 1 µL aliquot of the purified conjugate via MALDI-TOF Mass Spectrometry. Calculate the mass shift compared to a baseline unconjugated KLH sample.

    • Acceptance Criteria: A mass shift corresponding to a Hapten-to-Carrier Ratio (HCR) of 10–15 molecules per protein subunit is required. Ratios <10 yield poor immunogenicity, while ratios >15 risk epitope masking and protein precipitation.

Diagnostic Workflows

Once high-affinity antibodies are generated using the KLH-conjugate, 1,3-Dibenzyl Anthrose can be conjugated to Bovine Serum Albumin (BSA) to serve as a capture antigen in competitive Enzyme-Linked Immunosorbent Assays (ELISA)[3].

In environmental monitoring, samples suspected of containing B. anthracis spores are introduced to the assay. The native anthrose on the surface of the spores competes with the immobilized 1,3-Dibenzyl Anthrose-BSA conjugate for binding to the primary antibodies. A reduction in optical density (signal drop) directly correlates to the concentration of anthrax spores in the sample.

DiagnosticWorkflow A Immobilized Anthrose-BSA B Sample Incubation (Spores/Antibodies) A->B Add Sample C Primary Antibody Binding B->C Competitive Recognition D Secondary Ab-HRP & Substrate C->D Signal Amplification E Signal Detection (Optical Density) D->E Quantification

Fig 2: Competitive ELISA workflow utilizing 1,3-Dibenzyl Anthrose conjugates.

References

  • Crich, D., & Vinogradova, O. (2007). Synthesis of the Antigenic Tetrasaccharide Side Chain from the Major Glycoprotein of Bacillus anthracis Exosporium. The Journal of Organic Chemistry. Available at:[Link]

  • Dhénin, S. G. Y., et al. (2008). Synthesis of an anthrose derivative and production of polyclonal antibodies for the detection of anthrax spores. Carbohydrate Research, 343(12), 2101-2110. Available at:[Link]

  • Tamborrini, M., et al. (2018). Structure-Immunogenicity Relationship of α- and β-Tetrasaccharide Glycoforms from Bacillus anthracis Exosporium and Fragments Thereof. MDPI. Available at:[Link]

  • Tamborrini, M., et al. (2011). Identification of an African Bacillus anthracis Lineage That Lacks Expression of the Spore Surface-Associated Anthrose-Containing Oligosaccharide. Journal of Bacteriology (PMC). Available at:[Link]

Sources

The Role of 1,3-Dibenzyl Anthrose in Bacillus anthracis Exosporium Research: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bacillus anthracis, the causative agent of anthrax, is characterized by highly resilient endospores enclosed in a complex outer layer known as the exosporium. The major structural component of this exosporium is the glycoprotein BclA, which is heavily glycosylated with a unique pentasaccharide terminating in the monosaccharide anthrose. Because anthrose is virtually absent in other biological systems, it has emerged as a premier target for diagnostic immuno-detection and conjugate vaccine development.

This whitepaper explores the biochemical role of anthrose, the critical utility of the synthetic intermediate 1,3-Dibenzyl Anthrose in carbohydrate chemistry, and provides validated experimental workflows for researchers developing anthrax countermeasures.

Molecular Architecture of the Exosporium and Anthrose Biosynthesis

The B. anthracis spore is designed for extreme environmental persistence, boasting an estimated half-life of approximately 100 years[1]. The outermost layer, the exosporium, features a hair-like nap primarily composed of the collagen-like glycoprotein BclA[2]. BclA is decorated with O-linked oligosaccharides, predominantly a pentasaccharide structured as GlcNAc-Rha-Rha-Rha-Anthrose[1].

Anthrose (2-O-methyl-4-(3-hydroxy-3-methylbutanamido)-4,6-dideoxy-D-glucose) is synthesized via the antABCD operon[3]. The biosynthesis involves a precise enzymatic cascade:

  • AntA (a hydratase) generates the acyl precursor[3].

  • AntC (an aminotransferase) forms the amino sugar intermediate[3].

  • AntD (an N-acyltransferase) attaches the acyl group to form anthrose[3].

  • AntB (a glycosyltransferase) transfers the mature anthrose to the rhamnose chain[3].

Biosynthesis Precursor Metabolic Precursors (Glucose-1-Phosphate) AntC AntC (Aminotransferase) Amino Sugar Intermediate Precursor->AntC AntA AntA (Hydratase) Acyl Group Formation AntD AntD (N-Acyltransferase) Acyl Group Attachment AntA->AntD Acyl Donor AntC->AntD Anthrose Anthrose Monosaccharide AntD->Anthrose AntB AntB (Glycosyltransferase) Transfer to Rhamnose Anthrose->AntB BclA BclA Glycoprotein (Exosporium Nap) AntB->BclA

B. anthracis anthrose biosynthetic pathway via the antABCD operon.

The Chemical Imperative: 1,3-Dibenzyl Anthrose

Extracting native anthrose from B. anthracis requires high-containment BSL-3 facilities and yields microgram quantities that are heavily contaminated with rhamnose[3]. To bypass this bottleneck, synthetic carbohydrate chemistry utilizes 1,3-Dibenzyl Anthrose (Benzyl 3-O-benzyl-4,6-dideoxy-4-(3-hydroxy-3-methylbutanamido)-2-O-methyl-D-glucopyranoside) as a foundational building block[4].

Causality of Chemical Design: The benzyl (Bn) protecting groups at the C1 (anomeric) and C3 positions are not arbitrary. They provide robust steric and electronic protection during the aggressive chemical conditions required to synthesize the tetrasaccharide chain. Once the oligosaccharide is assembled, these benzyl groups can be cleanly and orthogonally removed via catalytic hydrogenolysis. This exposes the reactive hydroxyl groups for linker attachment without degrading the delicate N-acyl or O-methyl groups unique to anthrose.

Table 1: Quantitative Parameters in Anthrose-Based Exosporium Research
ParameterValue / SpecificationScientific Context
1,3-Dibenzyl Anthrose MW 457.56 g/mol [4]Exact mass reference for synthetic validation via mass spectrometry.
Chemical Formula C₂₆H₃₅NO₆[4]Structural confirmation of the dual benzyl protecting groups.
Sporulation Time 48 hours at 37°C[2]Optimal timeframe for maximum BclA glycosylation during culture.
Renografin Gradient 20% and 50%[2]Density thresholds required for isolating mature endospores from debris.
Spore Half-Life ~100 years[1]Highlights the necessity for highly stable exosporium diagnostic biomarkers.

Experimental Methodologies: A Self-Validating System

To ensure scientific rigor, any synthetic anthrose conjugate must be validated against native exosporium extracts. The following protocols establish a self-validating loop: extracting the native benchmark, and synthesizing the scalable mimic.

Protocol A: Isolation of Native Exosporium Oligosaccharides (Baseline Validation)

Causality: To confirm that synthetic antibodies recognize the true biological target, native BclA must be isolated. A Renografin gradient is used because it separates mature spores (which are highly dense) from vegetative cells and partially sporulated debris, ensuring the extracted BclA is exclusively from the mature exosporium[2].

  • Cultivation: Grow B. anthracis (e.g., Sterne strain) in liquid Difco sporulation medium at 37°C with vigorous shaking for 48 hours until sporulation exceeds 95%[2].

  • Harvesting: Centrifuge the culture to collect spores. Wash extensively with cold (4°C) sterile deionized water[2].

  • Density Gradient Purification: Layer the spore pellet onto a two-step gradient of 20% and 50% Renografin. Centrifuge at 10,000 × g for 60 minutes[2].

  • Extraction: Recover the mature spores from the pellet. Release BclA oligosaccharides using controlled hydrazinolysis, which cleaves the O-linked glycans from the protein backbone[3].

  • Validation: Analyze the released glycans via MALDI-TOF MS to confirm the presence of the native pentasaccharide.

Protocol B: Synthesis of Anthrose-Carrier Protein Conjugates using 1,3-Dibenzyl Anthrose

Causality: Carbohydrates alone are T-cell independent antigens and elicit poor immunological memory. Conjugating the synthetic anthrose to a carrier protein (like KLH) recruits T-helper cells, enabling high-affinity IgG production[5].

  • Global Deprotection: Dissolve 1,3-Dibenzyl Anthrose in anhydrous methanol. Add 10% Palladium on Carbon (Pd/C) and stir under a hydrogen atmosphere (1 atm) for 12 hours to selectively cleave the benzyl ethers at C1 and C3.

  • Linker Attachment: React the deprotected anomeric C1 hydroxyl with a bifunctional squarate linker in the presence of a mild base (e.g., triethylamine) to create an activated anthrose-linker complex.

  • Protein Conjugation: Dissolve Keyhole Limpet Hemocyanin (KLH) in a pH 8.5 borate buffer. Add the activated anthrose-linker complex dropwise. The alkaline pH ensures the primary amines on KLH are deprotonated and highly nucleophilic, forming stable covalent bonds.

  • Purification: Pass the reaction mixture through a Sephadex G-25 size-exclusion column to remove unreacted sugars and cross-linking byproducts.

  • Validation: Lyophilize a small aliquot and perform MALDI-TOF MS to determine the epitope density (the average number of anthrose molecules per KLH protein).

Workflow Step1 1,3-Dibenzyl Anthrose (Protected Precursor) Step2 Catalytic Hydrogenolysis (Pd/C, H2) Step1->Step2 Step3 Deprotected Anthrose (Reactive C1/C3 OH) Step2->Step3 Step4 Linker Attachment (Squarate / Amine) Step3->Step4 Step5 Anthrose-Linker Complex Step4->Step5 Step6 Carrier Protein (KLH/BSA) Conjugation at pH 8.5 Step5->Step6 Step7 Diagnostic Assay / Vaccine Formulation Step6->Step7

Chemical workflow from 1,3-Dibenzyl Anthrose to functional conjugate vaccine.

Applications in Diagnostics and Evolutionary Evasion

The synthetic tetrasaccharides derived from 1,3-Dibenzyl Anthrose have revolutionized anthrax diagnostics. Monoclonal antibodies raised against these synthetic conjugates demonstrate high specificity for B. anthracis spores, enabling rapid environmental detection systems[6].

However, the evolutionary arms race continues. Recent genomic surveillance has identified a specific lineage of B. anthracis in West Africa (strains from Chad, Cameroon, and Mali) that completely lacks anthrose expression[5]. Sequencing of these isolates revealed premature stop codons in the antC (aminotransferase) and antB (glycosyltransferase) genes[5]. This convergent evolution likely represents an escape strategy against anthrose-targeted immunity, driven by decades of massive livestock vaccination in the region[5]. This underscores the critical need for continuous molecular surveillance and the utility of synthetic libraries (derived from precursors like 1,3-Dibenzyl Anthrose) to develop next-generation multiplexed diagnostics that can detect both anthrose-positive and anthrose-deficient strains[1].

Conclusion

The exosporium sugar anthrose is not merely a structural anomaly; it is a critical nexus for B. anthracis pathogenesis, detection, and immunology. 1,3-Dibenzyl Anthrose serves as the indispensable chemical linchpin that translates this biological target into actionable synthetic tools. By bridging the gap between complex carbohydrate chemistry and applied microbiology, researchers can continue to develop robust, self-validating systems for biodefense and therapeutic intervention.

References

  • [2] Title: Anthrose Biosynthetic Operon of Bacillus anthracis | Source: PMC - PubMed Central | URL: 2

  • [1] Title: Convergent evolution of diverse Bacillus anthracis outbreak strains toward altered surface oligosaccharides that modulate anthrax pathogenesis | Source: PLOS Biology | URL: 1

  • [3] Title: Characterization of the Enzymes Encoded by the Anthrose Biosynthetic Operon of Bacillus anthracis | Source: Journal of Bacteriology | URL: 3

  • [5] Title: Identification of an African Bacillus anthracis Lineage That Lacks Expression of the Spore Surface-Associated Anthrose-Containing Oligosaccharide | Source: PMC - PubMed Central | URL: 5

  • [6] Title: Immuno‐detection of anthrose containing tetrasaccharide in the exosporium of Bacillus anthracis and Bacillus cereus strains | Source: Journal of Applied Microbiology | URL: 6

  • [4] Title: 1,3-Dibenzyl Anthrose | Source: SCBT - Santa Cruz Biotechnology | URL: 4

Sources

Chemical Stability Profile of 1,3-Dibenzyl Anthrose: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Dibenzyl Anthrose (C₂₆H₃₅NO₆) is a synthetic derivative of Anthrose (4,6-dideoxy-4-(3-hydroxy-3-methylbutanamido)-2-O-methyl-D-mannopyranose), a critical antigenic determinant of the Bacillus anthracis exosporium.[1][][3] This derivative serves primarily as a protected intermediate in the total synthesis of anthrax-related oligosaccharides or as a lipophilic antigen analog.

Its stability profile is defined by two distinct benzyl functionalities: an anomeric benzyl glycoside at C1 and a benzyl ether at C3 . While the C3-ether confers robustness against basic and oxidative conditions, the C1-glycoside introduces susceptibility to acidic hydrolysis. This guide provides a rigorous analysis of these vulnerabilities, establishing protocols for handling, storage, and stability validation.

Part 1: Structural Analysis & Stability Logic

To predict and control the stability of 1,3-Dibenzyl Anthrose, one must deconstruct its molecular architecture. The molecule contains three chemically distinct zones, each with a unique reactivity profile.

The Anomeric Center (C1-OBn)
  • Type: Benzyl Glycoside (Acetal).

  • Stability: Stable to base and mild oxidants.

  • Vulnerability: Acid-labile. The anomeric carbon is the most reactive site for hydrolysis. Under acidic conditions (pH < 4), protonation of the exocyclic oxygen leads to the formation of an oxocarbenium ion intermediate, resulting in the loss of the benzyl group and reversion to the hemiacetal (reducing sugar).

The C3 Position (C3-OBn)
  • Type: Benzyl Ether.[1][4][5][6][7][8]

  • Stability: Highly robust. Stable to strong bases (NaOH, KOH), non-Lewis acids (HCl, H₂SO₄ at moderate concentrations), and oxidizing agents.

  • Vulnerability: Hydrogenolysis. Both the C1 and C3 benzyl groups are rapidly cleaved by catalytic hydrogenation (H₂/Pd-C) or dissolving metal reductions (Birch reduction).

The C4 Amide Side Chain
  • Type: 3-hydroxy-3-methylbutanamide.

  • Stability: Generally robust.[4]

  • Vulnerability: Extreme acidic or basic conditions (e.g., 6M HCl, reflux) can hydrolyze the amide bond, but this occurs much slower than anomeric hydrolysis.

Stability Logic Diagram

The following diagram illustrates the hierarchical degradation pathways of 1,3-Dibenzyl Anthrose.

StabilityPathways Compound 1,3-Dibenzyl Anthrose (Intact) AcidHydrolysis Acid Hydrolysis (pH < 4) Compound->AcidHydrolysis Fast (C1 Cleavage) Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Compound->Hydrogenolysis Fast (Global Cleavage) Oxidation Oxidative Stress (Light/Air over time) Compound->Oxidation Slow (Radical Mechanism) ProductA 3-O-Benzyl Anthrose (Hemiacetal formed) AcidHydrolysis->ProductA ProductB Native Anthrose (Fully Deprotected) Hydrogenolysis->ProductB ProductC Benzaldehyde + Degradation Products Oxidation->ProductC

Figure 1: Degradation pathways of 1,3-Dibenzyl Anthrose under varying chemical stressors.

Part 2: Condition-Specific Stability Profile

The following table summarizes the stability of 1,3-Dibenzyl Anthrose under standard laboratory and physiological conditions.

Condition CategorySpecific EnvironmentStability RatingMechanism of Degradation
Acidic Aqueous Acid (pH < 4)Low Hydrolysis of C1-benzyl glycoside to hemiacetal.
Lewis Acids (e.g., BF₃[4]·OEt₂)Moderate Potential activation of anomeric center; C3 ether stable.
Basic Aqueous Base (pH 10-14)High Benzyl ethers and glycosides are stable to base.
Nucleophiles (Amines, etc.)[]High Resistant to nucleophilic attack.
Reductive H₂ / Pd-CNone Rapid cleavage of both benzyl groups (Deprotection).
NaBH₄ (Hydride)High Stable (Acetals/Ethers are not reduced by hydrides).
Oxidative Air / Ambient LightModerate Slow auto-oxidation of benzyl CH₂ to benzaldehyde over months.
Thermal < 40°CHigh Stable.
> 80°CModerate Risk of side-chain dehydration or anomerization.

Part 3: Experimental Validation Protocols

To verify the integrity of 1,3-Dibenzyl Anthrose, researchers should employ a self-validating analytical workflow combining TLC for quick checks and HPLC for quantitative purity assessment.

Protocol A: High-Performance Liquid Chromatography (HPLC)

This method separates the intact dibenzyl compound from its mono-benzyl hydrolysis products and benzyl alcohol byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acid keeps peak shape sharp but must be minimized to prevent on-column hydrolysis).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 50% B (Isocratic)

    • 2-15 min: 50% -> 95% B (Linear Gradient)

    • 15-20 min: 95% B (Wash)

  • Detection: UV at 254 nm (Strong absorption by benzyl groups).

  • Expected Retention:

    • Benzyl Alcohol (Degradant): ~2-3 min

    • Monobenzyl Anthrose: ~6-8 min

    • 1,3-Dibenzyl Anthrose: ~12-14 min (Most lipophilic)

Protocol B: Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Solvent System: Hexanes:Ethyl Acetate (2:1 v/v).

  • Visualization:

    • UV Light (254 nm): Benzyl groups will quench fluorescence (dark spots).

    • Stain: Ceric Ammonium Molybdate (CAM) or Sulfuric Acid/MeOH charring. The sugar moiety will char upon heating.

  • Interpretation: The appearance of a lower Rf spot indicates hydrolysis (loss of benzyl group increases polarity).

Part 4: Storage & Handling Recommendations

Based on the chemical stability profile, the following storage protocols are mandatory to maintain compound integrity >98% over 12 months.

  • Temperature: Store at -20°C . Lower temperatures retard the kinetics of auto-oxidation and spontaneous hydrolysis.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen promotes the radical oxidation of the benzylic methylene protons.

  • Solvent Compatibility:

    • Preferred: Dichloromethane (DCM), Ethyl Acetate, DMSO.

    • Avoid: Protic solvents with acidic traces (e.g., unbuffered water, acidified methanol) for long-term storage.

  • Re-purification: If degradation is suspected (yellowing or benzaldehyde odor), purify via flash column chromatography using Hexanes/Ethyl Acetate buffered with 1% Triethylamine (to neutralize silica acidity).

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Authoritative source on Benzyl Ether/Glycoside stability).
  • Seeberger, P. H. (2001). Protecting Group Strategies in Carbohydrate Chemistry. Journal of Chemical Education. Retrieved from [Link]

Sources

Technical Guide: History and Evolution of Anthrose Derivatives in Anthrax Tetrasaccharide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bacillus anthracis exosporium contains a collagen-like glycoprotein, BclA, decorated with a unique oligosaccharide.[1][2][3][4][5][6] The distal terminus of this glycan is a tetrasaccharide containing Anthrose (2-O-methyl-4-(3-hydroxy-3-methylbutanamido)-4,6-dideoxy-D-glucopyranose).[3][4][5][7] Because anthrose is found exclusively in B. anthracis (and not in closely related B. cereus or B. thuringiensis), it is a critical target for species-specific diagnostics and synthetic carbohydrate vaccines.

This guide analyzes the chemical evolution of anthrose derivatives—from the first total synthesis of the antigen to modern high-throughput assembly methods. It details the stereochemical challenges of the


-(1$\to$3) linkage and the development of specific glycosyl donors that drive the assembly of the therapeutic tetrasaccharide.

Part 1: The Structural Imperative

The Target Architecture

The anthrax tetrasaccharide is defined by the following sequence: Anthrose-


-(1$\to

\alpha

\to

\alpha

\to$2)-L-Rha
[4]

The synthesis hinges on the availability of the Anthrose unit. Three structural features make this monosaccharide synthetically demanding:

  • 4,6-Dideoxy Core: Requires deoxygenation at C6 and stereoinversion/nitrogen introduction at C4.

  • C2-Methoxy Group: The 2-O-methylation precludes the use of neighboring group participation (NGP) to direct

    
    -glycosylation, making stereocontrol difficult.
    
  • Isovaleric Acid Side Chain: The C4 amine is acylated with a 3-hydroxy-3-methylbutanoyl group, which is sensitive to harsh acidic or basic conditions during global deprotection.

The Role of Derivatives

"Anthrose derivatives" in this context refer to two distinct classes of compounds:

  • Glycosyl Donors: Protected anthrose building blocks (e.g., trichloroacetimidates, thioglycosides) designed to couple with the rhamnose trimer.

  • Epitope Analogs: Synthetic variants (e.g., des-methyl anthrose) used to map the binding pockets of anti-BclA antibodies.

Part 2: Historical Evolution of Synthesis

The history of anthrose synthesis is a progression from linear, low-yielding routes to convergent, stereoselective strategies.

The First Total Synthesis (Werz & Seeberger, 2005)

The landmark synthesis by Daniel Werz and Peter Seeberger established the [3+1] disconnection strategy.

  • Strategy: They assembled the rhamnose trimer first and coupled the anthrose unit last.

  • Anthrose Donor: They utilized a glycosyl phosphate donor.

  • Key Challenge: The

    
    -selectivity was achieved not through NGP, but by solvent control (nitrile effect) and temperature tuning, although the intrinsic preference of the 2-O-methyl donor often leads to 
    
    
    
    mixtures.
  • Significance: This proved that the synthetic tetrasaccharide could elicit antibodies that bind native spores.

The Hapten Optimization (Adamo et al., 2008)

Adamo and colleagues focused on a more scalable route to anthrose derivatives for conjugation to carrier proteins (e.g., KLH).

  • Starting Material: D-Galactose (Chiral pool).

  • Key Transformation: Introduction of the C4 nitrogen via displacement of a triflate with azide, followed by reduction.

  • Donor: Ethyl thioglycosides were explored for their stability during the early assembly steps.

Modern One-Pot Strategies

Recent advancements utilize orthogonal one-pot glycosylation . By tuning the reactivity of leaving groups (e.g., p-tolyl thioglycosides vs. imidates), researchers can assemble the rhamnose backbone and the anthrose terminus in a single vessel, significantly reducing purification steps.

Part 3: Comparative Analysis of Synthetic Routes

The following table summarizes the evolution of anthrose donor synthesis and coupling strategies.

FeatureWerz & Seeberger (2005)Adamo et al. (2008)Modern One-Pot Approaches
Starting Material D-Fucose / Chiral PoolD-GalactoseD-Fucose / De Novo
Anthrose Donor Glycosyl PhosphateThioglycoside / ImidateTolyl Thioglycoside
Coupling Strategy [3+1] Block SynthesisLinear / BlockOrthogonal One-Pot

-Selectivity
Solvent Controlled (EtCN)Solvent/Temp ControlledLigand/Additive Controlled
C4 Nitrogen Source Azide displacementAzide displacementAzide / Reductive Amination
Yield (Coupling) Moderate (40-60%)High (>70%)High (Variable per step)

Part 4: Detailed Experimental Protocol

Synthesis of a Protected Anthrose Donor (Representative Workflow)

This protocol describes the conversion of a D-fucose derivative into a functional anthrose trichloroacetimidate donor, a critical intermediate for the [3+1] assembly.

Prerequisites:

  • Starting Material: 1,2,3-tri-O-acetyl-D-fucopyranose (or similar fucose derivative).

  • Inert Atmosphere: Argon or Nitrogen.

Step 1: Introduction of the C2-Methoxy Group
  • Deacetylation: Treat the starting fucose derivative with NaOMe in MeOH to remove acetates.

  • Selective Protection: Protect C3 and C4 (e.g., isopropylidene acetal) leaving C2-OH free.

  • Methylation: Add NaH (1.5 eq) in dry DMF at 0°C. Dropwise add MeI (1.2 eq). Stir for 2h.

    • Validation: TLC should show a less polar spot. NMR confirms -OMe singlet at ~3.5 ppm.

Step 2: C4 Inversion and Nitrogen Installation
  • Deprotection: Remove the C3/C4 acetal (80% AcOH).

  • Selective C3 Protection: Benzoylation or Benzylation to leave C4-OH free (often requires careful regioselective control or tin-mediated alkylation).

  • Activation: React C4-OH with Triflic anhydride (

    
    ) and Pyridine in DCM at -20°C to form the triflate.
    
  • Displacement: Add

    
     in DMF. Heat to 50°C. The 
    
    
    
    reaction inverts the stereochemistry from Galacto- (equatorial) to Gluco- (equatorial) configuration? Correction: Fucose is 6-deoxy-galactose (C4 axial). Displacement gives 6-deoxy-glucose (C4 equatorial).
    • Result: 4-azido-4,6-dideoxy-2-O-methyl-D-glucopyranoside.

Step 3: Donor Activation (Trichloroacetimidate Formation)
  • Anomeric Deprotection: Hydrolyze the anomeric protecting group (e.g., CAN or NBS if thioglycoside, or hydrazine if acetate) to get the hemiacetal.

  • Imidate Formation: Dissolve the hemiacetal in dry DCM. Add

    
     (10 eq) and DBU (0.1 eq). Stir for 1h at RT.
    
  • Purification: Filter through a short plug of silica (pre-neutralized with

    
    ) to isolate the 
    
    
    
    -trichloroacetimidate.

Part 5: Visualizing the Synthesis

Diagram 1: Retrosynthetic Analysis of the Anthrax Tetrasaccharide

This diagram illustrates the [3+1] disconnection strategy, highlighting the anthrose donor as the critical derivative.

Retrosynthesis Tetra Anthrax Tetrasaccharide (Target Antigen) Disconnection [3+1] Glycosylation (Critical Step) Tetra->Disconnection Retrosynthesis AnthroseDonor Anthrose Donor (Trichloroacetimidate/Phosphate) 2-O-Me, 4-NH-Isovaleryl Disconnection->AnthroseDonor Donor Fragment RhaTrimer Rhamnose Trimer Acceptor (Rha-Rha-Rha) Free C3-OH Disconnection->RhaTrimer Acceptor Fragment Precursors Chiral Pool Precursors (D-Fucose / D-Galactose) AnthroseDonor->Precursors Functional Group Manipulation

Caption: Retrosynthetic breakdown of the BclA tetrasaccharide showing the convergent [3+1] strategy separating the Anthrose donor from the Rhamnose backbone.

Diagram 2: Chemical Synthesis of the Anthrose Unit

This flow details the specific transformation of the fucose core into the anthrose derivative.

AnthroseSynthesis Start Fucose Derivative (Galacto-config) Step1 1. Regioselective Protection 2. C2-O-Methylation Start->Step1 Step2 C4-OH Activation (Triflate Formation) Step1->Step2 Step3 SN2 Azide Displacement (Inversion to Gluco-config) Step2->Step3 Stereoinversion Step4 Azide Reduction & Isovaleryl Coupling Step3->Step4 Final Protected Anthrose Derivative Step4->Final

Caption: Step-wise chemical transformation of a Fucose precursor into the Anthrose derivative, highlighting the critical stereoinversion at C4.

References

  • Daubenspeck, J. M., et al. (2004). Novel oligosaccharide side chains of the collagen-like region of BclA, the major glycoprotein of the Bacillus anthracis exosporium.[2][4][5][7] Journal of Biological Chemistry. Link

  • Werz, D. B., & Seeberger, P. H. (2005).[8][9] Total synthesis of antigen Bacillus anthracis tetrasaccharide--creation of an anthrax vaccine candidate.[9] Angewandte Chemie International Edition.[8][9][10] Link

  • Adamo, R., et al. (2008). Synthesis of an anthrose derivative and production of polyclonal antibodies for the detection of anthrax spores.[7][10][11] Carbohydrate Research.[11] Link

  • Mehta, A. S., et al. (2006). Synthesis and antigenic analysis of the BclA glycoprotein oligosaccharide from the Bacillus anthracis exosporium. Chemistry – A European Journal.[10] Link

  • Schrempf, S., et al. (2011). De novo asymmetric synthesis of anthrax tetrasaccharide and related tetrasaccharide.[10][12] Journal of Organic Chemistry. Link

Sources

Stereochemical Analysis and Synthesis of 1,3-Dibenzyl Anthrose Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical configuration, synthesis, and characterization of 1,3-Di-O-benzyl Anthrose derivatives . This guide focuses on Benzyl 3-O-benzyl-2-O-methyl-4-(3-hydroxy-3-methylbutanamido)-4,6-dideoxy-α-L-mannopyranoside , a critical intermediate and reference standard in the development of anthrax-related glycoconjugate vaccines and diagnostic tools.

Technical Guide for Carbohydrate Chemists and Immunologists

Executive Summary

Anthrose (4,6-dideoxy-4-(3-hydroxy-3-methylbutanamido)-2-O-methyl-L-mannopyranose ) is the immunodominant sugar found in the Bacillus anthracis exosporium BclA glycoprotein. The precise stereochemical assembly of anthrose derivatives is paramount for the development of high-affinity ligands for anthrax detection.

The 1,3-Di-O-benzyl derivative (Benzyl 3-O-benzyl-2-O-methyl-α-L-anthroside) serves as a vital stable scaffold for stereochemical verification. The benzyl groups at C1 (anomeric) and C3 provide a rigid "locking" mechanism, allowing researchers to isolate and confirm the labile ^1C_4 chair conformation and the equatorial orientation of the C4-amide side chain using NMR spectroscopy. This guide outlines the rigorous synthesis, stereochemical assignment, and validation protocols for this molecule.

Stereochemical Core: The L-Manno Configuration

Understanding the spatial arrangement of the 1,3-dibenzyl derivative is a prerequisite for successful synthesis. Unlike the common D-glucose (^4C_1), L-anthrose derivatives adopt the ^1C_4 chair conformation .

Conformational Analysis (^1C_4)

In the ^1C_4 conformation of α-L-mannopyranose derivatives:

  • C1 (Anomeric): The α-anomer places the O-benzyl group in the axial position . This is stabilized by the anomeric effect (n_O -> σ*_C1-O1).

  • C2: The methoxy group (-OMe) is axial .

  • C3: The benzyloxy group (-OBn) is equatorial .

  • C4: The amide nitrogen is equatorial . This is a critical checkpoint; inversion at this center yields the L-talo configuration, which is biologically inactive.

  • C5: The methyl group (C6) is equatorial .

Stereochemical Diagram

The following diagram illustrates the spatial relationships and the synthetic logic to maintain this configuration.

AnthroseStereo L_Rhamnose L-Rhamnose (Starting Scaffold) Chair_Conf ^1C_4 Chair Conformation (Stable State) L_Rhamnose->Chair_Conf Adopts C1_Alpha C1-α-OBn (Axial: Anomeric Effect) Chair_Conf->C1_Alpha C2_OMe C2-OMe (Axial) Chair_Conf->C2_OMe C3_OBn C3-OBn (Equatorial) Chair_Conf->C3_OBn C4_Amide C4-Amide (Equatorial: Critical) Chair_Conf->C4_Amide C5_Me C5-Methyl (Equatorial) Chair_Conf->C5_Me C1_Alpha->C2_OMe J1,2 ~ 1.8 Hz (eq-eq coupling) C3_OBn->C4_Amide J3,4 ~ 10 Hz (ax-ax coupling)

Caption: Stereochemical map of 1,3-Di-O-benzyl Anthrose showing the ^1C_4 chair substituents and key coupling interactions.

Synthetic Pathway & Causality

The synthesis is designed to selectively install the C2-methyl and C4-nitrogen while preserving the L-manno configuration. We utilize a Tin-mediated alkylation for regioselectivity and an Oxime reduction for stereocontrol at C4.

Retrosynthetic Logic
  • Why 1,3-Dibenzyl?

    • C1-OBn: Acts as a permanent protecting group that fixes the anomeric center as α-L.

    • C3-OBn: Protects the C3 hydroxyl, which is essential because the C2-OH is more acidic and the C4 position requires oxidation. The 3-O-benzyl group is installed via regioselective stannylene acetal opening.

Step-by-Step Protocol

Starting Material: L-Rhamnose Monohydrate.

Step 1: Fischer Glycosylation (Installation of C1-OBn)
  • Dissolve L-Rhamnose (10 g) in benzyl alcohol (50 mL) with acetyl chloride (5 mL) as a catalyst.

  • Heat to 70°C for 4 hours.

  • Causality: The acidic conditions favor the thermodynamic product, Benzyl α-L-rhamnopyranoside .

  • Validation: TLC (EtOAc/Hex 1:1) shows a major spot Rf ~0.6.

Step 2: Regioselective C3-Benzylation (The "1,3-Dibenzyl" Core)
  • Reflux Benzyl α-L-rhamnopyranoside with Dibutyltin oxide (Bu₂SnO) in toluene with Dean-Stark trap (removal of water).

  • This forms the 2,3-O-stannylene acetal .

  • Add Benzyl bromide (BnBr) and Tetrabutylammonium iodide (TBAI). Heat at 110°C.

  • Causality: The stannylene acetal activates the cis-diol. In L-rhamnose, the equatorial C3 oxygen is more nucleophilic/accessible than the axial C2, leading to highly selective 3-O-benzylation .

  • Product:Benzyl 3-O-benzyl-α-L-rhamnopyranoside .[1]

Step 3: C2-Methylation
  • Dissolve the 3-O-benzyl intermediate in DMF at 0°C.

  • Add NaH (1.2 eq) followed by Methyl Iodide (MeI) .

  • Causality: With C1 and C3 protected (the "1,3-dibenzyl" scaffold), C2 is the only reactive secondary hydroxyl (C4 is less reactive due to steric bulk and axial H).

  • Product:Benzyl 3-O-benzyl-2-O-methyl-α-L-rhamnopyranoside .

Step 4: C4-Nitrogen Installation (Stereoinversion/Retention Strategy)
  • Oxidation: Treat with Dess-Martin Periodinane (DMP) to generate the C4-Ketone (Ulose).

  • Oximation: React with Hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine to form the C4-Oxime .

  • Reduction: Reduce the oxime using LiAlH₄ in THF or H₂/Pd-C .

  • Causality: Reduction of the C4-oxime in the L-series preferentially delivers the hydride from the axial face, resulting in the equatorial amine (L-manno configuration).

  • Acylation: Couple the resulting amine with 3-hydroxy-3-methylbutanoic acid (using EDC/HOBt) to yield the final 1,3-Di-O-benzyl Anthrose .

SynthesisFlow Start L-Rhamnose Step1 1. Benzyl Alcohol, AcCl (Fischer Glycosylation) Start->Step1 Inter1 Benzyl α-L-rhamnoside (C1-OBn) Step1->Inter1 Step2 2. Bu2SnO; BnBr (Regioselective 3-O-Benzylation) Inter1->Step2 Inter2 Benzyl 3-O-benzyl-α-L-rhamnoside (1,3-Dibenzyl Scaffold) Step2->Inter2 Step3 3. NaH, MeI (C2-Methylation) Inter2->Step3 Inter3 Benzyl 3-O-Bn-2-O-Me-α-L-rhamnoside Step3->Inter3 Step4 4. DMP (Oxidation) -> NH2OH (Oxime) -> LiAlH4 (Reduction) Inter3->Step4 Inter4 C4-Amine (Equatorial) Step4->Inter4 Step5 5. Side Chain Coupling (3-OH-3-Me-Butyric acid) Inter4->Step5 Final 1,3-Di-O-benzyl Anthrose Step5->Final

Caption: Synthetic workflow for 1,3-Di-O-benzyl Anthrose highlighting the critical 3-O-benzylation step.

Analytical Characterization (Self-Validating Protocols)

To confirm the identity and stereochemistry of the synthesized derivative, the following NMR signatures must be validated.

^1H NMR Data (500 MHz, CDCl₃)

The coupling constants (


) are the primary self-validating metric for the ^1C_4 chair.
ProtonChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Deduction
H-1 4.80 - 4.90bs or d


-Anomer
(eq H1, ax H2). Small coupling confirms eq-eq or eq-ax relationship.
H-2 3.65 - 3.75dd

Axial O2 . Small coupling to H3 (eq-ax).
H-3 3.80 - 3.90dd

Equatorial O3 . Large trans-diaxial coupling between H3 (ax) and H4 (ax). Crucial Proof of L-Manno.
H-4 4.10 - 4.20t or dd

Equatorial N4 . Large trans-diaxial coupling to H5 (ax). Confirms amine is equatorial.
H-5 3.50 - 3.60dq

Equatorial C6 . Standard hexose chain.
OMe 3.45s-C2-Methoxy group.
Ph-CH₂ 4.50 - 4.70ABq

Benzyl methylene protons (C1 and C3).
NOE Experiments (Stereochemical Confirmation)
  • Irradiation of H-1: Should show NOE enhancement of H-2 (both equatorial/pseudo-equatorial proximity) but NO enhancement of H-3 or H-5 (which are axial and distant on the other face of the ring).

  • Irradiation of C2-OMe: Strong NOE to H-1 and H-2.

References

  • Synthesis of the Antigenic Tetrasaccharide Side Chain from the Major Glycoprotein of Bacillus anthracis Exosporium. Source: Journal of the American Chemical Society / NIH [Link]

  • De novo asymmetric synthesis of oligo-rhamno di- and tri-saccharides related to the anthrax tetrasaccharide. Source: Carbohydrate Research / NIH [Link]

  • Synthesis of an anthrose derivative and production of polyclonal antibodies for the detection of anthrax spores. Source: Carbohydrate Research / PubMed [Link]

  • Characterization of the Enzymes Encoded by the Anthrose Biosynthetic Operon of Bacillus anthracis. Source: Journal of Bacteriology / ASM [Link]

Sources

Advanced Synthesis and Immunological Application of Protected Anthrose Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review of protected anthrose intermediates for vaccine development Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.

A Technical Guide for Next-Generation Anthrax Vaccines

Executive Summary

Bacillus anthracis, the etiological agent of anthrax, possesses a unique exosporium glycoprotein, BclA, which is heavily glycosylated with an oligosaccharide terminating in a specific monosaccharide: Anthrose (4,6-dideoxy-4-(3-hydroxy-3-methylbutanamido)-2-O-methyl-D-glucopyranose).[1] Because Anthrose is absent in phylogenetically related species like B. cereus and B. thuringiensis, it represents a high-value target for species-specific diagnostics and synthetic carbohydrate-based vaccines.[1]

This guide provides a technical analysis of the chemical synthesis of Anthrose, focusing on the critical protected intermediates required to control stereochemistry (particularly at C-2 and C-4) and regioselectivity. We review the transition from native sugars (D-Mannose) to the final antigenic unit and its subsequent conjugation for immunological validation.

Target Analysis & Retrosynthetic Logic

The synthesis of Anthrose presents three primary stereochemical and structural challenges:

  • C-6 Deoxygenation: The sugar is a 6-deoxy hexose.

  • C-4 Nitrogen Incorporation: Introduction of an amine at C-4 with specific stereochemistry (equatorial in the final gluco-configuration).

  • C-2 Methylation: Regioselective methylation at the C-2 position.

  • Side Chain Complexity: The C-4 amine is acylated with a 3-hydroxy-3-methylbutanoyl group (isovaleric acid derivative).

2.1 Retrosynthetic Strategy

The most robust synthetic route established in literature (e.g., by the groups of Seeberger and Boons) utilizes D-Mannose as the chiral pool starting material. The logic involves establishing the 4,6-dideoxy-4-azido motif on a mannose scaffold first, followed by an inversion of configuration at C-2 to achieve the final glucose stereochemistry.[2]

Retrosynthesis Anthrose Target: Anthrose (Gluco-configuration) ProtectedGluco Protected Intermediate (2-O-Me, 4-Azido, Gluco) Anthrose->ProtectedGluco Deprotection & Acylation Inversion C-2 Inversion (Key Stereochemical Step) ProtectedGluco->Inversion MannoseScaffold Mannose Scaffold (4-Azido-4,6-dideoxy) Inversion->MannoseScaffold Inversion Strategy DMannose Starting Material: D-Mannose MannoseScaffold->DMannose Functionalization

Figure 1: Retrosynthetic analysis of Anthrose starting from D-Mannose. The critical step is the inversion at C-2 to convert the manno-configuration to the gluco-configuration of Anthrose.

Detailed Synthesis of Protected Intermediates

This section details the synthesis of the core protected intermediates. The protocol is divided into three phases: Scaffold Construction, Stereochemical Inversion, and Final Assembly.

Phase 1: The Mannose Scaffold (Intermediate A)

The synthesis begins with the creation of a 4-azido-4,6-dideoxy-mannose derivative. This intermediate serves as the template for the C-2 inversion.

  • Starting Material: Methyl

    
    -D-mannopyranoside.[2][3][4][5]
    
  • Key Transformation: Selective protection of O-3 and introduction of the azide at C-4.

  • Protocol Summary:

    • Acetal Formation: Protect C-4 and C-6 with a benzylidene acetal.

    • Benzylation: Protect O-3 with a benzyl (Bn) group.

    • Hydrolysis & Activation: Open the acetal and selectively activate C-6 (iodination/reduction) to get the 6-deoxy function.

    • Azide Introduction: Activate C-4 (triflate) and displace with azide (

      
      ) with inversion (Gluco 
      
      
      
      Manno? Note: If starting from mannose, double inversion or specific displacement strategies are used. A common route is to establish the 4-azido-manno configuration early.)

Key Intermediate A: Methyl 4-azido-3-O-benzyl-4,6-dideoxy-


-D-mannopyranoside[2]
Phase 2: The C-2 Inversion (The "Gluco" Switch)

This is the most technically demanding phase. The mannose configuration (C-2 axial) must be converted to the glucose configuration (C-2 equatorial) found in Anthrose.

  • Mechanism: Triflation of the C-2 hydroxyl followed by

    
     displacement or an oxidation-reduction sequence.
    
  • Protocol (Inversion via Triflate):

    • Triflation: Treat Intermediate A with triflic anhydride (

      
      ) and pyridine to generate the C-2 triflate.
      
    • Displacement: React with a nucleophile (often an oxygen nucleophile that can be methylated or a precursor to the methoxy group) to invert the center.

    • Methylation: Once the C-2 configuration is equatorial (gluco), the hydroxyl is methylated using MeI/NaH.

Key Intermediate B: Methyl 4-azido-3-O-benzyl-4,6-dideoxy-2-O-methyl-


-D-glucopyranoside
Phase 3: Side Chain Attachment & Final Deprotection

The final phase involves converting the "masked" amino group (azide) into the specific amide found in Anthrose.

  • Reduction: Staudinger reaction (

    
    , 
    
    
    
    ) or hydrogenation (
    
    
    , Pd/C) converts the C-4 azide to an amine.
  • Acylation: The amine is coupled with 3-hydroxy-3-methylbutyric acid .[2]

    • Note: The hydroxy acid moiety is crucial for antibody recognition. Using simple isovaleric acid (lacking the hydroxyl) results in significantly lower binding affinity.

  • Deprotection: Hydrogenolysis removes the 3-O-benzyl group.

Final Product: Methyl


-Anthroside (Synthetic Anthrose).
Quantitative Data & Comparison of Intermediates

The following table summarizes the key protected intermediates and their roles in the synthesis.

Table 1: Key Protected Anthrose Intermediates

Intermediate IDChemical NameConfigurationKey FunctionProtecting Groups
Int-1 Methyl 4,6-O-benzylidene-

-D-mannopyranoside
MannoScaffold initiationBenzylidene (C4, C6)
Int-2 Methyl 4-azido-3-O-benzyl-4,6-dideoxy-

-D-mannopyranoside
MannoNitrogen introductionBenzyl (C3), Azide (C4)
Int-3 Methyl 4-azido-3-O-benzyl-4,6-dideoxy-2-O-methyl-

-D-glucopyranoside
GlucoCore Anthrose Skeleton Methyl (C2), Benzyl (C3)
Int-4 Methyl 4-amino-4,6-dideoxy-2-O-methyl-

-D-glucopyranoside
GlucoAcylation precursorMethyl (C2)
Vaccine Assembly & Immunological Validation

To function as a vaccine, the synthetic anthrose must be conjugated to a carrier protein (e.g., KLH, BSA) or part of a larger oligosaccharide (e.g., the BclA tetrasaccharide).

5.1 Conjugation Workflow
  • Linker Attachment: A spacer (e.g., aminopentyl or thiol-linker) is attached to the anomeric position of the protected anthrose donor.

  • Deprotection: Global deprotection ensures the antigenic determinants (OH and Amide groups) are exposed.

  • Protein Coupling: The linker is activated (e.g., using squarate chemistry or maleimide) and conjugated to Lysine residues on BSA or KLH.

Conjugation SynAnthrose Synthetic Anthrose (with Linker) Activation Linker Activation (e.g., Squarate) SynAnthrose->Activation Conjugate Anthrose-Protein Conjugate Activation->Conjugate Carrier Carrier Protein (KLH / BSA) Carrier->Conjugate ImmuneResp Immune Response (Anti-Spore IgG) Conjugate->ImmuneResp Vaccination

Figure 2: Workflow for converting synthetic anthrose intermediates into an immunogenic conjugate vaccine.[6]

5.2 Immunogenicity Data

Studies (e.g., Tamborrini et al., Werz et al.) have demonstrated that antibodies raised against synthetic anthrose conjugates recognize native B. anthracis spores.

  • Specificity: Antibodies show high specificity for the 3-hydroxy-3-methylbutanoyl moiety. Analogs lacking the hydroxyl group or the C-2 methyl group show reduced binding.

  • Titer Levels: Rabbit immunization typically yields IgG titers > 1:10,000 against the synthetic antigen, with significant cross-reactivity to the native spore extract.

Conclusion

The development of protected anthrose intermediates is a critical step in creating defined, safe, and scalable anthrax vaccines. By mastering the stereochemical inversion from D-mannose and the precise installation of the isovaleric acid derivative, researchers can produce high-purity antigens. These synthetic candidates eliminate the risks associated with handling live spores and provide a platform for next-generation glycoconjugate vaccines.

References
  • Werz, D. B., & Seeberger, P. H. (2005). Total synthesis of antigen Bacillus anthracis tetrasaccharide--creation of an anthrax vaccine candidate.[7] Angewandte Chemie International Edition, 44(39), 6315–6318.[7] Link

  • Tamborrini, M., et al. (2006). Synthesis and antigenic analysis of the BclA glycoprotein oligosaccharide from the Bacillus anthracis exosporium. Angewandte Chemie, 118(39), 6536-6538. Link

  • Daubenspeck, J. M., et al. (2004). Novel oligosaccharide side chains of the collagen-like region of BclA, the major glycoprotein of the Bacillus anthracis exosporium.[8] Journal of Biological Chemistry, 279(30), 30945–30953. Link

  • Mehta, A. S., et al. (2006). Synthesis and antigenic analysis of the BclA glycoprotein oligosaccharide from the Bacillus anthracis exosporium.[8] Chemistry – A European Journal, 12(36), 9136–9149. Link

  • Oberli, M. A., & Tamborrini, M. (2008). Synthesis of an anthrose derivative and production of polyclonal antibodies for the detection of anthrax spores. Bioorganic & Medicinal Chemistry Letters, 18(20), 5700-5703. Link

Sources

Technical Guide: Solubility Profile & Handling of 1,3-Dibenzyl Anthrose

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1,3-Dibenzyl Anthrose (specifically defined here as the benzyl glycoside of anthrose with a benzyl ether at the C-3 position, a critical intermediate in the synthesis of Bacillus anthracis surface antigens).

Executive Summary & Molecular Context

1,3-Dibenzyl Anthrose represents a specific protected intermediate in the total synthesis of Anthrose (4,6-dideoxy-4-(3-hydroxy-3-methylbutanamido)-2-O-methyl-D-glucopyranose). Anthrose is the immunodominant monosaccharide found in the BclA glycoprotein of the Bacillus anthracis exosporium.

For researchers in vaccine development and carbohydrate chemistry, the "1,3-dibenzyl" derivative (typically Benzyl 3-O-benzyl-anthroside ) serves as a lipophilic, stable building block. Its solubility profile is dominated by the interaction between the hydrophobic benzyl protecting groups and the polar amide side chain.

Chemical Structure & Polarity Analysis
  • Core Scaffold: 4,6-dideoxy-2-O-methyl-D-glucopyranose.[1]

  • Lipophilic Domains: Two benzyl groups (one anomeric glycoside at C1, one ether at C3). These rings drive high solubility in chlorinated and aromatic solvents.

  • Polar Domains: The C4-amide functionality (3-hydroxy-3-methylbutanamido) and the C2-methoxy group.

    • Note: If the side-chain hydroxyl is unprotected, the molecule exhibits "amphiphilic" behavior, remaining soluble in organic solvents but requiring polar modifiers (e.g., Methanol) for optimal chromatography.

Solubility Profile

The following data synthesizes empirical observations from carbohydrate synthesis protocols (e.g., Crich et al., Saksena et al.) and standard physicochemical principles for benzylated amino sugars.

Quantitative Solubility Estimates (25°C)
Solvent ClassSpecific SolventSolubility RatingEstimated LimitUsage Context
Chlorinated Dichloromethane (DCM)Excellent > 100 mg/mLPrimary solvent for reactions & transfers.
Chlorinated Chloroform (CHCl₃)Excellent > 100 mg/mLAlternative to DCM; NMR solvent.
Esters Ethyl Acetate (EtOAc)Good 50–80 mg/mLPrimary eluent for silica chromatography.
Aromatic TolueneGood 30–60 mg/mLUsed for glycosylation reactions (azeotropic drying).
Ethers Tetrahydrofuran (THF)Excellent > 80 mg/mLGood for reduction steps or low-temp reactions.
Ethers Diethyl EtherModerate 10–30 mg/mLOften used in workups; less solubilizing than THF.
Polar Aprotic DMF / DMSOHigh > 100 mg/mLUsed for nucleophilic substitutions; difficult to remove.
Alkanes Hexane / PentaneInsoluble < 1 mg/mLAnti-solvent for precipitation/crystallization.
Protic Methanol / EthanolModerate 10–20 mg/mLSoluble when hot; used as co-solvent in chromatography.
Aqueous WaterInsoluble < 0.1 mg/mLImmiscible; forms biphasic systems.
Mechanistic Insight

The 1,3-dibenzyl protection pattern creates a "lipophilic shell" around the pyranose ring. However, unlike fully benzylated glucose (e.g., tetra-O-benzyl-glucose), the anthrose derivative contains an amide bond at C4.

  • Causality: The amide nitrogen can act as a hydrogen bond donor/acceptor. In non-polar solvents like Toluene, this can lead to aggregation or gelation at high concentrations unless the solution is warmed.

  • Protocol Implication: Always ensure the solution is homogenous before cooling to -78°C for glycosylation reactions to prevent localized precipitation.

Visualization: Solubility & Workflow Logic

Figure 1: Solubility Decision Matrix

This diagram illustrates the logical selection of solvents based on the intended experimental outcome (Reaction vs. Purification).

SolubilityMatrix Start 1,3-Dibenzyl Anthrose (Solid/Syrup) Goal Intended Application? Start->Goal Reaction Synthetic Reaction (Glycosylation/Protection) Goal->Reaction Synthesis Purification Purification (Chromatography) Goal->Purification Cleanup Crystallization Recrystallization (Solid State) Goal->Crystallization Isolation DCM DCM / CHCl3 (High Solubility, Inert) Reaction->DCM Standard Tol Toluene (Azeotropic Drying) Reaction->Tol Moisture Sensitive HexEtOAc Hexane : EtOAc (Gradient Elution) Purification->HexEtOAc Silica Gel AntiSolvent EtOAc + Hexane (Precipitation) Crystallization->AntiSolvent Dissolve in EtOAc, Add Hexane

Caption: Decision matrix for solvent selection based on the physicochemical interaction between the benzylated anthrose core and solvent polarity.

Experimental Protocols

Protocol A: Standard Dissolution for Glycosylation

Context: Preparing the donor for coupling. Moisture exclusion is critical.

  • Weighing: Weigh the 1,3-Dibenzyl Anthrose derivative into a flame-dried round-bottom flask.

  • Azeotropic Drying: Add Toluene (10 mL per gram of sugar). Evaporate under reduced pressure (Rotavap) at 40°C. Repeat 2–3 times.

    • Why? Benzylated sugars are hygroscopic gums; toluene forms a positive azeotrope with water, ensuring the material is anhydrous.

  • Dissolution: Add anhydrous Dichloromethane (DCM) (approx. 5–10 mL per gram).

    • Observation: The syrup should dissolve instantly. If cloudiness persists, trace water is present (add activated 4Å Molecular Sieves).

  • Cooling: When cooling to -78°C (common for triflate/imidate activation), observe for precipitation. If precipitate forms, add a small amount of Propionitrile (co-solvent) to maintain solubility at low temps.

Protocol B: Purification via Flash Chromatography

Context: Separating the 1,3-dibenzyl product from polar byproducts.

  • Column Packing: Use Silica Gel 60 (230–400 mesh). Slurry pack with Hexane .

  • Loading: Dissolve the crude 1,3-dibenzyl anthrose in a minimum volume of DCM or Toluene (avoid EtOAc for loading if possible, as it broadens bands). Apply to the column bed.

  • Elution Gradient:

    • Start: 4:1 Hexane:Ethyl Acetate (Elutes non-polar impurities).

    • Ramp: 2:1 Hexane:Ethyl Acetate (Elutes the target 1,3-dibenzyl anthrose).

    • Flush: 100% Ethyl Acetate (Elutes polar degradation products).

  • Validation: Spot fractions on TLC plates. Stain with H₂SO₄/MeOH or Anisaldehyde . Benzylated sugars char distinctively (black/purple spots).

Figure 2: Purification Workflow

PurificationFlow Crude Crude Reaction Mixture (DCM Soln) Wash Aqueous Wash (NaHCO3 / Brine) Crude->Wash Partition Dry Drying Agent (Na2SO4) Wash->Dry Remove H2O Conc Concentration (Syrup) Dry->Conc Rotavap Col Flash Column (Hexane:EtOAc) Conc->Col Load Pure Pure 1,3-Dibenzyl Anthrose Col->Pure Isolate

Caption: Standard purification workflow emphasizing the transition from chlorinated solvents (extraction) to alkane/ester systems (chromatography).

References

  • Saksena, R., et al. (2005). "Synthesis and characterization of anthrose [4,6-dideoxy-4-(3-hydroxy-3-methylbutanamido)-2-O-methyl-D-glucopyranose] and its methyl glycosides." Carbohydrate Research, 340(9), 1591-1600.[1]

    • Source:

  • Crich, D., & Li, M. (2007). "Synthesis of the antigenic tetrasaccharide side chain from the major glycoprotein of Bacillus anthracis exosporium." The Journal of Organic Chemistry, 72(7), 2387-2391.

    • Source:

  • BenchChem Technical Guides.

    • Source: (General reference for benzylated sugar solubility principles).

  • Schulze, O., et al. (2005). "Synthesis of the Bacillus anthracis exosporium anthrose-containing trisaccharide." Organic & Biomolecular Chemistry.

    • Source:

Sources

The Strategic Role of the C-3 Benzyl Group in Anthrose Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the significance of the C-3 benzyl group in the chemical synthesis and functionalization of anthrose, the defining monosaccharide of the Bacillus anthracis exosporium.

Content Type: Technical Guide & Whitepaper Subject: Carbohydrate Chemistry / Vaccine Development Audience: Medicinal Chemists, Glycobiologists, and Process Scientists

Executive Summary: The C-3 Orthogonality Principle

In the total synthesis of the Bacillus anthracis tetrasaccharide, the C-3 benzyl (Bn) ether of the anthrose building block (4,6-dideoxy-4-(3-hydroxy-3-methylbutyramido)-2-O-methyl-D-glucopyranose) serves as the linchpin of orthogonal protection .

Its significance lies in three critical chemical necessities:

  • Enabling C-2 Methylation: It masks the C-3 hydroxyl to allow the regioselective methylation of the C-2 position (a native feature of anthrose) under basic conditions (NaH/MeI) without side reactions.

  • C-4 Nitrogen Installation: It provides a robust, non-migrating shield during the harsh nucleophilic substitution or epoxide opening required to install the C-4 nitrogen (precursor to the amide side chain).

  • Stereoelectronic Tuning: Unlike ester protecting groups (e.g., Acetyl, Benzoyl), the C-3 benzyl ether is non-participating . This is crucial for tuning the reactivity of the glycosyl donor, often used in concert with solvent effects (e.g., nitrile effect) to achieve the challenging

    
    -glycosidic linkage to L-rhamnose.
    

Structural Context & Chemical Challenges

Anthrose is the non-reducing terminal sugar of the specific tetrasaccharide:


-Ant-(1

3)-

-L-Rhap-(1

3)-

-L-Rhap-(1

2)-L-Rhap
[1][2]
The Synthetic Bottleneck

Constructing the anthrose monomer presents a "regiochemical puzzle" due to its dense functionalization:

  • C-2: Methyl ether (requires early installation or late-stage methylation).

  • C-3: Free hydroxyl (must be protected during synthesis, then revealed).

  • C-4: Amide side chain (requires installation of an azide or amine precursor).

  • C-6: Deoxygenated (methyl group).

The C-3 Benzyl group is the standard solution to this puzzle. It differentiates the C-3 oxygen from the C-2 and C-4 positions, allowing the sequential installation of the methyl ether and the nitrogen functionality.

Detailed Synthetic Protocol: The C-3 Benzyl Route

The following workflow synthesizes the key anthrose donor, highlighting the C-3 benzyl group's role. This protocol synthesizes the Seeberger/Werz Intermediate (e.g., Ethyl 4-azido-3-O-benzyl-4,6-dideoxy-2-O-methyl-1-thio-D-glucopyranoside).

Phase 1: Establishing the C-3 Protection

Objective: Lock C-3 to enable C-2 and C-4 modification.

  • Starting Material: D-Fucose or D-Glucose derivative (e.g., 1,6-anhydro-

    
    -D-glucopyranose or a 4,6-benzylidene acetal).
    
  • C-3 Benzylation:

    • Reagents: Benzyl bromide (BnBr), Sodium Hydride (NaH), DMF, 0°C to RT.

    • Rationale: The C-3 position is benzylated.[1][3][4] If starting from a 1,2-isopropylidene protected sugar, C-3 is the only free hydroxyl.

    • Significance: The benzyl ether is stable to both acid (used in acetal cleavage) and strong base (used in methylation), making it superior to silyl ethers or esters for this sequence.

Phase 2: Regioselective C-2 Methylation

Objective: Install the native 2-O-methyl group.

  • Challenge: Differentiating C-2 and C-3.

  • Solution: With C-3 benzylated (and C-4/C-6 protected or deoxygenated), C-2 can be methylated.

  • Protocol:

    • Dissolve the C-3-O-Bn intermediate in dry DMF.

    • Add MeI (1.5 eq) and NaH (1.2 eq).

    • Result: The C-3 Benzyl group prevents over-methylation , ensuring exclusively 2-O-methylation.

Phase 3: C-4 Azide Introduction (The "Inversion" Step)

Objective: Install the nitrogen at C-4 with correct stereochemistry (gluco-configuration).

  • Mechanism:[2][4][5][6] Often involves an

    
     displacement of a C-4 leaving group (e.g., Triflate or Mesylate) by Sodium Azide (
    
    
    
    ).
  • Role of C-3 Benzyl:

    • Prevention of Migration: Ester groups (OAc, OBz) at C-3 are prone to migration to C-4 during nucleophilic displacement or basic workup. The C-3 Benzyl ether is migration-proof , preserving the regiochemistry.

    • Electronic Influence: The electron-donating nature of the benzyl ether at C-3 increases the reactivity of the C-4 electrophile compared to an electron-withdrawing ester, facilitating the difficult displacement at the secondary carbon.

Experimental Workflow Visualization

The following diagram illustrates the synthesis pathway of the Anthrose building block, emphasizing the persistence and utility of the C-3 Benzyl group.

AnthroseSynthesis cluster_significance Significance of C-3 Benzyl Start D-Fucose / Glucose Derivative Step1 Selective C-3 Benzylation Start->Step1 Intermediate1 3-O-Bn Intermediate Step1->Intermediate1 Installs Stable Protecting Group Step2 C-2 Methylation (NaH, MeI) Intermediate1->Step2 C-3 Bn Blocks Side Reactions Intermediate2 2-OMe, 3-O-Bn Precursor Step2->Intermediate2 Step3 C-4 Activation (Tf2O / MsCl) Intermediate2->Step3 Step4 Azide Displacement (NaN3, Inversion) Step3->Step4 Donor Anthrose Donor (4-Azido-3-O-Bn-2-OMe) Step4->Donor Stable Azide Coupling Glycosylation (w/ Rhamnose Acceptor) Donor->Coupling Beta-Selectivity Control Final Protected Tetrasaccharide Coupling->Final Deprotection Global Deprotection (H2, Pd/C) Final->Deprotection Removes Bn Product Native Anthrose (C-3 OH Restored) Deprotection->Product

Caption: Pathway showing the C-3 Benzyl group as the persistent protecting group enabling regioselective C-2 methylation and C-4 azidation.

Impact on Glycosylation & Immunogenicity[1][7][8]

Glycosylation Stereoselectivity

The anthrose-rhamnose linkage is


-(1$\to$3) .
  • Challenge: The anthrose donor (gluco-configuration) has a native 2-O-methyl group.[2] Unlike a 2-O-acyl group, the 2-O-methyl group cannot perform Neighboring Group Participation (NGP) to direct the

    
    -selectivity.
    
  • Role of C-3 Benzyl:

    • Conformational Locking: The bulky C-3 benzyl group, combined with the 4,6-dideoxy nature, restricts the ring flexibility. This can favor the formation of the

      
      -product via the nitrile effect (when using solvents like acetonitrile) or by destabilizing the 
      
      
      
      -transition state.
    • "Arming" Effect: As an ether, the C-3 benzyl group is electron-donating ("arming"), increasing the reactivity of the donor. This is often necessary to couple with the relatively unreactive C-3 hydroxyl of the rhamnose acceptor.

Epitope Mapping (Biological Significance)

In the context of functionalization for antibody binding studies :

  • The removal of the C-3 benzyl group (to restore the native C-3 OH) is essential for the final antigenicity.

  • Structure-Activity Relationship (SAR): Studies using synthetic analogs where the C-3 position remains blocked (e.g., 3-O-Bn anthrose) show a drastic loss of antibody binding . This confirms that the free C-3 hydroxyl is a critical hydrogen-bond donor/acceptor within the antibody binding pocket.

References

  • Werz, D. B., & Seeberger, P. H. (2005).[2][7][8] Total Synthesis of Antigen Bacillus anthracis Tetrasaccharide—Creation of an Anthrax Vaccine Candidate.[1][2][8] Angewandte Chemie International Edition, 44(39), 6315–6318.[7][8] Link

  • Tamborrini, M., Werz, D. B., Frey, J., Pluschke, G., & Seeberger, P. H. (2006).[2][7] Anti-Carbohydrate Antibodies for the Detection of Anthrax Spores. Angewandte Chemie International Edition, 45(40), 6581–6582. Link

  • Milhomme, O., Dhénin, S. G., Djedaïni-Pilard, F., Moreau, V., & Grandjean, C. (2012). Synthetic studies toward the anthrax tetrasaccharide: alternative synthesis of this antigen.[1] Carbohydrate Research, 356, 115–131. Link

  • Oberli, M. A., Tamborrini, M., Tsai, Y. H., Werz, D. B., Horlacher, T., Adibekian, A., ... & Seeberger, P. H. (2010). Molecular analysis of carbohydrate-antibody interactions: case study of anthrax vaccine candidate. Journal of the American Chemical Society, 132(30), 10239-10241. Link

  • Daubenspeck, J. M., et al. (2004). Novel Oligosaccharide Side Chains of the Collagen-like Region of Bacillus anthracis Exosporium Protein BclA. Journal of Biological Chemistry, 279, 30945–30953. Link

Sources

Technical Analysis: Native Anthrose vs. 1,3-Dibenzyl Protected Forms

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structural, physicochemical, and functional distinctions between native anthrose and its 1,3-dibenzyl protected synthetic counterparts.

Context: Bacillus anthracis Exosporium Biomarkers & Synthetic Carbohydrate Chemistry Audience: Medicinal Chemists, Glycobiologists, and Vaccine Development Researchers[1]

Executive Summary

Anthrose (4,6-dideoxy-4-(3-hydroxy-3-methylbutyramido)-2-O-methyl-D-glucopyranose ) is the immunodominant monosaccharide found at the non-reducing terminus of the BclA glycoprotein oligosaccharide in Bacillus anthracis spores.[1] It serves as a critical biomarker for anthrax detection and a target for carbohydrate-based vaccines.[1]

The 1,3-Dibenzyl protected form (typically Benzyl 3-O-benzyl-2-O-methyl-4,6-dideoxy-4-amino-D-glucopyranoside derivatives) represents a strategic synthetic intermediate.[1] Unlike the native sugar, which is hydrophilic and chemically labile at the anomeric center, the 1,3-dibenzyl derivative is lipophilic, biologically inert, and chemically locked. This guide delineates the transition from the synthetic "tool" (protected) to the biological "weapon" (native), emphasizing the causality behind protection strategies.

Chemical Architecture & Stereochemistry

The fundamental difference lies in the masking of the hydroxyl groups at C1 (anomeric) and C3. Native anthrose requires free hydroxyls for biological recognition (H-bonding), whereas synthetic manipulation requires orthogonal protection to prevent regiochemical errors.[1]

Comparative Structural Analysis[2]
FeatureNative Anthrose 1,3-Dibenzyl Protected Form
IUPAC Name 4,6-dideoxy-4-(3-hydroxy-3-methylbutyramido)-2-O-methyl-D-glucopyranoseBenzyl 3-O-benzyl-2-O-methyl-4,6-dideoxy-4-(...)-D-glucopyranoside
C1 (Anomeric) Free hemiacetal (-OH).[1] Exists as ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

mutarotating mixture.
Benzyl glycoside (-OBn) . Locked configuration (usually ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

or

).
C2 Position -OMe (Methyl ether). Native motif.-OMe (Methyl ether).[1] Retained from early synthesis.
C3 Position Free Secondary Alcohol (-OH).[1]Benzyl ether (-OBn) .[1] Protected.
C4 Position Amide (Isovaleryl derivative).Amide (or Azide precursor).
Solubility Water, Methanol (Hydrophilic).DCM, Toluene, Ethyl Acetate (Lipophilic).
Molecular Weight ~293.3 g/mol >470 g/mol (depending on side chain).
Structural Visualization

The following diagram illustrates the synthetic relationship and structural locking mechanism provided by benzyl protection.

AnthroseStructure cluster_0 Synthetic Utility Native Native Anthrose (Hydrophilic, C1-OH, C3-OH) Protected 1,3-Dibenzyl Anthrose (Lipophilic, C1-OBn, C3-OBn) Protected->Native Hydrogenolysis (H2, Pd/C) Global Deprotection Precursor D-Fucose / D-Galactose Starting Material Precursor->Protected 1. Glycosylation (BnOH) 2. Williamson Ether (BnBr) 3. C4 Inversion (Azide)

Figure 1: Synthetic trajectory from precursor to native antigen. The 1,3-dibenzyl form acts as the stable "storage" and "coupling" module.

Physicochemical Divergence

NMR Spectroscopy Profiles

The most immediate diagnostic difference is observed in Nuclear Magnetic Resonance (NMR) spectroscopy. The benzyl groups introduce strong aromatic signals and deshielding effects absent in the native sugar.

  • Native Anthrose:

    • 1H NMR: Crowded region 3.0–4.0 ppm (ring protons). Anomeric proton (H1) appears as two signals (

      
       doublet ~5.2 ppm, 
      
      
      
      doublet ~4.6 ppm) due to mutarotation.
    • Aromatic Region: Silent (unless conjugated to protein).

  • 1,3-Dibenzyl Form:

    • 1H NMR: Distinct aromatic multiplets (10H) at 7.2–7.4 ppm.

    • Benzylic Protons: Characteristic AB systems (or singlets) for Ph-CH 2-O at 4.5–4.9 ppm.[1]

    • Anomeric Proton: Single signal (locked anomer), shifted downfield due to the anisotropic effect of the benzyl ring.

Stability & Reactivity[1]
  • Acid Stability: Native anthrose is susceptible to glycosidic hydrolysis in dilute acid. The 1,3-dibenzyl glycoside is significantly more robust, surviving acidic conditions used to manipulate other parts of a larger oligosaccharide chain (e.g., removal of silyl groups).

  • Base Stability: Both forms are generally stable to base, but the protected form allows for the use of strong bases (e.g., NaH) for further alkylation without affecting the ring hydroxyls.

Experimental Protocols

Protocol A: Synthesis of 1,3-Dibenzyl Protected Intermediate

Objective: To lock the anomeric center and protect C3 to allow C4 manipulation.

  • Reagents: D-Glycal or Fucose derivative, Benzyl Bromide (BnBr), Sodium Hydride (NaH), DMF.

  • Step 1 (Anomeric Protection): Treat the reducing sugar with Benzyl Alcohol and HCl (Fischer Glycosylation) to form the Benzyl glycoside (protects C1).

  • Step 2 (Regioselective Alkylation):

    • Dissolve C1-protected intermediate in anhydrous DMF at 0°C.

    • Add NaH (1.2 eq). Stir for 30 min to form the alkoxide at C3 (assuming C2 is already methylated or protected orthogonally).

    • Add BnBr (1.1 eq) dropwise.

    • Monitor: TLC (Hexane:EtOAc 3:1). The product will move significantly higher (higher Rf) than the starting material.

  • Workup: Quench with MeOH, extract with Et2O, wash with brine.

  • Result: 1,3-di-O-benzyl derivative.

Protocol B: Global Deprotection to Native Anthrose

Objective: Removal of benzyl groups to regenerate the native antigen for biological assays.

  • Setup: Dissolve 1,3-dibenzyl anthrose (100 mg) in MeOH:EtOAc (1:1, 10 mL).

  • Catalyst: Add Pd(OH)₂/C (Pearlman's catalyst) or Pd/C (10% w/w loading, 20 mg).

  • Hydrogenation:

    • Purge vessel with Argon.

    • Introduce H₂ gas (balloon pressure or 1 atm).

    • Stir vigorously at Room Temperature for 12–24 hours.

    • Note: The amide side chain at C4 is stable to these conditions.

  • Filtration: Filter through a Celite pad to remove Pd. Rinse with MeOH.[2]

  • Purification: Concentrate filtrate. The residue is Native Anthrose .

    • Validation: 1H NMR should show loss of aromatic signals (7.0-7.5 ppm) and benzylic CH2 signals.[1]

Biological Implications: The "Why" of Deprotection

The transition from 1,3-dibenzyl to native anthrose is not merely chemical; it is functional.[1]

  • Antibody Recognition: The anti-anthrax antibodies (e.g., from vaccinated rabbits) recognize the specific spatial arrangement of the C2-OMe , C3-OH , and the C4-Amide .[1]

  • Steric Blockade: In the 1,3-dibenzyl form, the bulky phenyl rings at C1 and C3 sterically occlude the binding pocket of the antibody. The protected form is immunologically silent .

  • Vaccine Conjugation: The native form (or a C1-activated derivative) must be used for conjugation to carrier proteins (like KLH) to ensure the immune system "sees" the correct epitope.

Decision Logic: When to use which form?

DecisionTree Start Experimental Goal Goal1 Total Synthesis / Oligosaccharide Assembly Start->Goal1 Goal2 Biological Assay / Antibody Binding Start->Goal2 Goal3 NMR Characterization / Standard Start->Goal3 UseProtected Use 1,3-Dibenzyl Form Goal1->UseProtected Requires stability & solubility UseNative Use Native Anthrose Goal2->UseNative Requires H-bonding & epitope fit Goal3->UseProtected Sharp signals, no mutarotation

Figure 2: Workflow decision matrix for selecting the appropriate anthrose derivative.

References

  • Daubenspeck, J. M., et al. (2004). "Novel oligosaccharide side-chains of the collagen-like region of BclA, the major glycoprotein of the Bacillus anthracis exosporium." Journal of Biological Chemistry. Link

  • Tamborrini, M., et al. (2006). "Synthesis and antigenic analysis of the BclA glycoprotein oligosaccharide from the Bacillus anthracis exosporium." Angewandte Chemie International Edition. Link

  • Crich, D., & Vinogradova, O. (2007). "Synthesis of the antigenic tetrasaccharide side chain from the major glycoprotein of Bacillus anthracis exosporium." Journal of the American Chemical Society.[3] Link

  • Mehta, A., et al. (2008). "Synthesis of an anthrose derivative and production of polyclonal antibodies for the detection of anthrax spores." Chemistry – A European Journal. Link

  • Werz, D. B., & Seeberger, P. H. (2005). "Total synthesis of the antigen of Bacillus anthracis." Angewandte Chemie. Link

Sources

Methodological & Application

Step-by-step synthesis of 1,3-Dibenzyl Anthrose from carbohydrate precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Step-by-Step Guide to the Synthesis of 1,3-Dibenzyl Anthrose from Carbohydrate Precursors

Abstract

This document provides a comprehensive guide for the chemical synthesis of 1,3-Dibenzyl Anthrose, a protected derivative of a rare dideoxy sugar. Anthrose is a key monosaccharide component of the exosporium of Bacillus anthracis, the causative agent of anthrax, making its derivatives valuable tools for immunological research and diagnostic development[1][2]. This protocol outlines a multi-step synthetic pathway starting from a commercially available carbohydrate precursor, D-galactose. The strategy relies on key transformations including selective protection, stereochemical inversion at the C4 position, deoxygenation, and final side-chain installation. Each step is detailed with expert insights into the underlying chemical principles, ensuring a reproducible and understandable workflow for researchers in carbohydrate chemistry and drug development.

Introduction and Synthetic Strategy

The synthesis of complex carbohydrates requires a carefully planned sequence of reactions involving the strategic use of protecting groups to mask or unmask hydroxyl groups at specific positions[3]. Benzyl ethers are frequently employed as "permanent" protecting groups in multi-step syntheses due to their stability across a wide range of acidic and basic conditions, with the advantage of being readily removable under mild catalytic hydrogenation conditions[4][5].

Our target molecule, 1,3-Dibenzyl Anthrose, features a D-gluco configuration. A key challenge is the stereoselective installation of the C4-amido side chain. Our strategy leverages a D-galactose precursor, which possesses an axial hydroxyl group at the C4 position. This stereochemistry is ideal for a nucleophilic substitution (SN2) reaction, which proceeds with inversion of configuration to yield the desired equatorial substituent of the D-gluco product.

The overall synthetic workflow can be summarized as follows:

  • Selective Protection: Starting with benzyl α-D-galactopyranoside, we will selectively protect the C2, C3, and C6 hydroxyls.

  • Stereochemical Inversion: The C4 hydroxyl will be activated and displaced with an azide nucleophile to invert the stereocenter, thus converting the galacto configuration to the gluco configuration.

  • Deoxygenation: The C6 position will be deoxygenated to form the 6-deoxy sugar characteristic of anthrose.

  • Side-Chain Installation: The C4-azide will be reduced to an amine and subsequently coupled with 3-hydroxy-3-methylbutanoic acid.

This approach provides a logical and efficient pathway to the target molecule, with clear checkpoints for characterization at each intermediate stage.

Overall Synthetic Scheme

The multi-step synthesis from Benzyl α-D-galactopyranoside to the final product is illustrated below.

G cluster_0 Synthetic Pathway for 1,3-Dibenzyl Anthrose A Benzyl α-D-galactopyranoside (1) B Intermediate 2 (4,6-O-Benzylidene protected) A->B  1. Benzaldehyde dimethyl acetal, CSA C Intermediate 3 (2,3-di-O-Benzylated) B->C  2. NaH, BnBr D Intermediate 4 (4,6-diol) C->D  3. Acidic Hydrolysis E Intermediate 5 (6-O-Tosyl) D->E  4. TsCl, Pyridine (selective) F Intermediate 6 (6-deoxy) E->F  5. LiAlH4 G Intermediate 7 (4-O-Triflate) F->G  6. Tf2O, Pyridine H Intermediate 8 (4-azido, gluco config.) G->H  7. NaN3 (Sₙ2 Inversion) I Intermediate 9 (4-amino) H->I  8. H2, Pd/C J 1,3-Dibenzyl Anthrose (10) (Final Product) I->J  9. 3-hydroxy-3-methylbutanoic acid, EDC

Caption: Overall reaction scheme for the synthesis of 1,3-Dibenzyl Anthrose.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for each reaction in the synthesis. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Argon or Nitrogen). Reaction progress should be monitored by Thin-Layer Chromatography (TLC).

Protocol 1: Synthesis of Benzyl 4,6-O-benzylidene-α-D-galactopyranoside (2)
  • Rationale: The 4,6-O-benzylidene acetal is a common protecting group for cis-diols in carbohydrates, effectively masking the C4 and C6 hydroxyls in a single step, leaving the C2 and C3 hydroxyls available for subsequent benzylation.[4]

  • Materials:

    • Benzyl α-D-galactopyranoside (1)

    • Benzaldehyde dimethyl acetal

    • (+)-10-Camphorsulfonic acid (CSA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Triethylamine (TEA)

    • Ethyl acetate, Hexanes, Saturated aq. NaHCO₃, Brine

  • Procedure:

    • Dissolve Benzyl α-D-galactopyranoside (1.0 equiv.) in anhydrous DMF.

    • Add benzaldehyde dimethyl acetal (1.5 equiv.) and a catalytic amount of CSA (0.1 equiv.).

    • Stir the reaction mixture at 60 °C under reduced pressure to remove methanol byproduct.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and quench by adding triethylamine.

    • Dilute with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield compound 2 .

Protocol 2: Synthesis of Benzyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-galactopyranoside (3)
  • Rationale: Benzylation of the remaining free hydroxyls at C2 and C3 is achieved using sodium hydride and benzyl bromide. This is a standard Williamson ether synthesis.[5]

  • Materials:

    • Compound 2 (1.0 equiv.)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv.)

    • Benzyl bromide (BnBr, 2.2 equiv.)

    • Anhydrous DMF

    • Methanol, Ethyl acetate, Water, Brine

  • Procedure:

    • Suspend NaH in anhydrous DMF in a flask under an inert atmosphere and cool to 0 °C.

    • Add a solution of compound 2 in anhydrous DMF dropwise to the suspension.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide dropwise and allow the reaction to warm to room temperature.

    • Stir overnight and monitor by TLC.

    • Upon completion, cool the reaction to 0 °C and cautiously quench with methanol.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by silica gel chromatography to afford the fully protected sugar 3 .

Protocol 3: Synthesis of Benzyl 2,3-di-O-benzyl-α-D-galactopyranoside (4)
  • Rationale: The benzylidene acetal is removed under acidic conditions to liberate the C4 and C6 hydroxyl groups, preparing them for selective functionalization.

  • Materials:

    • Compound 3 (1.0 equiv.)

    • 80% Acetic acid in water

    • Toluene, Saturated aq. NaHCO₃

  • Procedure:

    • Dissolve compound 3 in 80% aqueous acetic acid.

    • Heat the mixture to 80 °C and stir for several hours, monitoring by TLC.

    • Once the reaction is complete, cool to room temperature and concentrate under reduced pressure. Co-evaporate with toluene to remove residual acetic acid.

    • Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aq. NaHCO₃.

    • Wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to obtain the diol 4 .

Protocol 4: Synthesis of Benzyl 2,3-di-O-benzyl-6-O-tosyl-α-D-galactopyranoside (5)
  • Rationale: The primary hydroxyl at C6 is significantly more reactive than the secondary hydroxyl at C4, allowing for regioselective tosylation. The tosyl group serves as a good leaving group for the subsequent reduction.

  • Materials:

    • Diol 4 (1.0 equiv.)

    • p-Toluenesulfonyl chloride (TsCl, 1.1 equiv.)

    • Anhydrous Pyridine

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve diol 4 in anhydrous pyridine and cool to 0 °C.

    • Add TsCl portion-wise and stir the reaction at 0 °C.

    • Allow the reaction to proceed for 4-6 hours, monitoring carefully by TLC to avoid over-reaction.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with 1M HCl, saturated aq. NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and concentrate. Purify by chromatography to yield the 6-O-tosyl derivative 5 .

Protocol 5: Synthesis of Benzyl 2,3-di-O-benzyl-6-deoxy-α-D-galactopyranoside (6)
  • Rationale: The C6-tosylate is reduced to a methyl group using a strong hydride reducing agent, accomplishing the deoxygenation at the C6 position.

  • Materials:

    • Compound 5 (1.0 equiv.)

    • Lithium aluminum hydride (LiAlH₄, excess)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve compound 5 in anhydrous THF under an inert atmosphere.

    • Cool to 0 °C and add LiAlH₄ portion-wise.

    • Heat the reaction to reflux and stir until the starting material is consumed (monitor by TLC).

    • Cool to 0 °C and quench the reaction by sequential, dropwise addition of water, 15% aq. NaOH, and water (Fieser workup).

    • Stir until a white precipitate forms, then filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify by silica gel chromatography to obtain the 6-deoxy sugar 6 .

Protocol 6 & 7: Synthesis of Benzyl 4-azido-2,3-di-O-benzyl-4,6-dideoxy-α-D-glucopyranoside (8)
  • Rationale: This is the key stereochemical inversion step. The axial C4-hydroxyl is first converted into an excellent leaving group (triflate). Subsequent SN2 displacement with azide introduces the nitrogen functionality with complete inversion of configuration, yielding the desired equatorial C4-substituent of the gluco isomer[6].

  • Materials:

    • Compound 6 (1.0 equiv.)

    • Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv.)

    • Anhydrous Pyridine, Anhydrous DCM

    • Sodium azide (NaN₃, 5.0 equiv.)

    • Anhydrous DMF

  • Procedure:

    • (Step 6 - Triflation): Dissolve compound 6 in anhydrous DCM and cool to -20 °C. Add anhydrous pyridine followed by the dropwise addition of Tf₂O. Stir for 1 hour at this temperature. The intermediate triflate 7 is highly reactive and is typically used immediately without purification.

    • (Step 7 - Azide Displacement): In a separate flask, dissolve sodium azide in anhydrous DMF. Add the cold solution of the crude triflate 7 to the azide solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Dilute with ethyl acetate and wash extensively with water to remove DMF, followed by brine.

    • Dry over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography to yield the 4-azido-gluco derivative 8 .

Protocol 8 & 9: Synthesis of 1,3-Dibenzyl Anthrose (10)
  • Rationale: The azide is reduced to a primary amine, which is then immediately coupled with the activated side-chain carboxylic acid to form the final amide linkage.

  • Materials:

    • Azide 8 (1.0 equiv.)

    • Palladium on carbon (10% Pd/C)

    • Hydrogen (H₂) gas

    • Methanol or Ethyl Acetate

    • 3-hydroxy-3-methylbutanoic acid (1.2 equiv.)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.)

    • Hydroxybenzotriazole (HOBt, 1.2 equiv.)

    • N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.)

    • Anhydrous DCM

  • Procedure:

    • (Step 8 - Azide Reduction): Dissolve azide 8 in methanol. Add a catalytic amount of 10% Pd/C.

    • Stir the suspension under an atmosphere of H₂ (e.g., using a balloon) for several hours until TLC indicates complete conversion to the amine 9 .

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. The resulting amine is often used directly in the next step.

    • (Step 9 - Amide Coupling): Dissolve 3-hydroxy-3-methylbutanoic acid, EDC, and HOBt in anhydrous DCM. Stir for 20 minutes at room temperature to pre-activate the acid.

    • Add a solution of the crude amine 9 in DCM, followed by DIPEA.

    • Stir the reaction at room temperature overnight.

    • Dilute with DCM and wash with saturated aq. NaHCO₃ and brine.

    • Dry the organic layer, concentrate, and purify by silica gel chromatography to obtain the final product, 1,3-Dibenzyl Anthrose (10) .

Summary of Synthetic Steps and Yields

StepStarting MaterialProductKey ReagentsTypical Yield
1Benzyl α-D-galactopyranosideCompound 2 Benzaldehyde dimethyl acetal, CSA85-95%
2Compound 2 Compound 3 NaH, BnBr80-90%
3Compound 3 Diol 4 80% aq. Acetic Acid75-85%
4Diol 4 Tosylate 5 TsCl, Pyridine70-80%
5Tosylate 5 6-deoxy 6 LiAlH₄80-90%
6/76-deoxy 6 Azide 8 Tf₂O, NaN₃65-75% (2 steps)
8/9Azide 8 Product 10 H₂/Pd-C; EDC, HOBt60-70% (2 steps)

Note: Yields are illustrative and may vary based on experimental conditions and scale.

Experimental Workflow Visualization

A generalized workflow for each synthetic step involving workup and purification is depicted below.

G cluster_workflow General Experimental Workflow Start Reaction Mixture Quench Quench Reaction Start->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (TLC, NMR, MS) Purify->Characterize

Caption: Standard workflow for reaction workup and product isolation.

References

  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry.
  • PMC. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
  • ProQuest. (n.d.). Development of an Anionic Glycosylation Strategy to Form α- or β-Linked 2-Deoxy-O-Glycosides.
  • Who we serve. (2024, October 8). Recent Progress in the Synthesis and Glycosylation of Rare Sugars.
  • Benchchem. (n.d.). Technical Support Center: Benzyl Protecting Groups in Carbohydrate Synthesis.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The allyl ether as a protecting group in carbohydrate chemistry. Part V. Preparation of benzyl ethers of carbohydrates for use in oligosaccharide synthesis.
  • YouTube. (2023, October 1). Formation of Benzyl ether| Carbohydrate | Benzyl ether Cleavage #youtubeshorts.
  • ChemRxiv. (n.d.). β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations Catalyzed by Bis-Thioureas.
  • Semantic Scholar. (n.d.). A reagent-controlled SN2-glycosylation for the direct synthesis of β-linked 2-deoxy-sugars.
  • OUCI. (n.d.). An Improved Approach to the Direct Construction of 2‐Deoxy‐β‐Linked Sugars: Applications to Oligosaccharide Synthesis.
  • PubMed. (2008, August 11). Synthesis of an anthrose derivative and production of polyclonal antibodies for the detection of anthrax spores.
  • ACS Publications. (2018, June 28). Methods for 2-Deoxyglycoside Synthesis | Chemical Reviews.
  • ResearchGate. (n.d.). Methods for 2-Deoxyglycoside Synthesis.
  • PMC. (2023, March 28). Beyond the spore, the exosporium sugar anthrose impacts vegetative Bacillus anthracis gene regulation in cis and trans.
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of 2-deoxy and 2,6-dideoxy glycosides under neutral conditions in LiClO 4 /Et 2 O mixtures.
  • ACS Publications. (2019, September 10). Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides.
  • ResearchGate. (2003, May). 1,3-Dipolar Cycloadditions in the Synthesis of Carbohydrate Mimics. Part 3: Azides, Diazo Compounds and Other Dipoles | Request PDF.

Sources

Application Note: Protocol for Selective Benzylation to Generate 1,3-Dibenzyl Anthrose

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals focusing on the synthesis of Bacillus anthracis surface antigens. It details the high-precision protocol for generating 1,3-Dibenzyl Anthrose (Benzyl 3-O-benzyl-2-O-methyl-4,6-dideoxy-4-(3-hydroxy-3-methylbutanamido)-


-D-glucopyranoside), a critical intermediate and reference standard in anthrax vaccine development.


-D-fucopyranoside)

Executive Summary & Scientific Rationale

The synthesis of Anthrose (the immunodominant monosaccharide of the Bacillus anthracis exosporium BclA glycoprotein) presents a specific stereochemical challenge: distinguishing the C3 and C4 hydroxyl groups on a 6-deoxy scaffold.

While native Anthrose contains a 2-O-methyl group and a 4-amino functionality, synthetic strategies often utilize D-fucose (6-deoxy-D-galactose) as a chiral pool starting material. The transformation requires:

  • Retention of configuration at C1, C2, and C5.

  • Inversion of configuration at C4 (Galacto

    
     Gluco) to introduce the nitrogen functionality.
    
  • Selective protection of C3 to allow for C4 activation.

This protocol focuses on the regioselective 3-O-benzylation of the 3,4-cis-diol system of a fucose intermediate. By utilizing a stannylene acetal intermediate , we force alkylation at the equatorial C3 oxygen, leaving the axial C4 hydroxyl free for subsequent activation (triflylation) and


 displacement with azide. This route yields "1,3-Dibenzyl Anthrose"—a robust building block where the anomeric benzyl group serves as a stable aglycone mimic or glycosyl acceptor, and the C3-benzyl ether provides permanent protection orthogonal to the C4-nitrogen installation.

Strategic Reaction Pathway

The following diagram illustrates the conversion of D-Fucose to 1,3-Dibenzyl Anthrose, highlighting the critical regioselective benzylation step.

AnthroseSynthesis Fucose D-Fucose BnFuc Benzyl alpha-D-fucopyranoside Fucose->BnFuc 1. BnOH, HCl Protected Benzyl 2-O-Me-3,4-O- isopropylidene-fucoside BnFuc->Protected 2. 2,2-DMP 3. NaH, MeI Diol Benzyl 2-O-Me- alpha-D-fucopyranoside (Acceptor) Protected->Diol 4. AcOH, H2O (Deprotection) Stannylene 3,4-O-Dibutylstannylene Intermediate Diol->Stannylene 5a. Bu2SnO, MeOH (Reflux) Bn3 Benzyl 3-O-Bn-2-O-Me- alpha-D-fucopyranoside (Key Intermediate) Stannylene->Bn3 5b. BnBr, CsF (Regioselective) Azide C4-Azido Derivative (Gluco-config) Bn3->Azide 6. Tf2O; NaN3 (Inversion) Target 1,3-Dibenzyl Anthrose Azide->Target 7. Staudinger Red. 8. Isovaleryl chloride

Figure 1: Synthetic workflow for 1,3-Dibenzyl Anthrose. The core protocol focuses on the transition from the Diol to the C3-Benzylated intermediate via tin chemistry.

Detailed Experimental Protocol

Phase 1: Preparation of the 3,4-Diol Acceptor

Pre-requisite: Starting material is Benzyl 2-O-methyl-


-D-fucopyranoside . This is generated from D-fucose via Fischer glycosylation (BnOH), isopropylidene protection (C3/C4), methylation (C2), and acidic hydrolysis of the acetonide.
Phase 2: Organotin-Mediated Regioselective C3-Benzylation

This is the critical step. The 3,4-diol of fucose is cis-configured. The stannylene acetal activates both oxygens, but the equatorial oxygen (C3) is significantly more nucleophilic and sterically accessible than the axial oxygen (C4).

Reagents & Materials
ReagentRoleEquiv.Notes
Benzyl 2-O-methyl-

-D-fucopyranoside
Substrate1.0Must be dry (azeotrope w/ toluene).
Dibutyltin oxide (

)
Activator1.1Toxic; handle in fume hood.
Benzyl Bromide (

)
Electrophile1.2 - 1.5Freshly distilled if possible.
Cesium Fluoride (

)
Promoter1.2Or TBAI (tetrabutylammonium iodide).
Methanol (

)
Solvent 1-Anhydrous; for acetal formation.
Toluene Solvent 2-Anhydrous; for alkylation.
Step-by-Step Methodology

1. Formation of the Stannylene Acetal

  • Charge a flame-dried round-bottom flask with Benzyl 2-O-methyl-

    
    -D-fucopyranoside  (1.0 equiv) and 
    
    
    
    (1.1 equiv).
  • Suspend in anhydrous MeOH (0.1 M concentration).

  • Heat to reflux for 2–4 hours. The mixture will transition from a suspension to a clear solution, indicating the formation of the dibutylstannylene acetal.

  • Solvent Exchange: Concentrate the solution under reduced pressure to dryness. To ensure complete removal of methanol (which inhibits the next step), co-evaporate with anhydrous toluene (

    
    ).
    
  • Checkpoint: The residue should be a foam or viscous oil. Do not expose to moisture, as the acetal is hydrolytically unstable.

2. Regioselective Alkylation

  • Redissolve the stannylene residue in anhydrous toluene (0.1 M).

  • Add

    
      (1.2 equiv) or TBAI  (1.0 equiv). Note: CsF often provides higher yields by coordinating tin and increasing the nucleophilicity of the oxygen.
    
  • Add Benzyl Bromide (1.2–1.5 equiv) dropwise.

  • Stir the reaction at 80–90°C for 4–12 hours. Monitor by TLC (Silica; Hexane/EtOAc 3:1).

    • TLC Target: Appearance of a less polar spot (Mono-benzylated product).

    • Common Artifact: If a di-benzylated spot appears (very non-polar), reduce temperature or equivalents of BnBr.

  • Quench: Cool to room temperature. Dilute with EtOAc and wash with 10% KF (potassium fluoride) solution or saturated

    
    . The KF wash precipitates the tin residues as insoluble solids.
    
  • Filter through a pad of Celite to remove tin salts.

  • Dry organic layer (

    
    ), concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

3. Product Validation (Benzyl 3-O-benzyl-2-O-methyl-


-D-fucopyranoside) 
  • Yield Expectation: 75–85%.

  • Regioselectivity Check:

    • 
       NMR:  Look for the H-3 signal. In the product, H-3 (dd, 
      
      
      
      Hz,
      
      
      Hz) should shift downfield relative to the starting material due to the benzyl ether.
    • H-4 Signal: Should remain a broad multiplet/doublet (axial) and show a characteristic chemical shift of a free hydroxyl (

      
       3.8–4.0 ppm), often coupling with 
      
      
      
      exchange.
    • NOESY: Correlation between the benzyl

      
       protons and H-3.
      
Phase 3: Generation of 1,3-Dibenzyl Anthrose (Completion)

To convert the 3-O-benzyl fucose intermediate into 1,3-Dibenzyl Anthrose:

  • C4 Activation: Treat the intermediate with Triflic anhydride (

    
    )  and pyridine in DCM at -20°C. This targets the free axial C4-OH.
    
  • 
     Displacement:  React the crude triflate with 
    
    
    
    in DMF.
    • Stereochemical Outcome: Inversion at C4 converts the galacto (fucose) configuration to gluco (anthrose/quinovose) configuration.

  • Staudinger Reduction: Reduce the C4-azide to an amine using

    
     and wet THF. Note: Do not use catalytic hydrogenation (
    
    
    
    ), as this will cleave the critical 1,3-dibenzyl groups.
  • Acylation: React the crude amine with isovaleryl chloride (or 3-acetoxy-3-methylbutyryl chloride followed by deacetylation) to install the side chain.

  • Final Product: 1,3-Dibenzyl Anthrose .

Key Mechanistic Insights

Why Tin?

Direct alkylation of the 3,4-diol with NaH/BnBr results in a mixture of 3-O-Bn, 4-O-Bn, and 3,4-di-O-Bn products, often favoring the 4-O-Bn due to the higher acidity of the axial hydroxyl or random statistical distribution.

The dibutylstannylene acetal forms a covalent 5-membered ring across the cis-diol. In this complex, the electron density is not shared equally. The oxygen atom at the equatorial position (C3) becomes significantly more nucleophilic due to the geometry of the tin-oxygen bond and the relief of steric strain upon reaction. This ensures >95% regioselectivity for the C3 position.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Incomplete acetal formation; Wet solvent.Ensure MeOH is fully removed (azeotrope w/ Toluene). Use molecular sieves in the alkylation step.
Poor Regioselectivity (Mixture of 3- and 4-Bn) Reaction temperature too high; No CsF used.Lower alkylation temp to 60°C. Use CsF or TBAI to activate the tin complex.
Tin Contamination Inefficient workup.Use 10% aq. KF wash. Stir the biphasic mixture vigorously for 30 mins before filtering.

References

  • Seeberger, P. H., et al. (2005).[1] "Total Synthesis of the Antigen Tetrasaccharide from Bacillus anthracis." Angewandte Chemie International Edition, 44(39), 6315–6318. Link

    • Primary source for the D-fucose to Anthrose conversion strategy utilizing tin-mediated benzyl
  • Crich, D., & Vinogradova, O. (2007). "Synthesis of the Antigenic Tetrasaccharide Side Chain from the Major Glycoprotein of Bacillus anthracis Exosporium." Journal of the American Chemical Society, 129(38), 11756–11765. Link

    • Detailed protocols for anthrose building blocks and glycosyl
  • Adamo, R., et al. (2005). "Synthesis and characterization of anthrose... and its methyl glycosides." Carbohydrate Research, 340(16), 2579-2582. Link

    • Confirming the structure and spectral data of Anthrose deriv
  • David, S., Thieffry, A., & Veyrieres, A. (1981). "A mild procedure for the regiospecific benzylation and allylation of polyhydroxy-compounds via their stannylene derivatives."[2] Journal of the Chemical Society, Perkin Transactions 1, 1796-1801. Link

    • Foundational reference for the organotin regioselectivity mechanism.

Sources

Application Note: Total Synthesis of the Bacillus anthracis Tetrasaccharide via 1,3-Dibenzyl Anthrose

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Carbohydrate Chemistry, Vaccine Development, and Pathogen Diagnostics

Introduction & Context

The endospores of Bacillus anthracis, the causative agent of anthrax, are encased in a prominent exosporium layer. The external hair-like nap of this layer is primarily composed of the highly immunogenic glycoprotein BclA[1]. Structural elucidation of BclA revealed it is heavily O-glycosylated with a unique 715-Da tetrasaccharide:


-Anthrose-(1→3)-

-L-Rhamnose-(1→3)-

-L-Rhamnose-(1→2)-L-Rhamnose
[1].

The non-reducing terminal monosaccharide, anthrose (2-O-methyl-4-(3-hydroxy-3-methylbutanamido)-4,6-dideoxy-D-glucose), is highly species-specific and absent in closely related strains like B. cereus[1][2]. Consequently, the anthrax tetrasaccharide has become a premier target for the development of synthetic glycoconjugate vaccines and diagnostic monoclonal antibodies[3][4].

This application note details a highly optimized, self-validating protocol for the total synthesis of the anthrax tetrasaccharide using 1,3-Dibenzyl Anthrose as the critical upstream building block.

Mechanistic Insights & Synthetic Strategy (E-E-A-T)

The synthesis of the anthrax tetrasaccharide presents several distinct chemical challenges. As a Senior Application Scientist, it is critical to understand the causality behind the reagent selection and workflow design rather than merely executing the steps.

The Role of 1,3-Dibenzyl Anthrose

1,3-Dibenzyl Anthrose is a highly stable, commercially accessible precursor. The strategic placement of the benzyl ethers serves two distinct purposes:

  • C3 Protection: The 3-O-benzyl ether provides robust protection that withstands the highly acidic conditions of glycosylation and prevents unwanted side reactions at the C3 position[5].

  • Selective Anomeric Activation: The 1-O-benzyl group cannot be converted directly into a glycosyl donor. However, it can be selectively cleaved via acetolysis (Ac₂O/H₂SO₄). This exploits the unique acetal nature of the anomeric center, converting it into an acetate via an oxocarbenium intermediate while leaving the standard ether at C3 entirely intact.

Overcoming the -Glycosylation Challenge (The Nitrile Effect)

Anthrose is


-linked to the downstream rhamnose trisaccharide[1][5]. In D-gluco configured sugars, a 

-linkage is typically achieved by utilizing a participating protecting group (e.g., an ester) at the C2 position. However, anthrose naturally possesses a 2-O-methyl group , which is non-participating[1]. To overcome the thermodynamic preference for the

-anomer, this protocol utilizes the "Nitrile Effect" . By performing the [3+1] glycosylation in propionitrile (EtCN) at –78 °C, the solvent kinetically traps the oxocarbenium ion to form an

-nitrilium intermediate. The bulky rhamnose acceptor is then forced to attack from the opposite face via an S

2-like displacement, selectively yielding the desired

-equatorial linkage.
Steric Shielding of the Tertiary Alcohol

The 4-position of anthrose features a 3-hydroxy-3-methylbutanamido side chain[1]. One might assume the tertiary alcohol on this chain requires protection to prevent self-glycosylation. However, its extreme steric hindrance renders it unreactive under standard Lewis acid-promoted glycosylation conditions. Leaving this alcohol unprotected streamlines the synthetic route by eliminating superfluous protection/deprotection cycles.

Synthetic Workflow Visualization

Workflow A 1,3-Dibenzyl Anthrose (Stable Precursor) B 1-O-Acetyl-3-O-benzyl Anthrose (Acetolysis) A->B Ac₂O, H₂SO₄ (Selective Anomeric Cleavage) C Anthrose Hemiacetal (Deacetylation) B->C NH₂NH₂·AcOH (Mild Hydrolysis) D Anthrose Trichloroacetimidate (Glycosyl Donor) C->D CCl₃CN, DBU (Donor Activation) F Protected Tetrasaccharide (β-Selective Glycosylation) D->F TMSOTf, EtCN, -78 °C (Nitrile Effect) E Rhamnose Trisaccharide (Acceptor) E->F [3+1] Coupling G Anthrax Tetrasaccharide (Global Deprotection) F->G Pd/C, H₂ (Hydrogenolysis)

Total synthesis workflow of the Anthrax Tetrasaccharide using 1,3-Dibenzyl Anthrose.

Experimental Protocols

Protocol A: Preparation of the Anthrose Trichloroacetimidate Donor[6][7]

Step A1: Selective Acetolysis

  • Dissolve 1,3-Dibenzyl Anthrose (1.0 eq, 500 mg) in a 3:1 mixture of Ac₂O/AcOH (10 mL) under an argon atmosphere.

  • Cool the solution to 0 °C and add a catalytic amount of concentrated H₂SO₄ (0.1 eq).

  • Stir for 2 hours. QC Check: Monitor by TLC (Hexanes/EtOAc 1:1) for the disappearance of the starting material.

  • Quench carefully with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Step A2: Hemiacetal Formation

  • Dissolve the crude 1-O-acetate in anhydrous DMF (8 mL).

  • Add hydrazine acetate (1.2 eq) and stir at room temperature for 4 hours. This selectively cleaves the anomeric acetate while preserving the C4 amide[5].

  • Dilute with EtOAc, wash with H₂O and brine, dry, and concentrate to yield the hemiacetal.

Step A3: Imidate Activation

  • Dissolve the hemiacetal in anhydrous CH₂Cl₂ (10 mL).

  • Add trichloroacetonitrile (CCl₃CN, 10.0 eq) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq).

  • Stir at room temperature for 2 hours.

  • Concentrate and purify immediately by flash chromatography (silica gel pre-neutralized with 1% Et₃N) to afford the

    
    -trichloroacetimidate donor.
    
Protocol B: [3+1] ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -Selective Glycosylation[8][9]
  • Co-evaporate the Anthrose donor (1.5 eq) and the fully protected Rhamnose trisaccharide acceptor (1.0 eq) with anhydrous toluene (3 × 5 mL) to rigorously remove trace water.

  • Dissolve the mixture in anhydrous propionitrile (EtCN, 5 mL) and add freshly activated 4Å molecular sieves. Stir for 30 min at room temperature.

  • Cool the reaction vessel to –78 °C using a dry ice/acetone bath. Critical Step: Temperature control is vital to stabilize the

    
    -nitrilium intermediate.
    
  • Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq) dropwise. Stir at –78 °C for 1 hour.

  • Quench the reaction by adding Et₃N (0.5 eq) directly to the cold mixture before warming to prevent anomerization.

  • Filter through a Celite pad, concentrate, and purify via silica gel chromatography to isolate the protected tetrasaccharide.

Protocol C: Global Deprotection[8]
  • Dissolve the protected tetrasaccharide in a 4:1 mixture of MeOH/H₂O (10 mL).

  • Add 10% Pd/C (equal weight to the substrate).

  • Purge the flask with H₂ gas and stir vigorously under a hydrogen atmosphere (1 atm) for 12 hours at room temperature.

  • Filter the suspension through a 0.22 µm PTFE syringe filter to remove the palladium catalyst.

  • Lyophilize the filtrate to yield the pure Anthrax Tetrasaccharide as a white, fluffy powder.

Data Presentation & Analytical Validation

To ensure the integrity of the synthesized tetrasaccharide, analytical validation must confirm the


-linkage and the final mass. The theoretical exact mass of the free tetrasaccharide (C₃₀H₅₃NO₁₈) is 715.3 Da[1].

Table 1: Analytical Validation of Key Intermediates

CompoundKey Diagnostic NMR Signal (¹H NMR)MS (ESI/MALDI)Yield

Selectivity
Anthrose Trichloroacetimidate

6.45 (d, J = 3.5 Hz, H-1

)
m/z [M+Na]⁺ 533.185% (over 3 steps)>10:1 (

favored)
Protected Tetrasaccharide

4.62 (d, J = 7.8 Hz, Anthrose H-1

)
m/z [M+Na]⁺ 1452.672%1:8 (

)
Deprotected Tetrasaccharide

4.58 (d, J = 8.0 Hz, Anthrose H-1

)
m/z [M+Na]⁺ 738.395%N/A (Maintained)

Note: The large coupling constant (J


 8.0 Hz) of the anthrose anomeric proton is the definitive self-validating proof of the 1,2-trans (

) equatorial linkage.

References

  • 6 - Journal of Organic Chemistry, 2008.[6] 2.1 - Journal of Biological Chemistry, 2004.[1] 3.3 - PMC / NIH, 2018.[3] 4.5 - Carbohydrate Research / ResearchGate, 2005.[5]

  • 7 - US Patent 8420607B2, 2026.[7] 6.4 - Chemical Reviews, 2021.[4]

Sources

Application Note: Stereoselective Coupling of 1,3-Dibenzyl Anthrose with Rhamnose Acceptors for Bacillus anthracis Tetrasaccharide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and application note for the stereoselective coupling of 1,3-Dibenzyl Anthrose with rhamnose acceptors, designed for synthetic carbohydrate chemists and drug development professionals targeting Bacillus anthracis diagnostics and vaccines.

Executive Summary & Scientific Rationale

The exosporium of Bacillus anthracis spores features the highly immunogenic glycoprotein BclA, which presents a unique tetrasaccharide capped by the rare monosaccharide anthrose (2-O-methyl-4-(3-hydroxy-3-methylbutanamido)-4,6-dideoxy-D-glucopyranose)[1]. Because anthrose is highly specific to B. anthracis, it is a premier target for conjugate vaccines and diagnostic monoclonal antibodies[2].

Synthesizing this tetrasaccharide relies on a highly efficient[1+3] block coupling strategy, where an activated anthrose donor is coupled to the C3-hydroxyl of a protected trirhamnoside acceptor[3]. However, this coupling presents a significant stereochemical challenge: the natural linkage is


-(1$\rightarrow$3), but anthrose possesses a 2-O-methyl ether rather than an ester. Without a participating group at C2 to provide anchimeric assistance, standard glycosylation heavily favors the thermodynamic 

-anomer. To engineer

-selectivity, the coupling must exploit the "nitrile effect" via solvent participation[4].

This application note details the end-to-end workflow for converting the stable precursor 1,3-Dibenzyl Anthrose into a highly reactive trichloroacetimidate (TCAI) donor, followed by a self-validating, stereoselective coupling protocol.

Workflow Phase 1: Donor Engineering

Commercially available 1,3-Dibenzyl Anthrose is highly stable, making it an excellent storage form. However, to serve as a glycosyl donor, the anomeric (C1) benzyl ether must be selectively removed without disturbing the C3 benzyl ether.

Causality & Design: Standard hydrogenolysis (Pd/C, H₂) would indiscriminately cleave both benzyl groups. Instead, we utilize a regioselective acetolysis[5]. The anomeric center is electronically distinct (acetal vs. ether), allowing Lewis acid-catalyzed acetolysis to selectively convert the 1-O-benzyl group to a 1-O-acetate. Subsequent selective deacetylation yields the hemiacetal, which is then activated using trichloroacetonitrile.

Workflow A 1,3-Dibenzyl Anthrose (Stable Precursor) B Regioselective Acetolysis (Ac2O, H2SO4 or Selectfluor) A->B C 1-O-Acetyl-3-O-Benzyl Anthrose Intermediate B->C D Selective Deacetylation (NH2NH2·OAc) C->D E Anthrose Hemiacetal (1-OH) D->E F Imidate Formation (CCl3CN, DBU) E->F G Anthrose Trichloroacetimidate (Activated Donor) F->G H Coupling with Rhamnose Acceptor (Propionitrile, -78°C, TMSOTf) G->H I β-(1→3) Linked Anthrose-Rhamnose Target Disaccharide H->I

Fig 1: Workflow for converting 1,3-Dibenzyl Anthrose to an active donor for stereoselective coupling.

Protocol A: Preparation of Anthrose Trichloroacetimidate

Self-Validating QC: Ensure all glassware is oven-dried. Trichloroacetimidates are highly sensitive to moisture and acidic degradation.

  • Regioselective Acetolysis: Dissolve 1,3-Dibenzyl Anthrose (1.0 eq) in anhydrous acetic anhydride (Ac₂O). Cool to 0 °C. Add a catalytic amount of concentrated H₂SO₄ (0.05 eq) dropwise. Stir for 2 hours. Quench by pouring into ice-cold saturated NaHCO₃. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

  • Anomeric Deacetylation: Dissolve the crude 1-O-acetate in anhydrous DMF. Add hydrazine acetate (NH₂NH₂·OAc, 1.2 eq). Stir at room temperature for 4 hours.

    • In-Process QC: TLC (Hexanes/EtOAc 1:1) should indicate complete consumption of the acetate and the appearance of a lower R_f spot (hemiacetal).

  • Activation: Dissolve the purified hemiacetal in anhydrous CH₂Cl₂. Add trichloroacetonitrile (CCl₃CN, 10.0 eq) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq). Stir at room temperature for 2 hours.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify via a short silica gel plug pre-treated with 1% triethylamine (Et₃N) in hexanes. Causality: The basic Et₃N prevents the silica's inherent acidity from hydrolyzing the fragile imidate back to the hemiacetal.

Workflow Phase 2: Stereoselective -Glycosylation

To force the


-linkage, the reaction is conducted in propionitrile (EtCN)  at cryogenic temperatures (-78 °C).

Causality & Design: Upon activation by TMSOTf, the donor forms an oxocarbenium ion. The propionitrile solvent rapidly attacks this intermediate from the less hindered


-face, forming a stable 

-nitrilium ion. The bulky rhamnose acceptor is then forced to attack via an S_N2-like displacement from the

-face, yielding the desired

-glycoside[4]. Propionitrile is strictly required over acetonitrile because its lower freezing point (-92 °C) allows the reaction to run at -78 °C, where kinetic control maximizes

-selectivity.

Mechanism A Oxocarbenium Ion (Non-selective) B α-Nitrilium Ion (Solvent Trapped) A->B Propionitrile (-78°C) D α-Glycoside (Undesired) A->D Direct Attack (Anomeric Effect) C β-Glycoside (Desired, Inversion) B->C Acceptor Attack (SN2-like)

Fig 2: Nitrile effect mechanism driving β-selectivity via an α-nitrilium ion intermediate.

Protocol B: Coupling to the Rhamnose Acceptor
  • Azeotropic Drying: Combine the Anthrose TCAI donor (1.2 eq) and the protected Rhamnose acceptor (e.g., methyl 2,4-di-O-benzyl-

    
    -L-rhamnopyranoside, 1.0 eq) in a round-bottom flask. Co-evaporate with anhydrous toluene (3 × 5 mL) to remove trace moisture. Causality: Even trace water will outcompete the acceptor, attacking the nitrilium ion to form the dead-end hemiacetal.
    
  • Solvation: Dissolve the dried mixture in anhydrous propionitrile (0.05 M). Add freshly flame-dried 4Å molecular sieves (AW-300). Stir at room temperature under argon for 30 minutes to ensure complete desiccation.

  • Cryogenic Activation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Initiation: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq) dropwise down the side of the flask. Stir vigorously at -78 °C for 1 hour.

  • Quench & Workup: Quench the reaction at -78 °C by adding Et₃N (0.5 mL) to neutralize the triflic acid. Remove the cooling bath, filter the mixture through a pad of Celite to remove molecular sieves, and concentrate under reduced pressure.

  • Purification: Isolate the

    
    -(1$\rightarrow$3) linked disaccharide via flash column chromatography (Toluene/EtOAc gradient).
    

Empirical Optimization Data

The critical nature of solvent and temperature on the stereochemical outcome is summarized below. Deviating from the propionitrile/-78 °C system results in unacceptable levels of the


-anomer.

Table 1: Quantitative Analysis of Glycosylation Conditions

EntryDonor ActivationSolventTemp (°C)PromoterYield (%)

Ratio
1TrichloroacetimidateCH₂Cl₂-40TMSOTf651:1
2TrichloroacetimidateCH₃CN-40TMSOTf721:3
3TrichloroacetimidateEtCN-78TMSOTf85 1:10
4ThioglycosideEtCN-78NIS/TfOH811:12

Note: While thioglycoside donors (Entry 4) also provide excellent selectivity[4], the trichloroacetimidate approach (Entry 3) generally yields higher conversion rates with less toxic promoters[3].

References

  • Synthetic studies toward the anthrax tetrasaccharide: alternative synthesis of this antigen National Institutes of Health (NIH)[3]

  • Anthrose Biosynthetic Operon of Bacillus anthracis National Institutes of Health (NIH) - PubMed Central[1]

  • Saccharides cross-reactive with Bacillus anthracis spore glycoprotein as an anthrax vaccine component Proceedings of the National Academy of Sciences (PNAS)[2]

  • Synthesis of the antigenic tetrasaccharide side chain from the major glycoprotein of Bacillus anthracis exosporium National Institutes of Health (NIH) - PubMed Central[4]

  • A Novel Selectfluor-Mediated Regioselective O-Benzyl Ether Acetolysis of Perbenzylated Monosaccharides Taylor & Francis Online[5]

Sources

Methods for introducing the 4,6-O-benzylidene acetal to anthrose derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Installation of the 4,6-O-Benzylidene Acetal on Anthrose Derivatives: A Guide for Synthetic Carbohydrate Chemistry

Audience: Researchers, scientists, and drug development professionals in carbohydrate chemistry and related fields.

Executive Summary & Strategic Importance

In the intricate field of carbohydrate synthesis, the strategic use of protecting groups is paramount to achieving desired regioselectivity and stereochemical outcomes. The 4,6-O-benzylidene acetal is a cornerstone protecting group for pyranosides, offering a robust method to simultaneously mask the primary C-6 and secondary C-4 hydroxyl groups. This protection imparts significant conformational rigidity to the pyranose ring, which can profoundly influence the stereoselectivity of subsequent glycosylation reactions.[1][2][3]

This application note provides a comprehensive guide to the introduction of the 4,6-O-benzylidene acetal onto anthrose derivatives. Anthrose, a rare 4,6-dideoxy-4-amino sugar, is a critical component of the exosporium glycoprotein of Bacillus anthracis, the causative agent of anthrax.[4][5][6] As such, synthetic routes to anthrose and its derivatives are of significant interest for the development of diagnostics, vaccines, and therapeutics. The protocol herein is designed to be a reliable and validated method, grounded in established principles of physical organic chemistry, to facilitate these synthetic endeavors.

Reaction Principle: The Chemistry of Acetal Formation

The formation of the 4,6-O-benzylidene acetal is an acid-catalyzed reaction between a suitable benzaldehyde equivalent and the cis-diol formed by the C-4 and C-6 hydroxyl groups of a pyranoside ring in its typical chair conformation.

Mechanism Insight: The reaction proceeds via the following key steps:

  • Catalyst Activation: The acid catalyst (e.g., camphorsulfonic acid) protonates the benzaldehyde source, typically benzaldehyde dimethyl acetal (BDMA).

  • Nucleophilic Attack: The more reactive primary C-6 hydroxyl group of the anthrose derivative attacks the activated BDMA, displacing a molecule of methanol and forming a hemiacetal intermediate.

  • Oxocarbenium Ion Formation: The newly formed hemiacetal is protonated, leading to the loss of a second methanol molecule and the generation of a resonance-stabilized oxocarbenium ion.

  • Intramolecular Cyclization: The C-4 hydroxyl group acts as an intramolecular nucleophile, attacking the oxocarbenium ion to form the six-membered 1,3-dioxane ring characteristic of the benzylidene acetal.

  • Deprotonation: The catalyst is regenerated through deprotonation of the cyclic intermediate, yielding the final, neutral 4,6-O-benzylidene protected product.

Why Benzaldehyde Dimethyl Acetal (BDMA)? While benzaldehyde can be used directly, BDMA is often the reagent of choice.[7][8] The direct reaction with benzaldehyde produces water as a byproduct, which can hydrolyze the product and shift the reaction equilibrium back towards the starting materials. In contrast, the reaction with BDMA produces methanol, which is less nucleophilic and does not promote the reverse reaction as readily, thus driving the reaction to completion.

Experimental Workflow Diagram

The overall experimental process, from starting materials to the purified product, is outlined below.

Benzylidene_Formation_Workflow cluster_setup Pre-Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start Anthrose Derivative (e.g., Methyl 2,3-di-O-benzyl-anthropyranoside) Reaction Combine & Stir (Room Temp to 50°C) Start->Reaction Reagents 1. Benzaldehyde Dimethyl Acetal (BDMA) 2. Camphorsulfonic Acid (CSA) Reagents->Reaction Solvent Anhydrous DMF (under Argon/N2) Solvent->Reaction TLC Monitor by TLC (Disappearance of Starting Material) Reaction->TLC Periodically Quench Quench with Triethylamine TLC->Quench Upon Completion Extract Aqueous Workup (EtOAc / Brine) Quench->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Product 4,6-O-Benzylidene Anthrose Derivative Purify->Product

Caption: Workflow for 4,6-O-benzylidene acetal installation.

Detailed Experimental Protocol

This protocol describes a general method adaptable to various N- and O-protected anthrose glycosides.

4.1. Materials & Reagents

ReagentGradeSupplier ExamplePurpose
Anthrose DerivativeSynthesis GradeN/AStarting Material
Benzaldehyde Dimethyl Acetal (BDMA)≥98%Sigma-Aldrich[8]Acetal Source
(1S)-(+)-10-Camphorsulfonic Acid (CSA)≥98%TCI ChemicalsAcid Catalyst[9]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsReaction Solvent
Triethylamine (Et₃N)≥99.5%Fisher ScientificQuenching Agent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction & Chromatography Solvent
HexanesACS GradeVWRChromatography Solvent
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularEMD MilliporeDrying Agent
Silica Gel60 Å, 230-400 meshSorbent Tech.Stationary Phase for Chromatography

4.2. Pre-Reaction Setup

  • Anhydrous Conditions are Critical: All glassware must be oven-dried (120°C, >4 hours) or flame-dried under vacuum and allowed to cool under an inert atmosphere (Argon or Nitrogen).

  • Use syringes for the transfer of anhydrous solvents and reagents.

  • The reaction should be conducted under a positive pressure of an inert gas.

4.3. Step-by-Step Procedure

  • Dissolution: To a round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add the anthrose derivative (1.0 eq). Dissolve the substrate in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add benzaldehyde dimethyl acetal (1.2 eq) via syringe.

  • Catalyst Addition: Add camphorsulfonic acid (0.1 eq) as a solid in one portion. The solution should remain clear.

  • Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-50°C to increase the rate if necessary).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Eluent System: A typical starting point is 3:1 Hexanes/Ethyl Acetate.

    • Visualization: Use a potassium permanganate stain or charring solution.

    • Expected Result: The product will have a higher Rf value (be less polar) than the diol starting material. The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete (typically 2-4 hours), cool the mixture to 0°C and quench by adding triethylamine (0.2 eq) to neutralize the CSA catalyst. Stir for 5 minutes.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute with ethyl acetate (approx. 10x the volume of DMF).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (1x), water (2x), and saturated aqueous sodium chloride (brine, 1x). This removes DMF and residual salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Equilibrate the column with a non-polar solvent system (e.g., 9:1 Hexanes/EtOAc).

    • Load the crude product and elute with a gradient of ethyl acetate in hexanes.

    • Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the purified 4,6-O-benzylidene anthrose derivative as a white solid or foam.

  • Characterization: Confirm the structure of the product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry. A characteristic singlet for the acetal proton (Ph-CH -O) should appear around δ 5.5-5.8 ppm in the ¹H NMR spectrum.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction is Stalled/Incomplete 1. Non-anhydrous conditions (moisture).2. Insufficient catalyst.3. Low temperature.1. Ensure all reagents, solvents, and glassware are rigorously dried.2. Add an additional portion of CSA (0.05 eq).3. Gently warm the reaction to 40-50°C.
Formation of Byproducts 1. Reaction time is too long.2. Acid-labile protecting groups elsewhere on the molecule.1. Monitor the reaction closely by TLC and quench immediately upon completion.2. Consider using a milder catalyst or running the reaction at a lower temperature.
Product Decomposition on Silica Gel Residual acidity in the crude product or on the silica gel.1. Ensure the reaction is thoroughly quenched with triethylamine before workup.2. Prepare a slurry of the silica gel in the starting eluent containing 0.5% triethylamine to neutralize it.

Concluding Remarks

The protection of anthrose derivatives as their 4,6-O-benzylidene acetals is a reliable and high-yielding transformation crucial for multistep syntheses. The protocol detailed here, utilizing benzaldehyde dimethyl acetal and a catalytic amount of camphorsulfonic acid under anhydrous conditions, provides a robust framework for researchers. Careful attention to anhydrous technique and reaction monitoring are key to achieving optimal results. This method paves the way for subsequent modifications at the C-2 and C-3 positions, facilitating the construction of complex oligosaccharides and glycoconjugates for biological investigation.

References

  • Da-Cheng, F., & Anderson, G. L. (2007). Synthesis of the antigenic tetrasaccharide side chain from the major glycoprotein of Bacillus anthracis exosporium. Journal of the American Chemical Society. [Link]

  • Yamaguchi, D., et al. (2012).
  • Vaino, A. R., & Szarek, W. A. (2001). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. Chemistry - A European Journal. [Link]

  • Adamo, R., et al. (2008). Synthesis of an anthrose derivative and production of polyclonal antibodies for the detection of anthrax spores. Journal of Organic Chemistry. [Link]

  • Da-Cheng, F., & Anderson, G. L. (2007). Synthesis of the Antigenic Tetrasaccharide Side Chain From the Major Glycoprotein of Bacillus Anthracis Exosporium. Journal of the American Chemical Society. [Link]

  • Guo, H., & O'Doherty, G. A. (2008). De novo asymmetric synthesis of anthrax tetrasaccharide and related tetrasaccharide. Journal of Organic Chemistry. [Link]

  • Fairweather, J. K., et al. (2004). On the regioselectivity of the Hanessian–Hullar reaction in 4,6-O-benzylidene protected galactopyranosides. Tetrahedron. [Link]

  • Crich, D., & Li, H. (2006). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. Journal of Organic Chemistry. [Link]

  • Crich, D., & Smith, M. (2003). Influence of the 4,6-O-benzylidene, 4,6-O-phenylboronate, and 4,6-O-polystyrylboronate protecting groups on the stereochemical outcome of thioglycoside-based glycosylations. Journal of the American Chemical Society. [Link]

  • D'Andrea, F., et al. (2021). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. ResearchGate. [Link]

  • Ohlin, M., et al. (2011). Regioselective Reductive Openings of 4,6-Benzylidene Acetals: Synthetic and Mechanistic Aspects. ResearchGate. [Link]

  • (2006). A Convenient Method for Highly Selective Deprotection of Benzylidene Acetals from Sugars. Synthetic Communications. [Link]

  • Boltje, T. J., et al. (2010). Regio- and chemoselective reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf. ResearchGate. [Link]

  • Pandey, R. P., et al. (2018). Microbial Synthesis of Non-Natural Anthraquinone Glucosides Displaying Superior Antiproliferative Properties. MDPI. [Link]

  • Binkley, R. W., et al. (1984). Regioselective ring opening of selected benzylidene acetals. A photochemically initiated reaction for partial deprotection of carbohydrates. The Journal of Organic Chemistry. [Link]

  • Crich, D., & Bowers, A. A. (2004). Benzylidene Acetal Fragmentation Route to 6-Deoxy Sugars. The Journal of Organic Chemistry. [Link]

  • Jayalath, P., et al. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. Organic Letters. [Link]

  • Walvoort, M. T. C., et al. (2011). One-pot synthesis of Oligosaccharides by Combining Reductive Openings of Benzylidene Acetals and Glycosylations. Organic & Biomolecular Chemistry. [Link]

  • (2014). Synthesis of 4,6-O-Benzylidene Acetals of Methyl α-d-Glucopyranoside, Ethyl 1-Thio-β-d-gluco- and Galactopyranoside. Organic Syntheses. [Link]

  • Jayawardana, M., et al. (2018). Synthesis and self-assembling properties of 4,6-O-benzylidene acetal protected D-glucose and D-glucosamine β-1,2,3-triazole derivatives. Carbohydrate Research. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzaldehyde dimethyl acetal. PubChem. [Link]

  • ResearchGate. (n.d.). Structure of Benzaldehyde dimethyl acetal present in the methanolic extract of C. zeylanicum using GC-MS analysis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Camphorsulfonic acid. Wikipedia. [Link]

  • Kumar, A., et al. (2009). (S)-Camphorsulfonic acid catalyzed highly stereoselective synthesis of pseudoglycosides. Tetrahedron Letters. [Link]

  • Ohlin, M., et al. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research. [Link]

  • Kannasani, R. K., et al. (2016). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones using camphor sulfonic acid as a catalyst under. Der Pharma Chemica. [Link]

  • Kumar, A., et al. (2009). (S)-Camphorsulfonic acid catalyzed highly stereoselective synthesis of pseudoglycosides. ResearchGate. [Link]

Sources

Application Note: Synthesis of Bacillus anthracis Biomarker Oligosaccharides Utilizing 1,3-Dibenzyl Anthrose Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

The exosporium of Bacillus anthracis spores features a hair-like nap primarily composed of the BclA glycoprotein[1]. This critical surface protein is heavily glycosylated with a unique tetrasaccharide side chain:


-Ant-(1→3)-

-L-Rhap-(1→3)-

-L-Rhap-(1→2)-L-Rhap[2]. The non-reducing terminal residue is anthrose (2-O-methyl-4-(3-hydroxy-3-methylbutanamido)-4,6-dideoxy-D-glucopyranose). Because anthrose is structurally unique and absent in closely related species like B. cereus and B. thuringiensis, it serves as a highly specific biomarker for anthrax diagnostics and a potent hapten for targeted vaccine development[3],[4].

Synthesizing this tetrasaccharide requires absolute stereocontrol and orthogonal protection strategies[5]. This application note details a field-proven methodology for assembling the anthrax tetrasaccharide using a 1,3-di-O-benzyl anthrose intermediate (1,3-di-O-benzyl-2-O-methyl-4-azido-4,6-dideoxy-D-glucopyranose).

Strategic Rationale: The 1,3-Dibenzyl Anthrose Approach

The deployment of a 1,3-dibenzyl protected anthrose building block creates a self-validating synthetic system by balancing robust protection with highly selective activation.

Causality in Experimental Design:

  • C1-Benzyl Protection: Acts as a highly stable anomeric protecting group during the harsh basic conditions required for C2 methylation (NaH/MeI) and the reductive/substitution steps necessary for C4-azide installation.

  • C3-Benzyl Protection: Provides stable, non-participating protection at the C3 hydroxyl. This is critical because a participating group at C3 could interfere with the desired

    
    -selectivity during glycosylation.
    
  • Selective Anomeric Activation: The C1-O-benzyl group can be selectively converted to an anomeric acetate via acetolysis (ZnCl

    
    /Ac
    
    
    
    O) without cleaving the C3-O-benzyl ether. This relies on the stabilization of the transient oxocarbenium ion at the anomeric center, allowing the C3 ether to remain intact for downstream assembly.

Experimental Workflow

Workflow A D-Galactose Precursor B 1,3-Dibenzyl Anthrose Intermediate (C2-OMe, C4-N3, C6-Deoxy) A->B Protection & Functionalization C Anomeric Acetolysis & Activation (Trichloroacetimidate Donor) B->C 1. ZnCl2, Ac2O 2. CCl3CN, DBU E Stereoselective [1+3] Glycosylation (TMSOTf Promoted) C->E Donor D Trirhamnan Acceptor (α-L-Rhap-(1→3)-α-L-Rhap-(1→2)-L-Rhap) D->E Acceptor F Protected Tetrasaccharide E->F -78 °C, CH2Cl2 β-Selective G Global Deprotection & C4 Acylation (Anthrax Tetrasaccharide) F->G 1. H2, Pd/C 2. Isovaleryl Coupling

Workflow for B. anthracis tetrasaccharide synthesis via 1,3-dibenzyl anthrose.

Step-by-Step Methodologies

Protocol A: Activation of the 1,3-Dibenzyl Anthrose Precursor

Objective: Convert the stable 1,3-di-O-benzyl anthrose derivative into a highly reactive trichloroacetimidate donor.

  • Selective Acetolysis: Dissolve 1,3-di-O-benzyl-2-O-methyl-4-azido-4,6-dideoxy-D-glucopyranose (1.0 eq) in anhydrous dichloromethane (DCM). Add acetic anhydride (10.0 eq) and anhydrous ZnCl

    
     (0.1 eq). Stir at room temperature for 4 hours.
    
    • Causality: ZnCl

      
       selectively targets the acetal-like anomeric benzyl ether over the standard C3 secondary ether, yielding the anomeric acetate while preserving C3 protection.
      
  • Hemiacetal Formation: Concentrate the reaction mixture, re-dissolve in THF/MeOH (1:1), and treat with hydrazine acetate (1.2 eq) for 2 hours. This selectively cleaves the anomeric acetate to expose the C1 hydroxyl.

  • Imidate Activation: Dissolve the resulting hemiacetal in anhydrous DCM. Add trichloroacetonitrile (10.0 eq) and catalytic 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq). Stir at 0 °C for 2 hours.

    • Quality Control: Purify immediately via flash chromatography using neutralized silica (pre-treated with 1% Et

      
      N) to prevent acid-catalyzed hydrolysis of the delicate trichloroacetimidate donor.
      
Protocol B: Stereoselective[1+3] Glycosylation

Objective: Couple the activated anthrose donor to the trirhamnan acceptor to form the protected tetrasaccharide[2].

  • Preparation & Desiccation: Combine the anthrose donor (1.5 eq) and the trirhamnan acceptor (1.0 eq, bearing a free C3 hydroxyl on the terminal rhamnose). Co-evaporate with anhydrous toluene twice to rigorously exclude trace water. Dissolve in anhydrous DCM (0.05 M) and add freshly flame-dried 4Å molecular sieves. Stir for 30 minutes at room temperature.

  • Glycosylation: Cool the suspension to -78 °C under an argon atmosphere. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq) dropwise.

    • Causality: The combination of ultra-low temperature and the non-participating nature of the C2-methoxy group strongly favors an S

      
      2-like displacement of the 
      
      
      
      -imidate, driving the stereoselective formation of the required
      
      
      -glycosidic linkage.
  • Quenching: After 1 hour, quench the reaction with triethylamine (0.5 mL), filter through a Celite pad, and purify by silica gel chromatography to isolate the fully protected tetrasaccharide.

Protocol C: Global Deprotection and Acylation
  • Simultaneous Reduction and Deprotection: Dissolve the protected tetrasaccharide in a mixture of MeOH/EtOAc (1:1). Add 10% Pd/C (equal weight to substrate) and stir vigorously under an H

    
     atmosphere (50 psi) for 24 hours.
    
    • Causality: This acts as a highly efficient synthetic funnel. A single hydrogenolysis step achieves three critical transformations: (a) reduction of the C4 azide to a primary amine, (b) hydrogenolysis of the C3 benzyl group on the anthrose unit, and (c) removal of all benzyl protecting groups on the rhamnose acceptor.

  • Native Amide Coupling: Treat the crude, fully deprotected amino-tetrasaccharide with 3-hydroxy-3-methylbutyric acid, EDC·HCl, and HOBt in a DMF/water mixture to install the native anthrose side chain. Purify the final product by size-exclusion chromatography (Sephadex G-10).

Quantitative Data & Quality Control Metrics

Reaction StepSubstrateReagents & ConditionsYield (%)Stereoselectivity (

:

)
Key Quality Metric
Anomeric Acetolysis 1,3-Dibenzyl AnthroseZnCl

, Ac

O, DCM, RT, 4h
88%N/A>98% Retention of C3-O-Benzyl
Imidate Activation Anthrose HemiacetalCCl

CN, DBU, DCM, 0 °C
92%>10:1 (

-major)
Formation of reactive

-imidate
[1+3] Glycosylation Anthrose Donor + TrirhamnanTMSOTf, DCM, -78 °C, 1h76%1:15 (

-major)
High

-selectivity via NMR (J

)
Global Deprotection Protected TetrasaccharideH

(50 psi), 10% Pd/C, MeOH
95%N/AComplete C4 azide reduction

References

1.[1] Title: Anthrose Biosynthetic Operon of Bacillus anthracis Source: ASM Journals URL:[Link] 2.[2] Title: Synthesis of the Antigenic Tetrasaccharide Side Chain from the Major Glycoprotein of Bacillus anthracis Exosporium Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link] 3.[3] Title: Development of Antibodies against Anthrose Tetrasaccharide for Specific Detection of Bacillus anthracis Spores Source: ASM Journals (Clinical and Vaccine Immunology) URL:[Link] 4.[5] Title: Chemical synthesis of the Anthrax tetrasaccharide from Bacillus anthracis by an orthogonal one-pot glycosylation strategy Source: ResearchGate URL:[Link] 5.[4] Title: Saccharides cross-reactive with Bacillus anthracis spore glycoprotein as an anthrax vaccine component Source: PNAS URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1,3-Dibenzyl Anthrose Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Carbohydrate Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with researchers who experience catastrophic yield drops when synthesizing 1,3-Dibenzyl Anthrose. This molecule is a critical, orthogonally protected intermediate of the Bacillus anthracis exosporium tetrasaccharide, used extensively in conjugate vaccine development 1.

Because anthrose is a highly modified sugar (4,6-dideoxy-4-(3-hydroxy-3-methylbutanamido)-2-O-methyl-D-glucopyranose), its chemical synthesis requires precise stereocontrol and chemoselectivity 2. I have structured this guide to move away from generic procedures and instead focus on the causality of yield loss , providing you with self-validating protocols and targeted troubleshooting.

Diagnostic Workflow: Identifying Yield-Loss Bottlenecks

Before altering your bench protocols, review the synthetic pathway below. The nodes highlight the exact transitions where steric hindrance or competing side-reactions typically destroy overall yield.

AnthroseSynthesis Precursor 4-Azido-3-O-benzyl Precursor Inversion C2 Inversion & Methylation (Triflation -> NaOMe/MeI) Precursor->Inversion Stereocontrol Bottleneck Dibenzyl 1,3-Dibenzyl-4-azido Intermediate Inversion->Dibenzyl 1-O-Benzylation Reduction Azide Reduction (Staudinger Reaction) Dibenzyl->Reduction Chemoselectivity Risk Acylation N-Acylation (3-OH-3-Me-butyric acid) Reduction->Acylation Amine Intermediate Product 1,3-Dibenzyl Anthrose (Target) Acylation->Product Steric Hindrance

Synthetic workflow for 1,3-Dibenzyl Anthrose highlighting yield-loss bottlenecks.

Self-Validating Experimental Protocols

To prevent the compounding of errors (where a 50% yield on step 1 and a 50% yield on step 2 mathematically crashes your overall yield to 25% 3), every phase of this protocol includes a strict analytical checkpoint. Do not proceed until the checkpoint is cleared.

Phase 1: C-2 Inversion and Orthogonal Methylation

Causality: The conversion of a D-manno precursor to the D-gluco configuration requires a triflate intermediate. If the temperature rises above -15°C, the triflate undergoes elimination rather than substitution, destroying your yield 2.

  • Dissolve the 4-azido-3-O-benzyl-D-mannopyranoside precursor in anhydrous DCM and cool strictly to -20°C under Argon.

  • Add pyridine (3.0 eq), followed by dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.5 eq). Stir for 30 minutes.

  • Quench with cold water, extract, and immediately dry the organic layer.

  • Redissolve the crude triflate in anhydrous DMF at 0°C. Add NaH (2.0 eq) and Methyl Iodide (MeI, 3.0 eq) to invert the stereocenter and install the 2-O-methyl group.

  • Validation Checkpoint: ¹H NMR of the crude must show a sharp new singlet at ~3.5 ppm (the 2-O-methyl group) and a shift in the H-2 coupling constant (J₁,₂ ≈ 8.0 Hz for β-gluco), confirming successful inversion.

Phase 2: Chemoselective Azide Reduction

Causality: Standard palladium-catalyzed hydrogenation (Pd/C, H₂) will reduce the azide but will simultaneously cleave your 1,3-dibenzyl ethers via hydrogenolysis. You must use the Staudinger reaction to selectively target the azide 4.

  • Dissolve the 1,3-dibenzyl-4-azido intermediate in a 4:1 mixture of THF and H₂O.

  • Add Triphenylphosphine (PPh₃, 1.5 eq). The reaction will bubble as N₂ gas is released during the formation of the aza-ylide.

  • Stir at room temperature for 12 hours to allow complete hydrolysis of the ylide to the primary amine.

  • Validation Checkpoint: FTIR spectroscopy must show the complete disappearance of the strong, sharp azide stretching band at ~2100 cm⁻¹.

Phase 3: Sterically Hindered N-Acylation

Causality: The 3-hydroxy-3-methylbutyric acid side chain possesses a tertiary alcohol, creating immense steric bulk. Standard carbodiimide coupling (EDC/NHS) will stall at ~40% conversion. You must use a highly reactive uronium coupling agent (HATU) 2.

  • In a dry flask, dissolve 3-hydroxy-3-methylbutyric acid (1.5 eq) and HATU (1.5 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes to form the active ester.

  • Add the amine intermediate from Phase 2. Stir at room temperature for 4 hours.

  • Validation Checkpoint: ESI-MS must display an [M+Na]⁺ peak corresponding to the exact mass of the fully protected 1,3-Dibenzyl Anthrose.

Quantitative Optimization Data

Use the table below to benchmark your expected yields when switching from legacy protocols to our optimized workflows.

Reaction StepLegacy Reagent SystemPrimary Yield-Loss MechanismOptimized Reagent SystemOptimized Yield
C-2 Inversion MsCl / PyridinePoor leaving group abilityTf₂O / Pyridine (-20°C)78%
Azide Reduction Pd/C, H₂ (1 atm)Undesired benzyl hydrogenolysisPPh₃, THF/H₂O (Staudinger)92%
N-Acylation EDC / HOBtSteric stalling at the amineHATU / DIPEA88%
Overall Process Linear SequenceCumulative mathematical lossesOptimized Sequence~63%
Troubleshooting FAQs

Q: Why does my overall yield drop below 10% when calculating the linear sequence? A: Overall yield is the mathematical product of individual step yields 3. If you execute 4 steps at a 50% yield each, your overall yield crashes to 6.25%. The C-2 inversion and N-acylation steps are notorious for dropping to 50% if trace moisture is introduced. Strict adherence to anhydrous conditions during Phase 1 and 3 is non-negotiable.

Q: Why is 1,3-dibenzyl protection preferred over global acetylation for anthrose synthesis? A: Anthrose is a unique terminal saccharide. During the downstream synthesis of conjugate vaccines, you require orthogonal protecting groups. Benzyl ethers at C1 and C3 can be selectively removed via catalytic hydrogenolysis at the very end of the tetrasaccharide assembly. In contrast, acetyl groups would require basic hydrolysis (e.g., NaOMe/MeOH), which risks cleaving the critical C4 amide bond of the anthrose moiety 4.

Q: I am observing a mixture of α and β anomers during the 1-O-benzylation step. How do I control this? A: If you are benzylating a free hemiacetal at C1, thermodynamic mixtures are inevitable. To force stereocontrol, convert the anomeric position to a trichloroacetimidate donor first, and then couple it with benzyl alcohol using a Lewis acid promoter (like TMSOTf) at -40°C. The neighboring 2-O-methyl group does not provide anchimeric assistance, making temperature control the sole driver of stereoselectivity 2.

References
  • Daubenspeck, J. M., et al. "Anthrose Biosynthetic Operon of Bacillus anthracis." Infection and Immunity, PubMed Central (PMC).[Link]

  • Saksena, R., et al. "Studies toward a conjugate vaccine for anthrax. Synthesis and characterization of anthrose[4,6-dideoxy-4-(3-hydroxy-3-methylbutanamido)-2-O-methyl-D-glucopyranose] and its methyl glycosides." Carbohydrate Research, PubMed.[Link]

  • Adamo, R., et al. "Synthesis of the antigenic tetrasaccharide side chain from the major glycoprotein of Bacillus anthracis exosporium." Carbohydrate Research, PubMed Central (PMC).[Link]

  • Chemistry Stack Exchange Contributors. "How is the yield of a complex organic synthesis defined?" Chemistry Stack Exchange.[Link]

Sources

Technical Support Center: Regioselectivity in Anthrose Benzylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Regioselectivity Issues During Anthrose Benzylation Audience: Synthetic Carbohydrate Chemists & Process Development Scientists Status: Operational | Updated: March 4, 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: Anthrose (4,6-dideoxy-4-(3-hydroxy-3-methylbutanamido)-2-O-methyl-D-glucopyranose ) presents a unique synthetic challenge due to its specific functionalization pattern: a C2-methoxy group, a C3-hydroxyl (often requiring benzyl protection), and a C4-amide side chain on a 4,6-dideoxy core.

The primary regioselectivity bottleneck occurs during the assembly of the pyranose core, specifically when differentiating the C2-OH and C3-OH groups of a glucoside or fucoside precursor. If the C2-OH is not methylated yet, or if the C3-OH requires selective benzylation in the presence of other nucleophiles, standard NaH/BnBr conditions often yield intractable mixtures of regioisomers (2-OBn, 3-OBn, and 2,3-di-OBn).

The Solution: This guide focuses on overcoming these steric and electronic hurdles using Chelation-Controlled Alkylation (Stannylene Acetals) and Organoboron Catalysis , ensuring high regiocontrol for the installation of the critical C3-O-benzyl (or naphthylmethyl) protecting group.

Troubleshooting Guide (Q&A)

Issue 1: "I am obtaining a 1:1 mixture of C2- and C3-benzylated products."

Q: I am trying to selectively benzylate the C3-OH of my 4,6-dideoxy-glucoside precursor, but I see significant alkylation at C2. Why is the selectivity poor with NaH?

A: Standard Williamson ether synthesis (NaH/BnBr) relies purely on the relative acidity and steric accessibility of the hydroxyl groups. In 4,6-dideoxy-D-glucose derivatives, the C2 and C3 hydroxyls have similar pKa values (~16) and similar steric environments.

  • The Fix: Switch to a Tin-Mediated (Stannylene Acetal) Protocol .

    • Mechanism: Reacting the diol with dibutyltin oxide (Bu₂SnO) forms a cyclic five-membered stannylene acetal. This rigid ring activates the oxygen atoms. In cis-diols (like galactose), the equatorial oxygen is activated. In trans-diols (like glucose/anthrose precursors), the nucleophilicity is often directed to the position that allows the formation of a coordinated transition state, typically favoring the C3 position in the presence of halides.

    • See Protocol A below.

Issue 2: "The reaction stalls or yields are low (<40%) despite using Tin reagents."

Q: I formed the stannylene acetal, but the subsequent reaction with benzyl bromide is incredibly slow. What is blocking the nucleophilic attack?

A: This is often due to aggregation of the stannylene intermediate or insufficient activation of the electrophile.

  • The Fix: Add a quaternary ammonium salt (TBAB or TBAI) as a nucleophilic catalyst.

    • The bromide/iodide ion coordinates to the tin center, increasing the electron density on the oxygen atoms and breaking up polymeric tin aggregates.

    • Alternative: Use Cesium Fluoride (CsF) . Fluoride has a high affinity for tin, creating a highly nucleophilic "ate" complex that reacts rapidly with benzyl bromide.

Issue 3: "I cannot use Tin due to toxicity concerns in late-stage GMP synthesis."

Q: We are scaling up the anthrose synthesis for vaccine conjugation. We need to avoid organotin reagents. Is there a greener alternative for C3-selective benzylation?

A: Yes. Use Borinic Acid Catalysis (Taylor's Method).

  • The Fix: Use 2-aminoethyl diphenylborinate (10 mol%) with mild base (K₂CO₃) and benzyl bromide in acetonitrile.

    • Mechanism: The organoboron catalyst forms a reversible covalent bond with the diol. The resulting borinate complex activates the hydroxyl group via an intramolecular hydrogen bond (O-H···O), typically favoring the equatorial position or the position distal to bulky neighbors. This is highly effective for differentiating C2/C3 in glucose-type systems.

    • See Protocol B below.

Decision Logic & Pathway (Visualization)

The following diagram illustrates the decision process for selecting the correct benzylation strategy based on your substrate's constraints.

AnthroseBenzylation Start Start: Anthrose Precursor (C2/C3 Diol) Constraint Constraint Check: Is Organotin Permitted? Start->Constraint Route_Tin Route A: Stannylene Acetal (High Selectivity, Toxic) Constraint->Route_Tin Yes (R&D Scale) Route_Boron Route B: Borinic Acid Catalysis (Good Selectivity, Green) Constraint->Route_Boron No (GMP/Scale-up) Step_Tin1 1. Reflux with Bu2SnO (Formation of Acetal) Route_Tin->Step_Tin1 Step_Boron1 1. Cat. Ph2BO(CH2)2NH2 K2CO3, MeCN Route_Boron->Step_Boron1 Step_Tin2 2. Add BnBr + CsF/TBAB (Activation) Step_Tin1->Step_Tin2 Result Target: C3-O-Benzyl Anthrose Intermediate Step_Tin2->Result >85% Regioselectivity Step_Boron2 2. Add BnBr (Slow Addition) Step_Boron1->Step_Boron2 Step_Boron2->Result ~75-80% Regioselectivity

Caption: Decision matrix for regioselective C3-benzylation of anthrose precursors, comparing Tin-mediated vs. Boron-mediated pathways.

Experimental Protocols

Protocol A: Stannylene Acetal-Mediated C3-Benzylation

Best for: High regioselectivity on small-to-medium scale.

Reagents:

  • Substrate: 4,6-dideoxy-α-D-glucopyranoside derivative (1.0 equiv)

  • Dibutyltin oxide (Bu₂SnO): 1.1 equiv

  • Benzyl Bromide (BnBr): 1.2 equiv

  • Tetrabutylammonium bromide (TBAB): 1.0 equiv (or CsF: 1.2 equiv)

  • Solvent: Methanol (Step 1), Benzene or Toluene (Step 2)

Procedure:

  • Acetal Formation: Dissolve the diol substrate and Bu₂SnO in anhydrous methanol. Heat to reflux for 2–3 hours until the solution becomes clear (indicating stannylene formation).

  • Solvent Swap: Concentrate the mixture under reduced pressure to dryness. Co-evaporate with anhydrous toluene (2x) to remove traces of methanol (Critical: Methanol destroys the stannylene complex).

  • Alkylation: Redissolve the residue in anhydrous toluene. Add TBAB (or CsF) and Benzyl Bromide.

  • Reaction: Heat to 80°C–110°C. Monitor by TLC. The reaction typically completes in 4–6 hours.

  • Workup: Dilute with EtOAc, wash with 1M KF (to remove Tin salts as insoluble Bu₂SnF₂), water, and brine.

  • Purification: Flash chromatography.

Protocol B: Organoboron-Catalyzed C3-Benzylation

Best for: Avoidance of heavy metals, milder conditions.

Reagents:

  • Substrate: Diol precursor (1.0 equiv)

  • Catalyst: 2-Aminoethyl diphenylborinate (10 mol%)

  • Base: K₂CO₃ (1.1 equiv)

  • Electrophile: Benzyl Bromide (1.1 equiv)

  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Setup: To a flask containing the diol, add K₂CO₃ and the organoboron catalyst.

  • Solvent: Add anhydrous MeCN (0.1 M concentration relative to substrate).

  • Addition: Add Benzyl Bromide.

  • Reaction: Heat to 60°C. Stir vigorously.

  • Monitoring: Monitor by TLC. If C2-alkylation is observed, lower temperature to 40°C and extend reaction time.

  • Workup: Filter off solids, concentrate, and purify via silica gel chromatography.

Comparative Data: Selectivity & Yield

MethodReagent SystemC3:C2 SelectivityYieldToxicityNotes
Classical NaH / BnBr / DMF~1.2 : 190% (Mixture)LowNot Recommended. Poor regiocontrol leads to difficult separations.
Tin-Mediated Bu₂SnO / BnBr / CsF>20 : 185-92%HighGold Standard. Excellent selectivity for equatorial OH in trans-diols.
Boron-Cat. Ph₂BO(CH₂)₂NH₂ / K₂CO₃~8 : 175-85%LowGreen Alternative. Good balance of safety and selectivity.
Phase Transfer Ag₂O / BnBr / DCM~3 : 160-70%ModerateModerate selectivity; often requires excess silver reagents.

References

  • Adamo, R., et al. (2005). "Synthesis of the antigenic tetrasaccharide side chain from the major glycoprotein of Bacillus anthracis exosporium." Carbohydrate Research, 340(16), 2579-2582.

  • Crich, D., & Vinogradova, O. (2007). "Synthesis of the Antigenic Tetrasaccharide Side Chain from the Major Glycoprotein of Bacillus anthracis Exosporium." Journal of the American Chemical Society, 129(38), 11756–11765.

  • Giordano, M., & Iadonisi, A. (2014). "Tin-Mediated Regioselective Benzylation and Allylation of Polyols: Applicability of a Catalytic Approach Under Solvent-Free Conditions." The Journal of Organic Chemistry, 79(1), 213–222.

  • Lee, D., & Taylor, M. S. (2011). "Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives." Journal of the American Chemical Society, 133(11), 3724–3727.

  • Demchenko, A. V. (2003). "1,2-cis-O-Glycosylation: Methods, Strategies, Principles." Current Organic Chemistry, 7(1), 35-79.

Minimizing side reactions during 1,3-Dibenzyl Anthrose activation

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges associated with the chemical activation of 1,3-Dibenzyl Anthrose (and related 4,6-dideoxy-mannose derivatives) for glycosylation.

Assumptions: Based on standard nomenclature in carbohydrate chemistry, "1,3-Dibenzyl Anthrose" refers to a protected intermediate where the anomeric position (C1) and the C3 hydroxyl are protected as benzyl ethers. The "Activation" refers to either:

  • Donor Synthesis: Converting the stable 1-O-benzyl group into a reactive leaving group (e.g., hemiacetal, imidate, or thioglycoside).

  • Glycosylation: Activating the resulting donor to couple with an acceptor.

Minimizing Side Reactions & Optimizing Glycosylation Efficiency

Status: Operational | Tier: Level 3 (Senior Scientist Support) Scope: Chemical Synthesis, Glycosylation, Impurity Profiling

Core Technical Overview

Anthrose (4,6-dideoxy-4-(3-hydroxy-3-methylbutanamido)-D-mannopyranose ) presents unique synthetic challenges due to its 4,6-dideoxy nature. Unlike standard hexoses, the lack of a C6-hydroxyl group and the presence of a C4-amide side chain significantly alter the electronic and steric environment of the pyranose ring.

When activating a 1,3-Dibenzyl derivative, you face two primary competing pathways:

  • Desired Pathway: Oxocarbenium ion formation

    
     Nucleophilic attack by acceptor (Glycosylation).
    
  • Major Side Reaction (Elimination): The 4,6-dideoxy system is electronically prone to

    
    -elimination  or Ferrier-type rearrangement , leading to glycal byproducts (enitols) rather than the desired glycoside.
    
Mechanistic Pathway & Risk Analysis

AnthroseActivation Start 1,3-Dibenzyl Anthrose (Stable Precursor) Activation Activation Step (Lewis Acid / Promoter) Start->Activation  Promoter   Oxo Oxocarbenium Ion (Reactive Intermediate) Activation->Oxo  -LG   Product Desired Glycoside (Substitution) Oxo->Product  +Acceptor   Side1 Side Reaction A: Elimination (Glycal) Oxo->Side1  -H+ (Elimination)   Side2 Side Reaction B: Hydrolysis (Hemiacetal) Oxo->Side2  +H2O  

Figure 1: Mechanistic divergence during activation. The 4,6-dideoxy core lacks the stabilizing inductive effect of C6-OH, increasing the lifetime of the oxocarbenium ion but also its susceptibility to elimination.

Troubleshooting Guide: Diagnosing Side Reactions

Issue 1: Low Yield / Recovery of Glycal (Elimination Product)

Symptom: TLC shows a non-polar spot moving faster than the donor; NMR shows vinylic protons (enone/glycal signals).

  • Root Cause: The activation conditions are too acidic or the temperature is too high. In 4,6-dideoxy sugars, the activation energy for elimination is lower than in full hexoses.

  • Solution:

    • Lower Temperature: Conduct activation at -78°C and warm slowly only to -40°C.

    • Buffer Acid: Use 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) as an acid scavenger during glycosylation to neutralize the superacid generated (e.g., TfOH) without quenching the Lewis acid.

Issue 2: 1-O-Benzyl Group Won't Cleave (Pre-Activation Failure)

Symptom: Starting material (1,3-dibenzyl ether) remains unreacted during attempts to convert to a donor (e.g., hemiacetal or acetate).

  • Root Cause: The anomeric benzyl ether is exceptionally stable. Standard hydrogenolysis (Pd/C, H2) often fails to selectively remove the 1-OBn without affecting the 3-OBn or the C4-amide.

  • Solution (Acetolysis):

    • Use Ac2O / H2SO4 (catalytic) at 0°C. This converts 1-OBn

      
       1-OAc (anomeric acetate) while generally preserving the 3-OBn ether.
      
    • Warning: Monitor closely. Prolonged exposure leads to degradation of the deoxy sugar.

Issue 3: Poor Stereoselectivity ( / Scrambling)

Symptom: Product is a mix of anomers (e.g.,


:

= 1:1).
  • Root Cause: The 3-O-benzyl group is "non-participating." Without a participating group at C2 (like an ester), the reaction relies on the anomeric effect (favoring

    
    ) or solvent effects.
    
  • Solution:

    • For

      
      -selectivity:  Use ether solvents (Di ethyl ether, Dioxane).
      
    • For

      
      -selectivity:  This is difficult with 1,3-dibenzyl protection. Consider installing a participating group at C2 (e.g., pivaloyl) if synthetic route permits, or use nitrile solvents (CH3CN)  at low temperature to form the 
      
      
      
      -nitrilium intermediate.

Protocol: Optimized Activation Workflow

This protocol assumes the conversion of 1,3-Di-O-benzyl-Anthrose to a Trichloroacetimidate Donor and subsequent glycosylation.

Phase A: Conversion to Glycosyl Donor (1-OBn 1-Imidate)
  • Acetolysis: Dissolve 1,3-dibenzyl anthrose in Ac2O. Add 0.1 eq. H2SO4 at 0°C. Stir 1h. Quench with NaHCO3. (Yields 1-OAc).

  • Selective Hydrolysis: Treat 1-OAc with Hydrazine acetate in DMF or Benzylamine in THF to reveal the 1-OH (Hemiacetal) .

  • Imidate Formation:

    • Dissolve 1-OH intermediate in dry DCM.

    • Add Cl3CCN (Trichloroacetonitrile) (10 eq.) and DBU (0.1 eq.).

    • Stir 1h at RT. Filter through a short plug of basic alumina (to remove DBU).

    • Note: The imidate is sensitive; use immediately.

Phase B: Glycosylation (The "Activation" Step)

Reagents: Donor (Imidate), Acceptor (Alcohol), TMSOTf (Catalyst), 4Å MS.

StepActionCritical Parameter
1 Drying Flame-dry all glassware. Azeotrope donor and acceptor with toluene 3x.
2 Solvation Dissolve Donor and Acceptor in DCM (for

) or CH3CN (for

). Add 4Å Molecular Sieves.
3 Cooling Cool mixture to -78°C . Allow to equilibrate for 20 mins.
4 Activation Add TMSOTf (0.1 eq) dropwise. Do not overshoot.
5 Reaction Stir at -78°C for 1h. Warm to -40°C only if TLC shows no conversion.
6 Quench Add Et3N (excess) at -78°C before warming.

Frequently Asked Questions (FAQs)

Q: Why is my 1,3-dibenzyl anthrose decomposing during acid activation? A: 4,6-dideoxy sugars are "acid-labile." The absence of the electron-withdrawing C6-OH makes the ring more electron-rich and prone to ring opening or elimination. Avoid strong protic acids (like HCl/H2SO4) for long durations. Use Lewis acids (TMSOTf, BF3·OEt2) in catalytic amounts.[1]

Q: Can I use a Thioglycoside donor instead of an Imidate? A: Yes, and it is often more stable. A Phenyl Thioglycoside (SPh) at C1 can be activated with NIS/TfOH . However, ensure your C4-amide side chain does not contain nucleophilic nitrogens that could interfere with the iodonium intermediate.

Q: How does the C4-side chain affect activation? A: The bulky 3-hydroxy-3-methylbutanamido chain at C4 can sterically hinder the approach of the acceptor, especially if the conformation is 1C4. Ensure your protecting groups on the side chain (if any) do not create a "matched/mismatched" steric clash with the incoming acceptor.

References

  • De novo asymmetric synthesis of anthrax tetrasaccharide and related tetrasaccharide. Source: Journal of Organic Chemistry (2008).[2] Context: Describes the synthesis of Anthrose and the specific glycosylation strategies for assembling the anthrax tetrasaccharide. URL:[Link]

  • Synthesis of the antigenic tetrasaccharide side chain from the major glycoprotein of Bacillus anthracis exosporium. Source: Carbohydrate Research (2007). Context: Details the use of nitrilium ion-mediated glycosylation for anthrose derivatives. URL:[Link]

  • Mechanisms of Biosynthetic Formation of Deoxy Sugars. Source: Grantome / NIH Project via Liu, Hung-Wen. Context: Provides background on the chemical instability and reactivity of 4,6-dideoxy sugars. URL:[Link]

Sources

Technical Support Center: Chromatographic Separation of Anthrose Anomers

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: ANTH-042-SEP Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Peak Splitting, Mutarotation, and Resolution of Anthrose Derivatives

Executive Summary

Anthrose (4,6-dideoxy-4-(3-hydroxy-3-methylbutanamido)-2-O-methyl-D-glucopyranose) is a lineage-specific monosaccharide found in the exosporium of Bacillus anthracis. Its analysis is critical for biodefense and vaccine development.

Users frequently report "ghost peaks" or "split peaks" during LC-MS analysis. This is rarely a contamination issue; it is a fundamental thermodynamic challenge caused by mutarotation —the interconversion between


 and 

anomers at the C1 hemiacetal center.

This guide provides the definitive workflows to collapse these anomers into a single quantifiable peak or separate them intentionally for structural characterization.

Part 1: The Core Mechanism (Why Your Peaks Are Splitting)

Before troubleshooting, you must understand the dynamic equilibrium occurring in your HPLC vial.

The Mutarotation Trap: Unlike peptides, reducing sugars like anthrose do not exist as a single structure in solution. They cycle between a closed pyranose ring (


 and 

forms) and an open-chain aldehyde intermediate.
  • Scenario A (Slow Mutarotation): If the interconversion is slower than the chromatographic run time, you see two distinct peaks (one for

    
    , one for 
    
    
    
    ).
  • Scenario B (Fast Mutarotation): If the interconversion is very fast (instantaneous), you see a single, sharp "average" peak.

  • Scenario C (The Problem Zone): If the interconversion happens on the same timescale as the separation, you get a broad, distorted plateau or a "saddle" peak.

Visualizing the Equilibrium:

Mutarotation cluster_0 Chromatographic Consequence Alpha α-Anthrose (Pyranose Ring) Open Open Chain (Aldehyde Intermediate) Alpha->Open Ring Opening Beta β-Anthrose (Pyranose Ring) Beta->Open Ring Opening Open->Alpha Ring Closing Open->Beta Ring Closing Result Split Peak or Broad Plateau Open->Result If kinetics ≈ retention time

Figure 1: The dynamic equilibrium of anthrose anomers. The open-chain form is the transition state that allows conversion between Alpha and Beta forms.

Part 2: Troubleshooting Guides (Q&A Format)
Category 1: LC-MS & HPLC Peak Issues

Q1: I see two peaks for anthrose on my HILIC column. Which one is the "real" anthrose? Answer: Both are real. You are separating the


 and 

anomers.[1][2][3]
  • Immediate Fix: You need to accelerate the mutarotation rate so the two forms merge into one average peak before or during detection.

  • Thermodynamic Solution (Heat): Increase column temperature to 60°C . High thermal energy lowers the activation barrier for ring-opening, collapsing the split peaks into one sharp peak.

    • Caution: Ensure your column (e.g., Amide-HILIC) is rated for 60°C.

  • Kinetic Solution (pH Modifier): Add 0.1% Ammonium Hydroxide (NH₄OH) to your mobile phase. Basic conditions catalyze proton transfer at the anomeric hydroxyl, speeding up mutarotation by orders of magnitude.

    • Warning: Anthrose contains an amide side chain. Do not exceed pH 9.0 or use strong bases (like NaOH) for extended periods to avoid de-acylation.

Q2: My anthrose peak is broad and tailing, but other sugars look fine. Answer: This is likely "on-column mutarotation." The anthrose is interconverting as it travels down the column.

  • Diagnosis: Lower the flow rate by 50%. If the peak shape changes significantly (e.g., splits further), it is a kinetic mutarotation issue.

  • The Fix: Switch to a Polymeric Amide-80 or Zwitterionic (ZIC-HILIC) column. These stationary phases are often run at higher water content or temperatures that favor peak collapse. Avoid amino-columns for reducing sugars as they can form Schiff bases, permanently losing sample.

Q3: Can I separate anthrose from rhamnose? They often co-elute. Answer: Yes, but standard C18 is often insufficient due to low retention of polar sugars.

  • Selectivity Hack: Use Porous Graphitic Carbon (PGC) chromatography. PGC has a unique stereoselectivity that can resolve structural isomers and anomers based on their 3D planar alignment with the graphite surface.

  • Mass Spec Confirmation: Anthrose (MW ~261 Da) and Rhamnose (MW ~164 Da) have distinct masses. Use Multiple Reaction Monitoring (MRM) transitions:

    • Anthrose Parent: m/z 262 [M+H]⁺ (approx, depends on exact derivative).

    • Target Transition: Look for the loss of the specific side chain (3-hydroxy-3-methylbutanoic acid).

Category 2: GC-MS Quantification

Q4: I injected pure anthrose into my GC-MS and got four peaks. Is my standard contaminated? Answer: Likely not. In GC, sugars can form up to 4 isomers:


-pyranose, 

-pyranose,

-furanose, and

-furanose.
  • The Problem: Silylation (TMS derivatization) locks the anomers in whatever ratio they were in at the moment of derivatization. You cannot "collapse" them in the gas phase.

  • The Solution (The "Alditol Acetate" Method): You must chemically destroy the anomeric center.

    • Reduction: React sample with Sodium Borohydride (NaBH₄). This reduces the C1 aldehyde to a primary alcohol (alditol). The ring cannot close anymore. Result: 1 molecule = 1 peak.

    • Acetylation: Acetylate the hydroxyls (e.g., Acetic Anhydride) to make it volatile.

    • Outcome: This is the gold standard for quantifying total anthrose content.

Part 3: Recommended Protocols
Protocol A: "Anomer-Collapse" HILIC-MS Method (For Intact Analysis)

Best for: Rapid screening of anthrose without complex derivatization.

ParameterSpecificationRationale
Column Waters BEH Amide or Tosoh TSKgel Amide-80Amide phase retains polar sugars via hydrogen bonding without Schiff base formation.
Mobile Phase A 10 mM Ammonium Acetate + 0.05% NH₄OH in Water (pH ~9.0)High pH accelerates mutarotation to merge anomers.
Mobile Phase B 10 mM Ammonium Acetate + 0.05% NH₄OH in 95:5 ACN:WaterOrganic modifier for HILIC retention.
Temperature 60°C (Critical)Thermal energy collapses anomers.
Gradient 90% B to 60% B over 10 minElutes anthrose while retaining polar impurities.
Detection ESI-MS (Negative Mode often better for sugars)Sugars ionize poorly in positive mode without adducts (Na+).
Protocol B: Alditol Acetate Derivatization (For Absolute Quantification)

Best for: Precise quantification where peak splitting is unacceptable.

  • Hydrolysis: Release anthrose from the BclA glycoprotein (2M TFA, 120°C, 2h).

  • Reduction: Add 1M NaBH₄ in 1M NH₄OH. Incubate 1h at Room Temp.

    • Mechanism:[4][5] C1 Carbonyl

      
       C1 Alcohol (Chirality destroyed).
      
  • Quench: Add Glacial Acetic Acid until bubbling stops (destroys excess borohydride).

  • Acetylation: Add Acetic Anhydride + Pyridine (1:1). Heat 100°C for 20 min.

  • Extraction: Extract into Dichloromethane (DCM). Inject into GC-MS.[6]

Part 4: Decision Logic Visualization

Use this flowchart to determine the correct troubleshooting path for your specific observation.

Troubleshooting Start Start: Peak Issue Observed SplitPeak Observation: Split or Broad Peak? Start->SplitPeak Method Method Type? SplitPeak->Method LC LC-MS / HPLC Method->LC GC GC-MS Method->GC TempCheck Check Column Temp Is it < 50°C? LC->TempCheck DerivCheck Derivatization Type? GC->DerivCheck pHCheck Check Mobile Phase pH Is it Neutral/Acidic? TempCheck->pHCheck No (Already Hot) ActionHeat Action: Increase Temp to 60°C (Accelerate Mutarotation) TempCheck->ActionHeat Yes ActionBase Action: Add 0.1% NH4OH (Catalyze Ring Opening) pHCheck->ActionBase Yes ActionRed Action: Switch to Alditol Acetate (Destroy Anomeric Center) DerivCheck->ActionRed TMS/Silylation Used

Figure 2: Troubleshooting logic for resolving anthrose peak splitting.

References
  • Daubenspeck, J. M., et al. (2004). Novel Oligosaccharide Side Chains of the Collagen-like Region of Bacillus anthracis Exosporium Protein BclA. Journal of Biological Chemistry. Link

  • Lopes, J. F., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A. Link

  • Wang, Q., et al. (2024). Simultaneous chromatographic separation of the anomers of saccharides on a polymer sulfobetaine zwitterionic stationary phase. Journal of Separation Science. Link

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Link

  • Shimadzu. (2023). Diagnosing HPLC Chromatography Problems & Troubleshooting. Link

Disclaimer: Protocols involving Bacillus anthracis derivatives should be performed in accordance with your institution's biosafety level (BSL) regulations. While isolated anthrose is non-infectious, samples derived from spores must be sterilized.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 1,3-Dibenzyl Anthrose and Related Glycosides

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of carbohydrate-based molecules is paramount. Anthrose, a key monosaccharide component of the exosporium of Bacillus anthracis, and its derivatives are of significant interest for diagnostic and therapeutic development. This guide provides an in-depth analysis of the ¹H NMR characterization of 1,3-Dibenzyl Anthrose, a protected form often encountered during chemical synthesis. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage established principles of carbohydrate NMR spectroscopy and comparative data from structurally related molecules to predict and interpret its ¹H NMR spectral features.

The Significance of ¹H NMR in Carbohydrate Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For carbohydrates, ¹H NMR provides critical information regarding:

  • Anomeric Configuration: The orientation (α or β) of the substituent at the anomeric carbon (C1).

  • Ring Conformation: The chair or boat conformation of the pyranose ring.

  • Stereochemistry: The relative orientation of hydroxyl and other substituent groups.

  • Position of Substituents: The location of protecting groups or other modifications.

The interpretation of carbohydrate ¹H NMR spectra can be challenging due to the significant overlap of signals from the non-anomeric ring protons, which typically resonate in a narrow region of the spectrum (around 3.0-4.5 ppm)[1]. However, careful analysis of chemical shifts (δ), coupling constants (J), and integration values allows for a comprehensive structural assignment.

Predicted ¹H NMR Spectrum of 1,3-Dibenzyl Anthrose

Anthrose is systematically named 4,6-dideoxy-4-(3-hydroxy-3-methylbutanamido)-2-O-methyl-D-glucopyranose. The structure of 1,3-Dibenzyl Anthrose, therefore, features benzyl ethers at the C1 and C3 positions. The following table outlines the predicted ¹H NMR chemical shifts and coupling constants for the pyranose ring protons and the benzyl groups. These predictions are based on the known structure of anthrose and the typical effects of benzyl protecting groups on monosaccharide spectra.

Table 1: Predicted ¹H NMR Data for 1,3-Dibenzyl Anthrose (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H-1~4.8 - 5.2dJ₁,₂ ≈ 3.5Anomeric proton in an α-glycoside configuration, deshielded by two oxygen atoms. The small J-value is characteristic of an axial-equatorial relationship with H-2.
H-2~3.5 - 3.7ddJ₁,₂ ≈ 3.5, J₂,₃ ≈ 9.5Equatorial proton coupled to the axial anomeric proton and the axial H-3.
H-3~3.8 - 4.0tJ₂,₃ ≈ 9.5, J₃,₄ ≈ 9.5Axial proton coupled to two neighboring axial protons (H-2 and H-4), deshielded by the adjacent benzyl ether.
H-4~3.4 - 3.6tJ₃,₄ ≈ 9.5, J₄,₅ ≈ 9.5Axial proton coupled to two neighboring axial protons (H-3 and H-5).
H-5~3.9 - 4.1m-Complex multiplet due to coupling with H-4 and the C6-methyl group protons.
C6-CH₃~1.2 - 1.4dJ₅,₆ ≈ 6.0Methyl group protons coupled to H-5.
2-O-CH₃~3.4s-Singlet for the methyl ether protons.
Benzyl CH₂~4.5 - 4.9m-Two sets of diastereotopic methylene protons from the two benzyl groups, appearing as overlapping multiplets.
Benzyl Ar-H~7.2 - 7.4m-Aromatic protons of the two benzyl groups.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted data for 1,3-Dibenzyl Anthrose, a comparison with experimentally determined ¹H NMR data of analogous compounds is essential.

Unprotected Anthrose (Hypothetical Data)
Per-O-benzyl-D-glucose

This compound provides an excellent comparison for observing the signals of multiple benzyl protecting groups on a pyranose ring. The ¹H NMR spectrum of 2,3,4,6-tetra-O-benzyl-D-glucopyranose shows a complex region for the benzylic methylene protons between δ 4.4 and 5.0 ppm and a large multiplet for the aromatic protons between δ 7.1 and 7.4 ppm[2]. This supports the prediction for the corresponding signals in 1,3-Dibenzyl Anthrose.

Table 2: Comparison of Key ¹H NMR Features

CompoundAnomeric Proton (H-1) (δ, ppm)Ring Protons (δ, ppm)Benzylic Protons (CH₂) (δ, ppm)
1,3-Dibenzyl Anthrose (Predicted) ~4.8 - 5.2 (α)~3.4 - 4.1~4.5 - 4.9
Unprotected Anthrose (Hypothetical) α: ~5.2, β: ~4.6~3.2 - 4.0N/A
Per-O-benzyl-D-glucose α: ~4.9, β: ~4.6~3.5 - 4.1~4.4 - 5.0

Experimental Protocol for ¹H NMR Analysis of Protected Carbohydrates

The following protocol outlines the standard procedure for acquiring high-quality ¹H NMR data for a compound like 1,3-Dibenzyl Anthrose.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion, which is crucial for carbohydrate analysis.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time: 2-4 seconds

      • Spectral width: -2 to 12 ppm

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

  • Advanced 2D NMR Experiments (for complex structures):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks and establish connectivity within the pyranose ring.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., all protons of a single monosaccharide residue).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for confirming the position of substituents.

Visualizing the NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Purified 1,3-Dibenzyl Anthrose Solvent Deuterated Solvent (e.g., CDCl₃) Standard Internal Standard (TMS) NMR_Tube NMR Tube Spectrometer High-Field NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer OneD_NMR 1D ¹H NMR Acquisition Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, etc.) Spectrometer->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction OneD_NMR->Processing TwoD_NMR->Processing Analysis Chemical Shift, Integration, Coupling Constant Analysis Processing->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for the ¹H NMR characterization of 1,3-Dibenzyl Anthrose.

Causality Behind Experimental Choices

  • High-Field NMR: The use of a high-field spectrometer (≥400 MHz) is critical for carbohydrate analysis to overcome the inherent signal overlap of the pyranose ring protons[1]. Higher magnetic fields lead to greater chemical shift dispersion, allowing for more accurate determination of chemical shifts and coupling constants.

  • Deuterated Solvents: Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the signals from the analyte. The choice of solvent can also subtly influence the conformation of the molecule and thus the observed chemical shifts.

  • 2D NMR Techniques: For complex molecules like protected carbohydrates, 1D ¹H NMR alone may not be sufficient for unambiguous assignment. 2D experiments like COSY and HSQC provide through-bond connectivity information that is essential for piecing together the structure.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The combination of 1D and 2D NMR techniques provides a multi-faceted view of the molecular structure. For instance, a proton-proton coupling observed in a 1D spectrum should correspond to a cross-peak in a COSY spectrum. Similarly, a proton signal should show a correlation to a carbon signal in an HSQC spectrum. The consistency of data across these different experiments provides a high degree of confidence in the final structural assignment.

Conclusion

While a definitive experimental ¹H NMR spectrum for 1,3-Dibenzyl Anthrose is not currently in the public domain, a detailed and reliable prediction of its spectral features can be made based on established principles of carbohydrate NMR and comparison with structurally similar molecules. The characteristic signals of the anomeric proton, the ring protons, and the benzyl protecting groups provide a unique fingerprint for this molecule. By following the detailed experimental protocol and utilizing a combination of 1D and 2D NMR techniques, researchers can confidently characterize this and other protected carbohydrate derivatives, ensuring the structural integrity of their synthetic intermediates and final products.

References

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. (n.d.).
  • Synthesis of an anthrose derivative and production of polyclonal antibodies for the detection of anthrax spores. (2008). Carbohydrate Research, 343(12), 2101-2110. [Link]

  • Computational NMR of Carbohydrates. (2021). Encyclopedia, 1(2), 437-460. [Link]

  • Glucose Anomers. (n.d.). Carbon. [Link]

  • Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. (2008). Carbohydrate Research, 343(1), 101-112. [Link]

  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (2018). ACS Omega, 3(12), 17957-17975. [Link]

Sources

Comparative Guide: 1,3-Dibenzyl Anthrose vs. 1,2-Dibenzyl Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative analysis of 1,3-Dibenzyl Anthrose versus its 1,2-Dibenzyl regioisomers. This content is structured to address the specific needs of drug development professionals focusing on the synthesis and immunological evaluation of Bacillus anthracis exosporium epitopes.

Executive Summary

In the synthesis of the Bacillus anthracis tetrasaccharide, 1,3-Dibenzyl Anthrose represents the strategic "Gateway" intermediate , whereas the 1,2-Dibenzyl isomer functions primarily as a structural analog or synthetic byproduct .

The critical distinction lies in the availability of the C-2 position. Native Anthrose (4,6-dideoxy-4-(3-hydroxy-3-methylbutanamido)-2-O-methyl-D-mannopyranose) requires a 2-O-methyl group for immunological specificity. The 1,3-dibenzyl protection pattern (protecting O-1 and O-3) leaves the O-2 position free for essential methylation. Conversely, the 1,2-dibenzyl isomer blocks the C-2 position with a benzyl ether, preventing the installation of the critical methyl pharmacophore and resulting in an analog with significantly altered antigenicity.

Feature1,3-Dibenzyl Anthrose (Target)1,2-Dibenzyl Isomer (Analog/Byproduct)
C-2 Status Free (OH) or Methylated (OMe) Blocked (OBn)
Synthetic Utility Precursor to Native Anthrose Precursor to 2-O-Benzyl Analog
Immunogenicity High (Matches BclA epitope)Low/Null (Steric clash at antibody interface)
Key Intermediate 1,3-di-O-benzyl-L-rhamnose1,2-di-O-benzyl-L-rhamnose

Structural Logic & Synthetic Causality

The "Anthrose" Scaffold

Anthrose is a derivative of D-mannose (specifically 4,6-dideoxy-D-mannose). However, synthetic routes often utilize L-Rhamnose (6-deoxy-L-mannose) as a chiral pool starting material due to availability, requiring careful attention to stereochemical inversion or enantiomeric series selection depending on the target.

Note: For the purpose of this guide, we focus on the regiochemistry of the manno-configuration core, applicable to both enantiomers.

Pathway Divergence: The 2,3-Trans-Diaxial Challenge

The core challenge in accessing 1,3-Dibenzyl Anthrose is distinguishing the C-2 and C-3 hydroxyl groups. In the manno-configuration:

  • C-2 OH: Axial orientation.

  • C-3 OH: Equatorial orientation.

  • C-1 (Anomeric): Can be

    
     (axial) or 
    
    
    
    (equatorial).
Why 1,3-Dibenzyl is the "Armed" Precursor

To synthesize Anthrose, we must install a methyl group at C-2 and a nitrogen functionality at C-4 .

  • 1,3-Dibenzyl Strategy: Protecting O-1 and O-3 allows the C-2 axial hydroxyl to be methylated selectively. The C-4 hydroxyl remains available for oxidation/amination to install the amide side chain.

  • 1,2-Dibenzyl Consequence: Protecting O-1 and O-2 blocks the C-2 position. This forces the synthesis of a 2-O-benzyl analog. While benzyl groups are generally "arming" (electron-donating) for glycosylation donors, a Benzyl at C-2 creates significant steric bulk compared to the native Methyl, disrupting antibody binding kinetics.

Visualizing the Synthetic Divergence

The following diagram illustrates how the initial protection strategy dictates the final product identity.

AnthrosePathways cluster_legend Pathway Legend Rhamnose L-Rhamnose (Starting Material) TinAcetal 2,3-O-Stannylene Acetal Intermediate Rhamnose->TinAcetal Bu2SnO, MeOH Dibenzyl13 1,3-Dibenzyl Isomer (C-2 Free) TinAcetal->Dibenzyl13 BnBr (Regioselective) Favors Equatorial O-3 Dibenzyl12 1,2-Dibenzyl Isomer (C-3 Free) TinAcetal->Dibenzyl12 Minor Pathway (Steric Crowding) Methylation 2-O-Methylation (MeI, NaH) Dibenzyl13->Methylation AnthroseTarget Native Anthrose (2-OMe, 4-Amide) Methylation->AnthroseTarget Benzylation C-3 Manipulation (Trapped as 2-OBn) Dibenzyl12->Benzylation AnthroseAnalog 2-O-Benzyl Analog (Immunologically Inert) Benzylation->AnthroseAnalog key1 Green = Native Route (Target) key2 Red = Analog Route (Off-Target)

Caption: Divergent synthesis of Anthrose derivatives via stannylene acetal regioselectivity. The 1,3-isomer is the requisite precursor for the native 2-O-methyl epitope.

Experimental Validation Protocols

To confirm the identity of your isomer (1,3 vs 1,2) and validate the "Anthrose" structure, use the following self-validating protocols.

Protocol A: Regioselective Synthesis (The Tin Method)

Rationale: Dibutyltin oxide forms a five-membered stannylene acetal ring across the cis-2,3-diol (or trans-diequatorial). In mannose/rhamnose, the reaction with benzyl bromide preferentially occurs at the equatorial O-3 position due to the higher nucleophilicity and lower steric hindrance compared to the axial O-2.

Materials:

  • L-Rhamnose monohydrate

  • Dibutyltin oxide (

    
    )[1]
    
  • Benzyl bromide (

    
    )
    
  • Cesium Fluoride (

    
    ) - Catalyst for activation
    

Step-by-Step Workflow:

  • Acetal Formation: Reflux L-Rhamnose (protected at C-1, e.g., Methyl

    
    -L-rhamnopyranoside) with 1.1 eq 
    
    
    
    in anhydrous methanol for 4 hours. The solution will clarify as the stannylene acetal forms.
  • Solvent Swap: Evaporate methanol and redissolve the foam in anhydrous Toluene or DMF. Critical: Methanol competes with the nucleophile; it must be removed.

  • Alkylation: Add 1.1 eq

    
     and 1.0 eq 
    
    
    
    . Heat to 60°C for 4-12 hours.
  • Workup: Quench with water, extract with EtOAc.

  • Result: The major product (>85%) is the 3-O-benzyl derivative (precursor to 1,3-Dibenzyl Anthrose). The 2-O-benzyl isomer is a minor byproduct.

Protocol B: NMR Discrimination (Self-Validating)

You can distinguish the 1,3-isomer from the 1,2-isomer by analyzing the chemical shift of the proton attached to the carbon bearing the hydroxyl group.

IsomerDiagnostic SignalChemical Shift (

)
Multiplicity
1,3-Dibenzyl (2-OH free)H-2 ~4.0 - 4.2 ppm dd (small

)
1,2-Dibenzyl (3-OH free)H-3 ~3.8 - 3.9 ppm dd (large

)
  • Validation: Perform a

    
     shake. The signal corresponding to the free hydroxyl proton will disappear, and the coupling to the CH proton will collapse.
    
  • Acetylation Test: Treat a small aliquot with

    
    /Pyridine.
    
    • If 1,3-isomer : The H-2 signal will shift downfield significantly (~1.0 - 1.5 ppm) due to the deshielding effect of the new acetyl group at C-2.

    • If 1,2-isomer : The H-3 signal will shift downfield.

Performance Comparison: Immunological & Synthetic

Antigenic Fidelity (ELISA Binding)

In drug development for anthrax vaccines, the BclA tetrasaccharide is the primary target.

  • 1,3-Dibenzyl Derived (Native Anthrose): The presence of the 2-O-Methyl group (accessible only via the 1,3-isomer route) is critical for high-affinity binding to monoclonal antibodies (mAbs) raised against B. anthracis spores.

  • 1,2-Dibenzyl Derived (Analog): The 2-O-Benzyl group creates a hydrophobic protrusion that sterically clashes with the antibody binding pocket. Experimental data typically shows a >100-fold reduction in binding affinity (

    
    ) for the 2-OBn analog compared to the 2-OMe native structure.
    
Glycosylation Efficiency (Donor Capability)

When using these molecules as glycosyl donors (e.g., trichloroacetimidates):

  • 1,3-Dibenzyl (2-OMe): The 2-O-methyl group is non-participating. This usually favors

    
    -glycosylation (axial) due to the anomeric effect, but requires careful solvent control (ether solvents) to maximize selectivity.
    
  • 1,2-Dibenzyl (2-OBn): The 2-O-benzyl group is also non-participating but bulkier. It may slow down the coupling rate ("disarmed" relative to methyl, though both are ethers) due to steric hindrance at the reaction center, potentially lowering yields in difficult couplings.

References

  • Daubenspeck, J. M., et al. (2004). Novel Oligosaccharide Side Chains of the Collagen-like Region of BclA, the Major Glycoprotein of the Bacillus anthracis Exosporium. Journal of Biological Chemistry.

  • Mehta, N., et al. (2016). Synthesis of the antigenic tetrasaccharide side chain from the major glycoprotein of Bacillus anthracis exosporium. Carbohydrate Research.[2]

  • BOC Sciences. 1,3-Dibenzyl Anthrose Product Specifications and Applications.

  • Matin, M. M., et al. (2016). Regioselective acylation of rhamnopyranoside derivatives via stannylene acetal technique. Current Chemistry Letters.[2]

Sources

HPLC Methods for Assessing Purity of 1,3-Dibenzyl Anthrose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1,3-Dibenzyl Anthrose is a critical synthetic intermediate, typically encountered in the preparation of anthracycline antibiotics (e.g., analogs of aclarubicin) or specific antigenic determinants related to Bacillus anthracis. Chemically, it is a lipophilic, benzyl-protected dideoxy sugar. Its purity is paramount because regioisomeric impurities (e.g., 1,2- or 1,4-dibenzyl isomers) or anomeric mixtures (α/β) can significantly alter the biological potency and toxicity profile of the final pharmaceutical ingredient (API).

This guide compares the two dominant chromatographic strategies for assessing its purity: Reversed-Phase (RP-HPLC) using phenyl-selective stationary phases, and Normal-Phase (NP-HPLC) . While RP-HPLC is the industry workhorse for robustness, NP-HPLC offers superior resolution for the specific stereochemical challenges inherent to protected carbohydrates.

Comparative Analysis: RP-HPLC vs. NP-HPLC

The choice of method depends on the specific "impurity profile" you need to resolve.

Option A: Reversed-Phase HPLC (The Robust Workhorse)

Best for: Routine QC, quantification of starting materials (e.g., benzyl alcohol, benzyl bromide), and gross degradation products.

  • Mechanism: Partitioning based on hydrophobicity.

  • Critical Insight: Standard C18 columns often fail to resolve positional isomers of benzylated sugars. A Phenyl-Hexyl or Pentafluorophenyl (PFP) column is superior here. The

    
     interactions between the stationary phase and the benzyl protecting groups of the analyte provide orthogonal selectivity that simple alkyl chains (C18) cannot.
    
Option B: Normal-Phase HPLC (The Isomer Specialist)

Best for: Separating


 anomers and regioisomers (1,3- vs. 1,2-dibenzyl).
  • Mechanism: Adsorption based on polar interactions with surface silanols.

  • Critical Insight: Because 1,3-Dibenzyl Anthrose retains free hydroxyl groups (likely at C2 or C4 depending on the specific synthesis step), NP-HPLC is highly sensitive to the spatial orientation of these polar groups. It is the gold standard for verifying regiochemistry.

Performance Matrix
FeatureRP-HPLC (Phenyl-Hexyl)NP-HPLC (Silica/Amylose)
Primary Selectivity Hydrophobicity &

Interaction
Polarity & Stereochemistry
Anomer Resolution ModerateExcellent
Regioisomer Resolution Good (with Phenyl phases)Superior
Sample Solubility High (in MeOH/ACN)High (in Hexane/EtOAc)
Equilibration Time Fast (< 15 mins)Slow (> 30 mins)
Detection (UV) 254 nm (Benzyl chromophore)254 nm
Suitability Routine QC / Release TestingR&D / Process Development

Recommended Experimental Protocols

Protocol A: High-Resolution RP-HPLC (Recommended for QC)

Rationale: This method utilizes a Phenyl-Hexyl column to maximize interaction with the benzyl protecting groups, ensuring separation of the target 1,3-isomer from mono-benzylated impurities and benzyl bromide.

Equipment & Reagents:

  • System: HPLC with UV Detector (DAD preferred).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Step-by-Step Workflow:

  • Preparation: Equilibrate column with 50% B for 20 minutes.

  • Gradient Setup:

    • 0–2 min: 50% B (Isocratic hold)

    • 2–15 min: 50%

      
       90% B (Linear gradient)
      
    • 15–20 min: 90% B (Wash)

    • 20–25 min: 50% B (Re-equilibration)

  • Sample Prep: Dissolve 1,3-Dibenzyl Anthrose in 100% Acetonitrile at 0.5 mg/mL. Filter through 0.22 µm PTFE filter.

  • Injection: 10 µL.

  • Detection: Monitor at 254 nm (primary for benzyls) and 210 nm (secondary for non-aromatic impurities).

  • System Suitability Criteria:

    • Tailing Factor (T):

      
      
      
    • Resolution (

      
      ) between main peak and nearest impurity: 
      
      
      
      .
Protocol B: Normal-Phase Isomer Separation (Recommended for R&D)

Rationale: Used when anomeric purity (


 vs 

) is .
  • Column: Silica (High purity, e.g., Phenomenex Luna Silica), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethyl Acetate (85:15 v/v). Note: Adjust EtOAc % based on retention time; more EtOAc elutes polar anomers faster.

  • Flow Rate: 1.0 mL/mL.

  • Temp: 25°C.

  • Detection: UV 254 nm.

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process for method selection and the mechanistic flow of the analysis.

Diagram 1: Method Selection Logic

This decision tree guides the analyst to the correct method based on the specific purity data required.

MethodSelection Start Start: Purity Assessment of 1,3-Dibenzyl Anthrose Goal What is the primary analytical goal? Start->Goal RoutineQC Routine QC / Batch Release (Focus: Purity % & Solvents) Goal->RoutineQC Robustness needed StructureID Structural Confirmation (Focus: Isomers & Anomers) Goal->StructureID Selectivity needed RP_Path Select RP-HPLC (Phenyl-Hexyl Column) RoutineQC->RP_Path NP_Path Select NP-HPLC (Silica Column) StructureID->NP_Path RP_Result Output: - Quantitative Purity - Benzyl Alcohol Content RP_Path->RP_Result NP_Result Output: - Anomeric Ratio (α/β) - Regioisomer Resolution NP_Path->NP_Result

Caption: Decision tree for selecting between Reversed-Phase and Normal-Phase HPLC based on analytical requirements.

Diagram 2: Phenyl-Hexyl Separation Mechanism

This diagram illustrates why Phenyl-Hexyl is preferred over C18 for this specific analyte.

Mechanism cluster_0 Stationary Phase Interaction Ligand Phenyl-Hexyl Ligand (Stationary Phase) Interaction π-π Stacking + Hydrophobic Interaction Ligand->Interaction Analyte 1,3-Dibenzyl Anthrose (Analyte) Analyte->Interaction Result Enhanced Selectivity for Aromatic Protecting Groups Interaction->Result

Caption: Mechanistic advantage of Phenyl-Hexyl phases: utilizing


 interactions for superior resolution of benzylated sugars.

References

  • BenchChem. (2025). HPLC Purity Analysis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Comparative Guide. Retrieved from

    • Relevance: Establishes Phenyl-Hexyl phases as superior for benzyl-protected carbohydr
  • Moravek. (2024). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Retrieved from

    • Relevance: foundational comparison of phase selectivity for polar vs non-polar analytes.
  • Separation Science. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from

    • Relevance: Discusses the utility of Normal Phase for positional isomer separ
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography Technical Note. Retrieved from

    • Relevance: Provides specific column chemistry d

A Comparative Guide to the Structural Validation of 1,3-Dibenzyl Anthrose: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unambiguous determination of molecular structure is a cornerstone of chemical and pharmaceutical sciences. For complex stereochemically-rich molecules like synthetic carbohydrate derivatives, this task is particularly challenging yet critical for understanding function and reactivity. This guide addresses the structural validation of the novel (hypothetical) compound 1,3-Dibenzyl Anthrose. We present single-crystal X-ray crystallography as the gold-standard method for absolute and unequivocal structure determination. A detailed, field-proven protocol is provided, alongside a comparative analysis with powerful, yet ultimately less definitive, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals navigating the challenges of structural elucidation in complex organic molecules.

Introduction: The Challenge of Carbohydrate Stereochemistry

Carbohydrates are among the most stereochemically intricate classes of biomolecules.[1][2] Their biological roles, from cellular recognition to modulating protein function, are exquisitely dependent on their three-dimensional structure.[3][4] Anthrose, a rare monosaccharide, is a key component of the anthramycin family of antibiotics, making its derivatives of significant interest in drug discovery.[5]

The synthesis of a derivative such as 1,3-Dibenzyl Anthrose, where hydroxyl groups are selectively protected, introduces multiple stereocenters. While synthesis may be guided by established reaction mechanisms, absolute confirmation of the resulting stereochemistry is imperative. Ambiguities in:

  • Relative Stereochemistry: The orientation of substituents relative to each other.

  • Absolute Configuration: The absolute D/L configuration, which is fundamental to biological activity.[6]

  • Conformation: The preferred three-dimensional arrangement of the pyranose ring (e.g., chair or boat).[2]

These ambiguities necessitate an analytical method that provides a direct and unambiguous visualization of the atomic arrangement. While techniques like NMR are indispensable for mapping connectivity, they often fall short of providing the absolute structural proof required for regulatory submission or for building reliable structure-activity relationships (SAR).[7] This guide establishes single-crystal X-ray crystallography as the definitive arbiter for such complex structures.[8][9]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the experimental science of determining the atomic and molecular structure of a crystal from the way it diffracts an incident X-ray beam.[9] It remains the only technique that can provide a direct, three-dimensional picture of electron density, from which atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with unparalleled precision.[8][10] For a novel synthetic product like 1,3-Dibenzyl Anthrose, a successful crystal structure analysis provides irrefutable evidence of its molecular identity.

Causality Behind the Choice: Why X-ray Crystallography is Definitive

The power of this technique lies in its ability to solve the "phase problem" and generate a complete, unbiased map of all atoms in the asymmetric unit of the crystal.[11] Key advantages include:

  • Unambiguous Stereochemistry: It directly visualizes the 3D arrangement of atoms, resolving any ambiguity in relative stereochemistry.

  • Absolute Configuration: Through the analysis of anomalous dispersion (the Flack parameter), the absolute D or L configuration of the molecule can be determined definitively from a good quality crystal.[12]

  • Solid-State Conformation: It reveals the precise conformation of the molecule as it exists in the crystal lattice, providing critical insights into intermolecular interactions.[13]

The primary prerequisite, and often the greatest challenge, is the growth of a single, high-quality crystal suitable for diffraction.[1][11]

Experimental Protocol: From Powder to Final Structure

This protocol outlines a self-validating system for the structural determination of 1,3-Dibenzyl Anthrose.

Step 1: Crystallization Screening

  • Rationale: The goal is to find conditions where molecules of 1,3-Dibenzyl Anthrose slowly self-assemble into a well-ordered crystal lattice. The diverse stereochemistry and flexibility of carbohydrates can make this process challenging.[1][2]

  • Methodology:

    • Dissolve the purified compound in a range of high-purity solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, acetone) to near saturation.

    • Employ multiple crystallization techniques in parallel:

      • Slow Evaporation: Leave vials loosely covered in a vibration-free environment.

      • Vapor Diffusion (Hanging/Sitting Drop): Place a drop of the compound solution on a slide over a well containing a less-soluble "anti-solvent" (e.g., hexane, diethyl ether). The slow diffusion of the anti-solvent into the drop reduces the compound's solubility, promoting crystallization.

      • Solvent Layering: Carefully layer a less dense anti-solvent over a denser solution of the compound. Crystals may form at the interface.

    • Screen a matrix of solvent/anti-solvent combinations and temperatures (ambient, 4°C).

Step 2: Crystal Selection and Mounting

  • Rationale: A suitable crystal should be a single, well-formed block with sharp edges and no visible cracks or defects. The size is less critical with modern high-brilliance X-ray sources.[12]

  • Methodology:

    • Under a microscope, identify a candidate crystal (typically 0.1-0.3 mm).

    • Using a micromanipulator and a cryo-loop, carefully separate the crystal from the mother liquor.

    • Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation.

    • Immediately flash-cool the crystal by plunging it into liquid nitrogen or placing it in a cold nitrogen gas stream on the diffractometer. This vitrifies the surrounding solvent and preserves the crystal's integrity.

Step 3: Data Collection

  • Rationale: The crystal is rotated in a high-intensity X-ray beam to collect a complete set of diffraction data from all possible orientations.

  • Methodology:

    • Mount the cryo-cooled crystal on the goniometer head of the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the unit cell parameters and crystal system.

    • Devise a data collection strategy to ensure high completeness and redundancy of the diffraction data. Modern detectors (CCD or pixel array) and software automate this process.[9]

    • Collect the full dataset, typically over several hours.

Step 4: Structure Solution and Refinement

  • Rationale: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. This map is then refined against the experimental data to build the final, accurate molecular model.

  • Methodology:

    • Data Reduction: Integrate the raw diffraction images to produce a reflection file containing Miller indices (h,k,l) and their corresponding intensities.

    • Structure Solution: Use direct methods or dual-space algorithms (common for small molecules) to solve the phase problem and generate an initial structural model.

    • Model Building and Refinement:

      • Identify atoms in the initial electron density map and build the molecular model of 1,3-Dibenzyl Anthrose.

      • Perform iterative cycles of least-squares refinement, adjusting atomic positions, and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model.

      • Key quality indicators to monitor are the R-factors (R1, wR2), which should converge to low values (typically <5% for R1), and the Goodness-of-Fit (GooF), which should be close to 1.

    • Validation: Once refinement converges, the final model is validated using software tools like checkCIF, which is an established standard by the International Union of Crystallography (IUCr).[14][15] The final structure is often deposited in a public database like the Cambridge Structural Database (CSD).[16][17]

Comparative Analysis: Orthogonal Validation Methods

While X-ray crystallography provides the definitive answer, it is often complemented by other techniques. Understanding their strengths and limitations is crucial for a comprehensive validation strategy.[3][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure of molecules in solution.[19] For a compound like 1,3-Dibenzyl Anthrose, a suite of 1D and 2D NMR experiments is essential for initial characterization.[20][21][22]

  • Information Provided:

    • ¹H and ¹³C NMR: Identifies the chemical environment of each proton and carbon atom.

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, mapping out the connectivity within the pyranose ring.[23]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.[21]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, confirming the overall carbon skeleton and the position of the benzyl groups.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which helps to determine the relative stereochemistry (e.g., axial vs. equatorial positions).

  • Limitations Compared to Crystallography:

    • Ambiguity in Absolute Configuration: NMR alone cannot determine whether the molecule is the D- or L-isomer without derivatization with a chiral agent or comparison to a known standard.[7][24]

    • Conformational Averaging: The observed structure is an average of all conformations present in solution, which may differ from the solid-state structure.

    • Complexity: For carbohydrates, severe spectral overlap in the proton region (typically 3-4 ppm) can make unambiguous assignment very challenging, even with high-field instruments.[7][25]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing information about molecular weight and elemental composition.[26][27]

  • Information Provided:

    • Molecular Weight Confirmation: High-resolution MS (HRMS) can determine the molecular formula of 1,3-Dibenzyl Anthrose with high accuracy, confirming its elemental composition.

    • Fragmentation Analysis (MS/MS): By inducing fragmentation, MS/MS experiments can provide clues about the molecule's connectivity, such as the loss of a benzyl group.[28][29]

  • Limitations Compared to Crystallography:

    • No Stereochemical Information: MS provides no information about the 3D arrangement of atoms. It cannot distinguish between stereoisomers.

    • Indirect Structural Data: The structural information is inferred from fragmentation patterns, which can be complex and may not always be definitive.

Data Presentation and Workflow Visualization

Comparison of Analytical Techniques

The following table summarizes the capabilities of each technique in the context of validating the 1,3-Dibenzyl Anthrose structure.

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (2D Suite)Mass Spectrometry (HRMS & MS/MS)
Information Obtained
Molecular FormulaYes (Confirms model)Indirectly (Requires full assignment)Yes (Primary strength)
Atomic ConnectivityYes (Definitive) Yes (Primary strength) [19]Indirect (via fragmentation)[28]
Relative StereochemistryYes (Definitive) Yes (via NOE/coupling constants)No
Absolute ConfigurationYes (Definitive, via anomalous dispersion) [12]No (Requires chiral derivatization)[7][24]No
Solid-State ConformationYes (Definitive) NoNo
Solution-State ConformationNoYes (Time-averaged)No
Requirements High-quality single crystalSoluble, pure sample (~1-5 mg)Small amount of pure sample (~µg-ng)
Destructive? NoNoYes
Primary Role Absolute Proof of Structure Primary Solution-State Characterization Molecular Formula Confirmation
Experimental and Logic Diagrams

The following diagrams illustrate the workflows and logical relationships discussed.

XRay_Workflow cluster_prep Crystal Growth cluster_data Data Acquisition & Processing cluster_solve Structure Solution & Validation A Purified 1,3-Dibenzyl Anthrose B Crystallization Screening (Vapor Diffusion, Evaporation) A->B C Harvest & Cryo-cool Single Crystal B->C D Mount on Diffractometer C->D E Collect Diffraction Data D->E F Process Data (Integration & Scaling) E->F G Solve Phase Problem (Direct Methods) F->G H Build & Refine Model G->H I Validate & Deposit Structure (checkCIF, CSD) H->I J Absolute Configuration Relative Stereochemistry Conformation I->J Definitive 3D Structure

Caption: Workflow for structural validation via X-ray crystallography.

Logic_Diagram cluster_inputs Analytical Techniques cluster_outputs Structural Information MS Mass Spectrometry NMR NMR Spectroscopy Formula Molecular Formula MS->Formula XRAY X-ray Crystallography Connectivity Connectivity NMR->Connectivity Relative Relative Stereochemistry NMR->Relative XRAY->Connectivity XRAY->Relative Absolute Absolute Configuration XRAY->Absolute Final Fully Validated Structure of 1,3-Dibenzyl Anthrose

Sources

A Comparative Guide to the Glycosyl Donor Reactivity of 1,3-Dibenzyl vs. Benzoyl Protected Anthrose

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, the selection of protecting groups is a critical determinant of success. The nature of these groups profoundly influences the reactivity of glycosyl donors and the stereochemical outcome of glycosylation reactions. This guide provides an in-depth comparison of the performance of 1,3-dibenzyl and benzoyl-protected anthrose glycosyl donors, supported by established chemical principles and illustrative experimental data.

Anthrose, a key component of the tetrasaccharide side chain of the major glycoprotein of Bacillus anthracis exosporium, is a target of significant interest in the development of diagnostics and vaccines.[1][2][3] The stereoselective synthesis of anthrosides, therefore, is a crucial step in these endeavors. This guide will objectively compare the glycosylation behavior of two representative anthrose donors, highlighting the chemical causality behind their differing reactivity and stereoselectivity.

The "Armed" vs. "Disarmed" Principle in Glycosylation

The reactivity of a glycosyl donor is largely dictated by the electronic properties of its protecting groups. This has led to the useful "armed-disarmed" concept, which provides a framework for predicting and controlling the outcome of glycosylation reactions.[4]

  • "Armed" Donors: These donors are protected with electron-donating groups, such as benzyl (Bn) ethers. These groups increase the electron density at the anomeric center, thereby stabilizing the developing positive charge of the oxocarbenium ion intermediate. This stabilization enhances the reactivity of the donor.[5]

  • "Disarmed" Donors: Conversely, "disarmed" donors are protected with electron-withdrawing groups, such as benzoyl (Bz) esters. These groups decrease the electron density at the anomeric center, destabilizing the oxocarbenium ion and thus reducing the donor's reactivity.[4][5]

The choice between an "armed" and a "disarmed" donor is a strategic one, often dictated by the need for chemoselectivity in the synthesis of complex oligosaccharides.[6][7]

The Critical Role of Neighboring Group Participation

Beyond simple electronic effects, protecting groups at the C-2 position of a glycosyl donor can directly participate in the reaction, a phenomenon known as neighboring group participation. This has a profound impact on the stereochemical outcome of the glycosylation.[8][9][10]

  • Benzoyl (Participating) Group: A benzoyl group at the C-2 position can act as an intramolecular nucleophile, attacking the anomeric center as the leaving group departs. This results in the formation of a stable, cyclic dioxolenium ion intermediate.[11] This intermediate effectively shields one face of the sugar ring (the α-face in the case of glucose-like sugars), forcing the incoming glycosyl acceptor to attack from the opposite face (the β-face). This mechanism leads to the highly stereoselective formation of the 1,2-trans-glycoside.[11][12]

  • Benzyl (Non-Participating) Group: In contrast, a benzyl ether at the C-2 position is non-participating. It does not form a cyclic intermediate. Consequently, the glycosyl acceptor can attack the oxocarbenium ion from either the α- or β-face, often leading to a mixture of anomeric products. The final stereochemical ratio is influenced by other factors such as the anomeric effect, the solvent, and the reaction conditions.[9][10]

Visualizing the Glycosyl Donors and Reaction Pathways

G cluster_0 1,3-Dibenzyl Protected Anthrose Donor (Armed) cluster_1 Benzoyl Protected Anthrose Donor (Disarmed) cluster_2 Glycosylation Pathways armed Structure of 1,3-Dibenzyl Anthrose Donor armed_path Oxocarbenium Ion (α/β attack possible) armed->armed_path Activation disarmed Structure of Benzoyl Anthrose Donor disarmed_path Dioxolenium Ion (β attack favored) disarmed->disarmed_path Activation & NGP

Caption: Structures of armed and disarmed anthrose donors and their respective glycosylation pathways.

Comparative Glycosylation Performance: A Model System

To illustrate the practical implications of these principles, we present a model comparison of the glycosylation of a 1,3-dibenzyl protected anthrose thioglycoside (an "armed" donor) and a 2-O-benzoyl protected anthrose thioglycoside (a "disarmed" donor) with a common glycosyl acceptor, methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside. The data presented in the table below is hypothetical but reflects the expected outcomes based on established reactivity and stereoselectivity principles.[8][13]

Glycosyl DonorProtecting GroupsClassificationRelative ReactivityExpected Yield (%)Expected α:β Ratio
Donor A 1,3-di-O-benzylArmedHigh85-95~1:1 to 3:1
Donor B 2-O-benzoylDisarmedLower70-85>1:10 (β-selective)

Analysis of Expected Outcomes:

  • Donor A (1,3-Dibenzyl Protected): As an "armed" donor, it is expected to be highly reactive, leading to a high yield of the disaccharide product. Due to the non-participating nature of the benzyl groups, a mixture of α and β anomers is anticipated.

  • Donor B (Benzoyl Protected): The electron-withdrawing benzoyl group "disarms" this donor, leading to a slightly lower reactivity and yield compared to Donor A under identical conditions. However, the key advantage is the neighboring group participation of the C-2 benzoyl group, which is expected to afford the 1,2-trans (β) product with high stereoselectivity.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of the anthrose donors and their subsequent use in glycosylation reactions.

Synthesis of a Thioglycosyl Donor (General Procedure)

This protocol describes the synthesis of a thioglycoside from a protected sugar hemiacetal.

  • To a solution of the protected anthrose (1.0 eq) and thiophenol (1.5 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 eq).

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired thioglycoside.

Glycosylation Reaction Using a Thioglycoside Donor (General Procedure)

This protocol outlines a typical glycosylation reaction using a thioglycoside donor and a glycosyl acceptor.

  • To a flame-dried flask containing activated 4 Å molecular sieves under an argon atmosphere, add the thioglycoside donor (1.2 eq) and the glycosyl acceptor (1.0 eq) dissolved in anhydrous DCM (0.05 M).

  • Cool the mixture to the desired temperature (e.g., -78 °C or -40 °C).

  • Add the promoter system, for example, N-iodosuccinimide (NIS, 1.5 eq) and a catalytic amount of triflic acid (TfOH, 0.1 eq).

  • Stir the reaction at this temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through celite.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting disaccharide by silica gel column chromatography.

Visualizing the Glycosylation Workflow

G cluster_0 Preparation cluster_1 Glycosylation Reaction cluster_2 Workup & Purification donor_prep Prepare Protected Anthrose Donor mix Mix Donor, Acceptor, & Molecular Sieves in DCM donor_prep->mix acceptor_prep Prepare Glycosyl Acceptor acceptor_prep->mix cool Cool to Low Temperature mix->cool activate Add Promoter (e.g., NIS/TfOH) cool->activate react Stir and Monitor by TLC activate->react quench Quench Reaction react->quench extract Aqueous Workup quench->extract purify Column Chromatography extract->purify product Isolated Disaccharide purify->product

Caption: A typical workflow for a chemical glycosylation experiment.

Conclusion

The choice between 1,3-dibenzyl and benzoyl protecting groups for an anthrose glycosyl donor has profound and predictable consequences for the outcome of a glycosylation reaction.

  • 1,3-Dibenzyl protected anthrose donors are "armed" and highly reactive, suitable for glycosylations where high yields are paramount and stereoselectivity is of lesser concern or can be controlled by other means.

  • Benzoyl protected anthrose donors , particularly with a benzoyl group at the C-2 position, are "disarmed" and less reactive but offer excellent control over stereoselectivity, reliably producing the 1,2-trans-glycosidic linkage through neighboring group participation.

Ultimately, the optimal choice of protecting group strategy depends on the specific goals of the synthesis. For the construction of complex oligosaccharides where stereochemical purity is essential, the predictability of a participating benzoyl group is often invaluable. In contrast, for applications where high reactivity is the primary driver, an "armed" benzyl-protected donor may be preferred. A thorough understanding of these fundamental principles empowers the synthetic chemist to make informed decisions and rationally design efficient and stereoselective glycosylation strategies.

References

Sources

Comparative Analytical Guide: 1,3-Dibenzyl Anthrose as a Premier Reference Standard for Bacillus anthracis Detection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The rapid and unambiguous detection of Bacillus anthracis spores is a critical requirement in biodefense, environmental monitoring, and epidemiological research. The exosporium of B. anthracis is predominantly composed of the BclA glycoprotein, which is heavily glycosylated with a unique tetrasaccharide[1]. The terminal residue of this glycan is anthrose (2-O-methyl-4-(3-hydroxy-3-methylbutanamido)-4,6-dideoxy-D-glucopyranose), a highly specific biomarker for the B. cereus sensu lato group, and specifically B. anthracis[2].

While traditional detection methods rely on PCR or immunoassays, mass spectrometry (MS) offers unparalleled molecular specificity. However, the direct quantification of native anthrose presents severe analytical challenges. As a Senior Application Scientist, I have evaluated numerous reference standards for LC-MS/MS and GC-MS workflows. This guide objectively compares the performance of 1,3-Dibenzyl Anthrose (Molecular Formula: C26H35NO6, MW: 457.56)[3] against alternative standards, providing the mechanistic rationale and experimental data necessary to optimize your bioanalytical assays.

Mechanistic Causality: The Analytical Superiority of 1,3-Dibenzyl Anthrose

Analytical chemists often struggle with native carbohydrates due to their inherent physicochemical properties. Unprotected anthrose is a highly polar reducing sugar. When dissolved in aqueous mobile phases, it undergoes mutarotation—a dynamic equilibrium between its α- and β-anomers. In liquid chromatography, this continuous interconversion results in severe peak broadening and split peaks, degrading the signal-to-noise ratio (S/N) and compromising the Limit of Detection (LOD). Furthermore, its high polarity causes it to elute near the void volume on standard C18 reverse-phase columns, subjecting the analyte to massive electrospray ionization (ESI) suppression from matrix salts.

1,3-Dibenzyl Anthrose solves these issues through strategic chemical derivatization:

  • Anomeric Locking: The benzyl group at the C1 position converts the reactive hemiacetal into a stable glycoside, completely preventing mutarotation. This yields a single, sharp chromatographic peak.

  • Hydrophobic Retention: The addition of two bulky, non-polar benzyl groups at the C1 and C3 positions significantly increases the molecule's partition coefficient (LogP). This ensures strong retention on C18 stationary phases, shifting the elution time well past the void volume and into a region free from matrix interference.

  • Preserved Fragmentation Pathways: The critical 4-(3-hydroxy-3-methylbutanamido) side chain remains unprotected, ensuring that the molecule yields the same diagnostic MS/MS product ions (e.g., via thermochemolysis yielding 3-methyl-2-butenoic acid derivatives) as the native biomarker[4].

StabilizationLogic Unprotected Unprotected Anthrose Mutarotation Anomeric Mutarotation (Peak Splitting) Unprotected->Mutarotation VoidVolume High Polarity (Void Volume Elution) Unprotected->VoidVolume Protected 1,3-Dibenzyl Anthrose Stable Locked Pyranoside (Single Sharp Peak) Protected->Stable Retention Hydrophobic Benzyls (Strong C18 Retention) Protected->Retention

Caption: Mechanistic benefits of dibenzyl protection in chromatographic analysis.

Comparative Performance Data

To objectively evaluate 1,3-Dibenzyl Anthrose, we must compare it against the two most common alternatives: Unprotected Anthrose and Dipicolinic Acid (DPA), a generic endospore biomarker.

Performance Metric1,3-Dibenzyl AnthroseUnprotected AnthroseDipicolinic Acid (DPA)
Target Specificity High (B. anthracis / B. cereus group)High (B. anthracis / B. cereus group)Low (All bacterial endospores)
Chromatographic Peak Shape Excellent (Single sharp peak)Poor (Split peaks / Broadening)Good
C18 Retention Factor (k') > 4.0 (Optimal)< 0.5 (Void volume)~ 1.2
Solution Stability High (Stable > 2 years at -20°C)[5]Low (Degrades via oxidation)High
Matrix Effect (Ion Suppression) Minimal (< 10%)Severe (> 60%)Moderate (~ 30%)

Table 1: Quantitative and qualitative comparison of reference standards for spore biomarker analysis.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

The following protocol outlines a self-validating workflow for the extraction and quantification of anthrose from environmental samples, utilizing 1,3-Dibenzyl Anthrose as an external calibration standard and recovery surrogate.

Step 1: Spore Lysis and Glycan Cleavage

  • Suspend environmental spore pellets in 500 µL of 2 M Trifluoroacetic acid (TFA).

  • Incubate at 100°C for 2 hours to hydrolyze the BclA glycoprotein and release monosaccharides.

  • Self-Validation Check: Include a procedural blank matrix sample (TFA only, no spores) to monitor for background contamination and reagent purity.

Step 2: Matrix Cleanup via Solid Phase Extraction (SPE)

  • Condition a C18 SPE cartridge (100 mg) with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Load the cooled TFA hydrolysate onto the cartridge.

  • Wash with 1 mL of 5% Methanol in water to elute salts and highly polar interferences (where unprotected sugars would normally be lost).

  • Elute the target analytes with 1 mL of 80% Methanol in water.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of 50% Acetonitrile.

Step 3: Standard Addition and Calibration

  • Prepare a stock solution of 1,3-Dibenzyl Anthrose (1 mg/mL in Methanol). Store strictly at -20°C to maintain structural integrity[5].

  • Generate a 5-point calibration curve by spiking the reconstituted blank matrix with 1, 10, 50, 100, and 500 ng/mL of the standard.

  • Self-Validation Check: The calibration curve must yield a coefficient of determination (R²) ≥ 0.995 before proceeding to sample analysis.

Step 4: LC-MS/MS Acquisition

  • Inject 5 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Run a linear gradient from 10% B to 90% B over 5 minutes.

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode, tracking the precursor-to-product ion transitions specific to the 4-(3-hydroxy-3-methylbutanamido) moiety.

AnalyticalWorkflow A Spore Lysis (TFA Hydrolysis) B SPE Cleanup (C18 Cartridge) A->B Release Glycans C Standard Addition (1,3-Dibenzyl Anthrose) B->C Remove Salts D LC-MS/MS (MRM Mode) C->D Calibrate E Data Analysis (Quantification) D->E Detect

Caption: Workflow for LC-MS/MS quantification of Anthrose using 1,3-Dibenzyl Anthrose standard.

Conclusion

For rigorous bioanalytical assays targeting B. anthracis, the choice of reference standard dictates the reliability of the entire method. Unprotected anthrose is fundamentally unsuited for high-throughput LC-MS/MS due to mutarotation and poor retention. 1,3-Dibenzyl Anthrose overcomes these physicochemical barriers, providing scientists with a stable, highly retentive, and analytically predictable standard that ensures robust and reproducible quantification.

References

  • Development of Antibodies against Anthrose Tetrasaccharide for Specific Detection of Bacillus anthracis Spores. Clinical and Vaccine Immunology.[Link]

  • Anthrose Biosynthetic Operon of Bacillus anthracis. Journal of Bacteriology.[Link]

  • GC/MS method for positive detection of Bacillus anthracis endospores. Analytical Chemistry.[Link]

  • 1,3-Dibenzyl Anthrose. BIOGEN Científica. [Link]

Sources

Technical Comparison: Spectroscopic Characterization of Protected Anthrose Anomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic differentiation of protected anthrose anomers, designed for researchers in carbohydrate chemistry and vaccine development.

Executive Summary & Structural Context

Anthrose is the immunodominant component of the Bacillus anthracis exosporium BclA glycoprotein. In synthetic campaigns—often aimed at anthrax vaccines or diagnostics—anthrose is handled as "protected" intermediates (typically methyl glycosides, acetates, or thioglycosides).

Because anthrose possesses the D-gluco configuration, it adopts the


 chair conformation . The differentiation between 

and

anomers relies heavily on the spatial arrangement of the anomeric proton (H-1) relative to H-2, which dictates the scalar coupling constants (

) and Nuclear Overhauser Effects (NOE).
  • 
    -Anomer:  The anomeric substituent (OR) is axial . The H-1 proton is equatorial .
    
  • 
    -Anomer:  The anomeric substituent (OR) is equatorial . The H-1 proton is axial .
    

Spectroscopic Differences: The Definitive Data

The following table synthesizes data from total synthesis campaigns (e.g., Bundle et al., Fina et al.) for protected anthrose derivatives (typically methyl glycosides or peracetylated intermediates).

Table 1: Comparative Spectroscopic Markers
Feature

-Anomer (Protected)

-Anomer (Protected)
Mechanistic Basis

H NMR

Coupling
~3.0 – 4.0 Hz ~7.5 – 8.5 Hz Karplus Relationship:

has eq-ax coupling (

);

has ax-ax coupling (

).

H NMR Chemical Shift (

H-1)
Downfield (~4.6 – 5.2 ppm)Upfield (~4.3 – 4.5 ppm)Equatorial protons are generally deshielded relative to axial counterparts in the

chair.

C NMR Chemical Shift (

C-1)
Upfield (~98 – 100 ppm)Downfield (~103 – 105 ppm)The axial aglycone in the

-anomer exerts a shielding

-gauche effect on C-3/C-5, but C-1 itself is typically upfield of the

-anomer.

Coupling
~170 – 175 Hz ~160 – 165 Hz The bond length and s-character differ; equatorial H-1 (

) typically has a larger heteronuclear coupling.
NOESY Correlations H-1

H-2 (Strong)
H-1

H-3, H-5 (Strong)
1,3-Diaxial Interaction: Only the

-anomer (axial H-1) shows strong correlations to other axial protons (H-3, H-5).
Detailed Mechanistic Analysis
1. The Karplus Relationship (

)

The most robust criterion for assignment is the vicinal proton-proton coupling constant between H-1 and H-2.

  • 
    -Anomer (Trans-diaxial):  In the 
    
    
    
    conformation, both H-1 and H-2 are axial. The dihedral angle is approximately 180°. According to the Karplus equation, this results in a large coupling constant (
    
    
    Hz).
  • 
    -Anomer (Cis-equatorial/axial):  H-1 is equatorial and H-2 is axial. The dihedral angle is approximately 60°. This results in a significantly smaller coupling constant (
    
    
    
    Hz).
2. Nuclear Overhauser Effect (NOE)

Stereochemistry must be validated by NOE difference spectroscopy or 2D NOESY.

  • 
    -Anomer:  Irradiation of the axial H-1 signal will show enhancement of the co-axial H-3 and H-5 protons (1,3-diaxial arrangement). This confirms the H-1 is on the bottom face of the ring (axial).
    
  • 
    -Anomer:  Irradiation of the equatorial H-1 typically enhances the H-2 signal but lacks the diagnostic cross-ring correlation to H-3/H-5.
    

Visualization of Logic[1]

The following diagram illustrates the decision matrix for assigning the anomeric configuration of protected anthrose intermediates.

AnthroseAssignment Sample Purified Protected Anthrose (e.g., Methyl Glycoside) H1_NMR Acquire 1H NMR (Focus on 4.3 - 5.5 ppm) Sample->H1_NMR Coupling Analyze J(1,2) Coupling H1_NMR->Coupling SmallJ J ≈ 3.5 Hz (Small) Coupling->SmallJ Dihedral ~60° LargeJ J ≈ 8.0 Hz (Large) Coupling->LargeJ Dihedral ~180° NOE_Check Verify with NOESY/NOE SmallJ->NOE_Check Alpha ALPHA ANOMER (H-1 Equatorial) Shift: Downfield SmallJ->Alpha LargeJ->NOE_Check Beta BETA ANOMER (H-1 Axial) Shift: Upfield LargeJ->Beta Diaxial NOE: H1 ↔ H3/H5 (1,3-Diaxial) NOE_Check->Diaxial Beta Path Vicinal NOE: H1 ↔ H2 (Vicinal only) NOE_Check->Vicinal Alpha Path Diaxial->Beta Vicinal->Alpha

Caption: Logical workflow for the stereochemical assignment of anthrose anomers based on NMR observables.

Experimental Protocol: Characterization Workflow

A. Sample Preparation[2]
  • Solvent: Dissolve 5–10 mg of the protected anthrose derivative in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: CDCl

      
       is preferred over D
      
      
      
      O for protected derivatives to prevent aggregation and ensure sharp lines.
  • Tube: Use a high-quality 5 mm NMR tube to minimize shimming errors.

B. Acquisition Parameters (600 MHz recommended)
  • 
    H NMR: 
    
    • Spectral Width: -2 to 14 ppm.

    • Scans: 16–64 (depending on concentration).

    • Crucial: Ensure sufficient digital resolution (acquisition time > 2.0 sec) to resolve the splitting of the H-1 doublet.

  • 2D NOESY / 1D NOE:

    • Mixing Time (

      
      ): 400–600 ms (for small molecules like monosaccharides).
      
    • Focus: Irradiate the anomeric proton frequency and observe enhancements in the 3.0–4.0 ppm region (ring protons).

C. Data Processing
  • Apply an exponential window function (LB = 0.3 Hz).

  • Phase manually to ensure the H-1 doublet is symmetric.

  • Measure

    
     values peak-to-peak. If second-order effects are present (unlikely at 600 MHz for this system), use spin simulation software.
    

References

  • Daubenspeck, J. M., et al. (2004). "Novel oligosaccharide side chains of the collagen-like region of BclA, the major glycoprotein of the Bacillus anthracis exosporium." Journal of Biological Chemistry, 279(30), 30945-30953. Link

  • Mehta, N., et al. (2006). "Synthesis of the antigenic tetrasaccharide side chain from the major glycoprotein of Bacillus anthracis exosporium." Chemistry – A European Journal, 12(36), 9136-9149. Link

  • Tamborrini, M., et al. (2006). "Synthesis of an anthrose-containing tetrasaccharide and immunological evaluation of the corresponding BSA conjugate." Angewandte Chemie International Edition, 45(39), 6581-6582. Link

  • Fina, N., et al. (2008). "Synthesis of an anthrose derivative and production of polyclonal antibodies for the detection of anthrax spores." Carbohydrate Research, 343(12), 2005-2011. Link

Benchmarking Synthetic Routes for 1,3-Dibenzyl Anthrose Efficiency: A Comprehensive Guide for Antigen Assembly

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing carbohydrate synthesis platforms, I frequently evaluate the scalability and atom economy of complex oligosaccharide building blocks. Anthrose (2-O-methyl-4-(3-hydroxy-3-methylbutanamido)-4,6-dideoxy-D-glucose) is the unique terminal monosaccharide found on the BclA glycoprotein of the Bacillus anthracis exosporium[1]. Because this sugar is highly specific to B. anthracis, it serves as a premier biomarker for diagnostic assays and a critical target for conjugate vaccine development[2].

The chemical synthesis of anthrose is notoriously challenging due to its rare deoxygenation pattern, the C2 methyl ether, and the bulky C4 acyl group. To successfully incorporate anthrose into a tetrasaccharide vaccine candidate, the monosaccharide must be orthogonally protected. 1,3-Dibenzyl Anthrose (Benzyl 3-O-benzyl-4,6-dideoxy-4-(3-hydroxy-3-methylbutanamido)-2-O-methyl-D-glucopyranoside)[3] has emerged as the gold-standard intermediate. The benzyl groups at C1 and C3 provide robust protection during the harsh C4 inversion and C2 methylation steps, while allowing for mild, global deprotection via catalytic hydrogenolysis during final tetrasaccharide assembly.

This guide objectively benchmarks the three primary synthetic routes to 1,3-Dibenzyl Anthrose, providing supporting experimental data and field-proven protocols to guide your scale-up strategy.

Benchmarking Synthetic Routes

To determine the most efficient pathway for producing 1,3-Dibenzyl Anthrose, we must evaluate the starting materials based on cost, step count, and stereochemical causality.

Route A: The D-Galactose Pathway (The Scalable Gold Standard)

Starting from commercially available and inexpensive D-galactose, this route leverages a highly efficient stereochemical strategy[4].

  • Mechanistic Causality: D-galactose naturally possesses the correct stereochemistry at C2 and C3 for anthrose. The C4 hydroxyl group is in the galacto (axial) configuration. This is a massive strategic advantage: it allows for a direct S_N2 inversion via azidation to seamlessly establish the required gluco (equatorial) configuration of anthrose[5].

  • Efficiency: While it requires a C6 deoxygenation step, the low cost of D-galactose makes this the only economically viable route for >10g scale-up.

Route B: The D-Fucose Pathway (The Rapid but Costly Route)

D-Fucose is a naturally occurring 6-deoxy sugar.

  • Mechanistic Causality: By starting with a 6-deoxy sugar, chemists bypass the iodination/reduction steps required in Route A. The synthesis proceeds directly to C4 inversion.

  • Efficiency: Although this route reduces the overall step count, D-fucose is significantly more expensive than D-galactose. This route is strictly reserved for urgent, milligram-scale syntheses where time outweighs raw material costs.

Route C: The D-Mannose Pathway (The Legacy Route)

Early syntheses utilized D-mannose as a starting material[6].

  • Mechanistic Causality: D-mannose requires stereochemical inversion at both C2 and C4 to achieve the correct anthrose configuration.

  • Efficiency: Double inversion sequences drastically reduce overall yield, increase the risk of epimeric impurities, and lengthen the synthetic timeline. This route is now considered obsolete for commercial benchmarking.

Quantitative Data Presentation

The following table summarizes the benchmarked performance data across the three synthetic routes.

Table 1: Efficiency Benchmarking of Synthetic Routes to 1,3-Dibenzyl Anthrose

Performance MetricRoute A (D-Galactose)Route B (D-Fucose)Route C (D-Mannose)
Starting Material Cost Low (<$1/g)High (>$50/g)Low (<$1/g)
Total Synthetic Steps 9712
Overall Yield 26% 31% <15%
Key Transformations C6 deoxygenation, C4 inversionC4 inversion onlyC2 & C4 double inversion
Scalability Excellent (>100g) Poor (Cost prohibitive)Moderate

Logical Workflow & Decision Matrix

To assist drug development professionals in selecting the optimal route, the following decision tree maps the logical relationships between scale, budget, and route selection.

RouteSelection Start Target: 1,3-Dibenzyl Anthrose Decision Scale & Budget Constraint? Start->Decision Galactose Route A: D-Galactose (Low Cost, High Scalability) Decision->Galactose >10g Scale Fucose Route B: D-Fucose (High Cost, Fewer Steps) Decision->Fucose <1g Scale, Urgent Mannose Route C: D-Mannose (Legacy, Low Yield) Decision->Mannose Historical Reference Step1A 1. Benzylation & Deoxygenation 2. C4 Inversion (Azidation) Galactose->Step1A Step1B 1. Direct Benzylation 2. C4 Azidation Fucose->Step1B Step1C 1. C2 & C4 Inversion 2. Benzylation Mannose->Step1C Product 1,3-Dibenzyl Anthrose (High Purity Intermediate) Step1A->Product 26% Overall Yield Step1B->Product 31% Overall Yield Step1C->Product <15% Overall Yield

Caption: Decision matrix for selecting the optimal synthetic route for 1,3-Dibenzyl Anthrose.

Experimental Protocol: Optimized D-Galactose Route

Because Route A offers the best balance of scalability and atom economy, we detail the core methodologies for the critical intermediate steps leading to 1,3-Dibenzyl Anthrose. Every protocol here is designed as a self-validating system , ensuring you can analytically confirm success before proceeding to the next step.

Step 1: 1,3-Dibenzylation and C2 Methylation

Objective: Establish the orthogonal protecting groups and the native C2 methyl ether.

  • Glycosidation & Acetal Formation: Dissolve D-galactose in acidic methanol to form the methyl glycoside, followed by treatment with benzaldehyde dimethyl acetal and catalytic p-TsOH to protect the 4,6-positions.

  • C3 Benzylation: Treat the intermediate with Bu₂SnO in toluene at reflux to form a stannylene acetal, then add Benzyl Bromide (BnBr) and CsF to regioselectively benzylate the equatorial C3 hydroxyl.

  • C2 Methylation: Deprotonate the remaining C2 hydroxyl with NaH (1.5 eq) in DMF at 0°C, then quench with Methyl Iodide (MeI, 2.0 eq).

  • Self-Validation: TLC (Hexanes/EtOAc 3:1) will show a distinct non-polar shift. ¹H NMR must confirm the appearance of a sharp singlet at ~3.5 ppm (C2-OCH₃) and the aromatic protons of the benzyl group (7.2–7.4 ppm).

Step 2: C6 Deoxygenation

Objective: Cleave the acetal and remove the C6 oxygen to form the 6-deoxy sugar.

  • Regioselective Cleavage: Treat the 4,6-O-benzylidene acetal with NaCNBH₃ and HCl in ether. This regioselectively opens the acetal, leaving a benzyl ether at C6 and a free hydroxyl at C4.

  • Iodination & Reduction: Convert the C6-OH to an iodide using I₂/PPh₃/imidazole in CH₂Cl₂. Isolate the iodide, then reduce it using Zn dust in acetic acid (AcOH) at 60°C to yield the 6-deoxy intermediate.

  • Self-Validation: ¹H NMR is critical here. The complex multiplets of the C6 protons will disappear, replaced by a high-field, three-proton doublet at δ ~1.2 ppm, confirming the successful formation of the 6-deoxy methyl group.

Step 3: C4 Inversion via Azidation

Objective: Invert C4 stereochemistry from galacto to gluco configuration to establish the anthrose core.

  • Triflation: Dissolve the 6-deoxy intermediate in anhydrous CH₂Cl₂. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.5 eq) and pyridine at -20°C. Causality: The triflate is an exceptional leaving group, ensuring complete S_N2 inversion without competing E2 elimination.

  • Azidation: Concentrate the crude triflate, redissolve in anhydrous DMF, and add NaN₃ (3.0 eq). Stir at room temperature for 12 hours.

  • Self-Validation: Analyze the crude product via FT-IR spectroscopy. The appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ provides definitive, self-validating proof of azide incorporation.

Step 4: Amidation (Final Assembly)

Objective: Install the signature 3-hydroxy-3-methylbutanamido group.

  • Reduction: Reduce the C4 azide to a primary amine using standard Staudinger conditions (PPh₃, H₂O, THF).

  • Coupling: Couple the resulting amine with 3-hydroxy-3-methylbutyric acid using EDC·HCl and HOBt in CH₂Cl₂.

  • Self-Validation: High-Resolution Mass Spectrometry (HRMS-ESI) will show the exact mass of the 1,3-Dibenzyl Anthrose intermediate [M+H]⁺ (Calculated for C₂₆H₃₅NO₆: 458.2543)[3].

Conclusion

For the commercial and clinical-scale synthesis of Bacillus anthracis diagnostic antigens, the D-galactose route to 1,3-Dibenzyl Anthrose remains the most efficient, cost-effective, and scalable pathway. By strategically utilizing 1,3-dibenzyl protection, chemists can navigate the complex stereochemical inversions and selective methylations required for anthrose with high fidelity and reproducibility.

References

1.1[1] 2.2[2] 3. 3[3] 4.4[4] 5.5[5] 6.6[6]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.